molecular formula C4H2Br2O4 B1596694 Dibromomaleic acid CAS No. 608-37-7

Dibromomaleic acid

Cat. No.: B1596694
CAS No.: 608-37-7
M. Wt: 273.86 g/mol
InChI Key: PMNMPRXRQYSFRP-UPHRSURJSA-N
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Description

Dibromomaleic acid is a useful research compound. Its molecular formula is C4H2Br2O4 and its molecular weight is 273.86 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263482. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-2,3-dibromobut-2-enedioic acid
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InChI

InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PMNMPRXRQYSFRP-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)Br)(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\C(=O)O)/Br)(\C(=O)O)/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50883466
Record name 2-Butenedioic acid, 2,3-dibromo-, (2Z)-
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Molecular Weight

273.86 g/mol
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CAS No.

608-37-7
Record name (2Z)-2,3-Dibromo-2-butenedioic acid
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Record name 2-Butenedioic acid, 2,3-dibromo-, (2Z)-
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Record name Dibromomaleic acid
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Record name 2-Butenedioic acid, 2,3-dibromo-, (2Z)-
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Record name 2,3-dibromomaleic acid
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Foundational & Exploratory

what are the physical properties of dibromomaleic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Dibromomaleic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, systematically named (2Z)-2,3-dibromobut-2-enedioic acid, is a halogenated unsaturated dicarboxylic acid. Its molecular structure, characterized by a cis-configuration of the carboxyl groups and the presence of two bulky, electronegative bromine atoms on the carbon-carbon double bond, imparts a unique set of physical and chemical properties. These characteristics are of significant interest to researchers and professionals in drug development and materials science, where the molecule can serve as a versatile building block or a reactive intermediate.[1]

This guide provides a comprehensive exploration of the core physical properties of this compound. Beyond a mere tabulation of data, this document elucidates the underlying molecular principles governing these properties and presents standardized protocols for their experimental verification. The aim is to equip researchers with both the foundational knowledge and the practical methodologies necessary for the effective application of this compound in their work.

Molecular Structure and Isomerism

The defining feature of this compound is its (Z) or cis-isomer configuration, where the two carboxylic acid functional groups are on the same side of the C=C double bond. This geometry is crucial as it dictates intermolecular and intramolecular forces, directly influencing properties like melting point, solubility, and acidity.

Diagram: Isomeric Relationship

G cluster_0 Butenedioic Acid Derivatives Dibromomaleic This compound ((Z)-Isomer) Dibromofumaric Dibromofumaric Acid ((E)-Isomer) Maleic Maleic Acid (Parent Compound) Maleic->Dibromomaleic Bromination

Caption: Isomeric relationship of this compound.

Core Physical Properties

The physical characteristics of this compound are summarized below. These properties are a direct consequence of its molecular weight, the presence of polar functional groups (-COOH), and the influence of the two bromine atoms.

Data Summary Table
PropertyValueSource(s)
Molecular Formula C₄H₂Br₂O₄[1][2]
Molecular Weight 273.86 g/mol [1]
Appearance Off-white to gray or slightly yellow solid/powder[2]
Melting Point ~125 °C (with decomposition)[1]
Boiling Point Not applicable; decomposes at melting point
Solubility Slightly soluble in water; Soluble in acetic acid; Insoluble in benzene and chloroform[2]
Vapor Pressure 0.0 ± 1.7 mmHg at 25°C[2]
Acidity (pKa) 0.01 ± 0.44 (Predicted)[2]
Melting Point and Thermal Stability

This compound exhibits a melting point of approximately 125°C, at which it also undergoes decomposition. This relatively low melting point, when compared to its trans-isomer (dibromofumaric acid) or saturated analogue (dibromosuccinic acid), can be attributed to the cis-configuration. The geometry of the molecule hinders efficient packing into a crystal lattice, resulting in weaker intermolecular forces that are more easily overcome by thermal energy.

The decomposition upon melting is characteristic of many maleic acid derivatives. The thermal instability is likely due to decarboxylation, a process that can be catalyzed by trace impurities.[3] This contrasts with the parent maleic acid, which melts at 135°C and also decomposes near its boiling point.[4] The presence of the electron-withdrawing bromine atoms can further influence the electronic structure of the double bond and adjacent carboxyl groups, affecting thermal stability.

Solubility Profile

The solubility of this compound is a critical parameter for its application in various reaction media. It is described as slightly soluble in water but soluble in polar organic solvents like acetic acid.[2] Its insolubility in nonpolar solvents such as benzene and chloroform is expected given the polarity of the carboxylic acid groups.[2]

The limited water solubility, despite the presence of two hydrophilic carboxyl groups, is influenced by two main factors:

  • High Molecular Weight: The two heavy bromine atoms significantly increase the molecular weight (273.86 g/mol ) compared to maleic acid (116.07 g/mol ), enhancing the hydrophobic character of the molecule.[1][4]

  • Intramolecular Hydrogen Bonding: The cis-configuration allows for the formation of an intramolecular hydrogen bond between the proton of one carboxyl group and the carbonyl oxygen of the other. This internal bonding reduces the availability of these groups to form hydrogen bonds with water molecules, thus lowering its aqueous solubility.

Acidity (pKa)

Causality of Acidity:

  • Inductive Effect: Bromine is a highly electronegative atom. The two bromine atoms attached to the sp² hybridized carbons of the double bond exert a strong electron-withdrawing effect (-I effect). This effect is transmitted through the carbon framework to the carboxyl groups.

  • Anion Stabilization: This electron withdrawal polarizes the O-H bonds in the carboxyl groups, facilitating the release of a proton (H⁺). Furthermore, the resulting carboxylate anions are stabilized by the dispersal of their negative charge, a phenomenon enhanced by the inductive effect of the bromine atoms.

For context, the experimental pKa values for maleic acid are pKa₁ = 1.9 and pKa₂ = 6.07.[4] The significantly lower predicted pKa for the dibromo-derivative highlights the profound impact of halogen substitution on acidity.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the molecule's symmetry and the absence of protons on the double bond, the ¹H NMR spectrum is expected to be very simple. It should feature a single, broad singlet in the downfield region (typically >10 ppm) corresponding to the two equivalent acidic protons of the carboxyl groups. The exact chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The ¹³C NMR spectrum is expected to show two distinct signals:

    • A signal for the two equivalent olefinic carbons bonded to bromine. The chemical shift will be influenced by both the double bond character and the attached bromine and carboxyl groups.

    • A signal for the two equivalent carbonyl carbons of the carboxylic acid groups, typically found in the 160-180 ppm region.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key absorption bands expected for this compound include:

  • O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid. Conjugation with the C=C double bond may shift this frequency slightly.

  • C=C Stretch: An absorption in the 1630-1680 cm⁻¹ region. This peak may be weak or absent due to the symmetrical substitution of the double bond.

  • C-O Stretch and O-H Bend: Absorptions in the fingerprint region, typically between 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

This compound contains a chromophore (the C=C double bond conjugated with two C=O groups). It is expected to exhibit a λ_max in the ultraviolet region. For comparison, maleic acid has a maximum absorption at 210 nm.[6] The presence of bromine atoms (auxochromes) may cause a bathochromic shift (shift to longer wavelength) compared to the parent acid.

Experimental Protocols

To ensure scientific integrity, the physical properties of a new batch of this compound should be verified experimentally. The following section details standardized methodologies for these determinations.

Diagram: Workflow for Physical Property Verification

G Sample This compound Sample MP Melting Point Determination (Capillary Method) Sample->MP Sol Solubility Assessment (Visual/Gravimetric) Sample->Sol Spec Spectroscopic Analysis (NMR, IR) Sample->Spec pKa pKa Determination (Potentiometric Titration) Sample->pKa Purity Purity & Identity Confirmed MP->Purity Sol->Purity Spec->Purity pKa->Purity

Caption: Standard workflow for experimental verification.

Protocol 1: Melting Point Determination
  • Objective: To determine the melting range and observe decomposition.

  • Methodology:

    • Sample Preparation: Finely powder a small amount of dry this compound.

    • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

    • Heating: Heat the sample rapidly to about 115°C. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned to liquid (completion of melting). Note any color change, gas evolution, or charring, which indicates decomposition.

  • Trustworthiness: A sharp melting range (<2°C) is indicative of high purity. The observation of decomposition should be consistent with literature values.

Protocol 2: Solubility Determination
  • Objective: To qualitatively assess the solubility in various solvents.

  • Methodology:

    • Setup: Label a series of test tubes with the solvents to be tested (e.g., deionized water, acetic acid, benzene, chloroform).

    • Dispensing: Add approximately 10 mg of this compound to each test tube.

    • Solvent Addition: Add 1 mL of the respective solvent to each tube.

    • Agitation: Vigorously shake or vortex each tube for 30 seconds.

    • Observation: Visually inspect each tube for the presence of undissolved solid. Classify as 'soluble' (no visible solid), 'slightly soluble' (some solid remains), or 'insoluble' (most or all solid remains).

  • Causality: This protocol directly tests the interplay between the solute's polarity and that of the solvent. The results should align with the "like dissolves like" principle, confirming the polar nature of the acid.

Protocol 3: pKa Determination via Potentiometric Titration
  • Objective: To experimentally determine the first and second dissociation constants (pKa₁ and pKa₂).

  • Methodology:

    • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water to create a solution of known concentration (e.g., 0.01 M).

    • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.

    • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

    • Data Collection: Record the pH of the solution after each addition of titrant.

    • Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first equivalence point will be sharp, while the second may be less distinct. The pKa₁ is the pH at the midpoint between the start of the titration and the first equivalence point.

  • Expertise: This method provides a highly accurate measure of acidity. The resulting titration curve offers a visual representation of the diprotic nature of the acid and the influence of its molecular structure on proton dissociation.

Conclusion

The physical properties of this compound are a direct reflection of its unique molecular architecture. The cis-configuration, coupled with the strong inductive effect of the two bromine atoms, results in a highly acidic, moderately polar solid with distinct thermal and spectroscopic characteristics. A thorough understanding and experimental verification of these properties, as outlined in this guide, are paramount for the successful application of this valuable reagent in research and development.

References

  • Bromomaleic acid | C4H3BrO4 | CID 5358119. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Maleic Acid | C4H4O4 | CID 444266. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Jenkner, H. (1969). Production of meso 2,3-dibromosuccinic acid (U.S. Patent No. 3,465,037). U.S.
  • Maleic acid. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • The Substance That Maleic Anhydride Decomposes at High Temperature. (n.d.). DOUWIN Chemical. Retrieved January 26, 2026, from [Link]

  • 13C nmr spectrum of butanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Dibromomaleic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dibromomaleic Acid

This compound, a halogenated derivative of maleic acid, is a highly reactive and versatile building block in organic synthesis. Its electron-deficient carbon-carbon double bond, flanked by two bromine atoms and two carboxylic acid functionalities, makes it a potent dienophile in Diels-Alder reactions and a valuable precursor for the synthesis of complex heterocyclic compounds and functionalized polymers. Its derivatives, such as dibromomaleic anhydride and dibromomaleimides, are extensively used in bioconjugation chemistry, particularly for the site-selective modification of proteins and the development of antibody-drug conjugates (ADCs). This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed protocols, mechanistic insights, and a comparative analysis of the available methodologies.

Core Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials. This guide will focus on the most prevalent and practical approaches:

  • Direct Bromination of a Precursor: This is the most common strategy, typically involving the addition of elemental bromine to a suitable four-carbon precursor.

  • Hydrolysis of Dibromomaleic Anhydride: A two-step approach where the anhydride is first synthesized and then hydrolyzed to the diacid.

Protocol I: Synthesis via Hydrolysis of Dibromomaleic Anhydride

This two-step method first involves the synthesis of dibromomaleic anhydride, which is then hydrolyzed to yield this compound. This approach can offer good yields and high purity.

Step 1: Synthesis of Dibromomaleic Anhydride from Maleic Anhydride

The direct bromination of maleic anhydride is an effective method for producing dibromomaleic anhydride. The reaction is typically carried out at elevated temperatures in a sealed vessel due to the volatility of bromine.

Reaction Scheme:

Figure 2: Hydrolysis to this compound.

Experimental Protocol:

  • Reaction Setup: Dissolve dibromomaleic anhydride in a suitable solvent, such as a mixture of water and a co-solvent like acetone or THF to aid solubility.

  • Reaction Conditions: Stir the solution at room temperature. The hydrolysis is generally spontaneous and exothermic. Gentle heating can be applied to ensure complete reaction.

  • Work-up and Purification: a. Remove the organic co-solvent under reduced pressure. b. Cool the aqueous solution to induce crystallization of the this compound. c. Collect the crystals by filtration, wash with cold water, and dry under vacuum. d. Further purification can be achieved by recrystallization. A common solvent system for recrystallization is a mixture of ether and chloroform.

Protocol II: Direct Bromination of Maleic Acid

A more direct approach involves the electrophilic addition of bromine across the double bond of maleic acid. However, this reaction can lead to the formation of the saturated 2,3-dibromosuccinic acid. The formation of this compound via this route is less commonly reported in detailed protocols, suggesting that it may be a less efficient or more challenging transformation. The reaction likely proceeds through an initial addition followed by elimination of HBr.

Mechanistic Considerations: Stereochemistry of Bromine Addition

The addition of bromine to an alkene typically proceeds via a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the anti-face, leading to an overall anti-addition.

  • Addition to Maleic Acid (cis-isomer): The anti-addition of bromine to the cis-alkene results in the formation of a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromosuccinic acid. [1]* Addition to Fumaric Acid (trans-isomer): The anti-addition of bromine to the trans-alkene leads to the formation of the achiral meso-2,3-dibromosuccinic acid. [2]

Sources

An In-depth Technical Guide to Dibromomaleic Acid: Structure, Stereochemistry, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromomaleic acid, systematically known as (2Z)-2,3-dibromobut-2-enedioic acid, is a halogenated organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique chemical architecture, characterized by a carbon-carbon double bond flanked by two carboxylic acid groups and two bromine atoms in a cis configuration, imparts a distinct reactivity profile that makes it a valuable precursor and building block for more complex molecules. This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and key applications of this compound, with a particular focus on its emerging role in drug development and bioconjugation.

Chemical Structure and Stereochemistry

This compound possesses the molecular formula C₄H₂Br₂O₄ and a molecular weight of 273.86 g/mol .[1][2] The core of the molecule is a butenedioic acid backbone, with bromine atoms substituting the two hydrogen atoms on the double bond.

The stereochemistry of this compound is defined by the Z (or cis) configuration of the substituents around the carbon-carbon double bond. This means that the two carboxylic acid groups are on the same side of the double bond, as are the two bromine atoms. This geometric constraint significantly influences the molecule's physical and chemical properties, including its reactivity and potential for intramolecular interactions. Its isomeric counterpart, dibromofumaric acid, features a trans arrangement of these functional groups.

Figure 1: 2D structure of this compound.

Physicochemical Properties

This compound is an off-white to gray solid at room temperature.[2] Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₂Br₂O₄[1][2]
Molecular Weight 273.86 g/mol [1][2]
Appearance Off-white to gray solid[2]
Melting Point ~125 °C (decomposes)
Solubility Slightly soluble in water; soluble in acetic acid; insoluble in benzene and chloroform.[2]
pKa (predicted) 0.01 ± 0.44[2]

Synthesis of this compound

One logical approach involves the dehydrobromination of a tetrabrominated succinic acid derivative. A more direct, albeit less detailed, method involves the treatment of dibromomaleic anhydride with an amine, followed by hydrolysis.[2] A common precursor, α,β-dibromosuccinic acid, can be synthesized from the bromination of fumaric acid.

Experimental Protocol: Synthesis of α,β-Dibromosuccinic Acid from Fumaric Acid

This protocol describes the synthesis of a key precursor to this compound and is adapted from Organic Syntheses.[3]

Causality Behind Experimental Choices:

  • Heating to Boiling: The reaction is carried out at an elevated temperature to increase the rate of the electrophilic addition of bromine to the double bond of fumaric acid.

  • Vigorous Stirring: Fumaric acid has limited solubility in water, and vigorous stirring is essential to maintain a good suspension and ensure efficient contact between the reactants.[3]

  • Excess Bromine: A slight excess of bromine is used to ensure the complete conversion of fumaric acid to the dibrominated product.[3]

  • Cooling and Washing: The product is less soluble in cold water, so cooling the reaction mixture maximizes the yield of the crystallized product. Washing with cold water removes unreacted bromine and other water-soluble impurities.[3]

Materials:

  • Fumaric acid

  • Bromine

  • Water

  • Ice

Equipment:

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer with a stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, a suspension of fumaric acid in water is heated to boiling with vigorous stirring.[3]

  • Bromine is added dropwise to the boiling suspension. The rate of addition should be controlled to maintain a gentle reflux.[3]

  • After the addition of bromine is complete, a slight excess of bromine should be present, indicated by a persistent red-brown color.[3]

  • The reaction mixture is then cooled in an ice bath to induce crystallization of the product.[3]

  • The solid product is collected by vacuum filtration using a Büchner funnel and washed with cold water to remove impurities.[3]

  • The resulting α,β-dibromosuccinic acid can be dried and used in subsequent steps for the synthesis of this compound, typically involving elimination reactions.

Synthesis_Pathway Fumaric_Acid Fumaric Acid Dibromosuccinic_Acid α,β-Dibromosuccinic Acid Fumaric_Acid->Dibromosuccinic_Acid Bromination Bromine Bromine (Br2) Bromine->Dibromosuccinic_Acid Dibromomaleic_Acid This compound Dibromosuccinic_Acid->Dibromomaleic_Acid Dehydrobromination Elimination Elimination (e.g., with base) Elimination->Dibromomaleic_Acid

Figure 2: Potential synthetic pathway to this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. While experimental spectra are not widely published, predicted data and analysis of related compounds provide valuable insights.

  • ¹H NMR Spectroscopy: Due to the absence of protons on the carbon-carbon double bond, the ¹H NMR spectrum of pure this compound is expected to show only a singlet for the two equivalent carboxylic acid protons. The chemical shift of this peak would be highly dependent on the solvent and concentration but is anticipated to be in the downfield region (typically >10 ppm) characteristic of carboxylic acid protons.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to show two signals: one for the two equivalent olefinic carbons bonded to bromine and another for the two equivalent carbonyl carbons of the carboxylic acid groups.[2] The electron-withdrawing effect of the bromine atoms would shift the olefinic carbon signals downfield compared to maleic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretching of the carbonyl group (a strong band around 1700 cm⁻¹), and the C=C double bond stretching (around 1600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at m/z corresponding to the different combinations of the ⁷⁹Br and ⁸¹Br isotopes.

Applications in Drug Development and Bioconjugation

The unique reactivity of this compound and its derivatives, particularly dibromomaleimides, has made them valuable tools in drug development, especially in the field of bioconjugation.

Crosslinking and Bioconjugation

This compound and its anhydride are precursors to dibromomaleimides, which are highly reactive Michael acceptors. These compounds can react with thiol groups of cysteine residues in proteins to form stable covalent bonds. This reactivity is exploited in several ways:

  • Antibody-Drug Conjugates (ADCs): Dibromomaleimides serve as efficient linkers for attaching cytotoxic drugs to antibodies. This approach allows for the targeted delivery of the drug to cancer cells, minimizing off-target toxicity. The dibromomaleimide moiety can bridge disulfide bonds in the antibody, providing a site-specific and stable conjugation point.

  • Polymer-Based Drug Delivery: Dibromomaleic anhydride can be used as a monomer in polymerization reactions to create functional polymers.[4] These polymers can be designed to be biodegradable and can be further functionalized through the reactive bromine sites for the attachment of drugs or targeting ligands, creating sophisticated drug delivery systems.[4][5]

  • Reversible Bioconjugation: The adducts formed between dibromomaleimides and thiols can be cleaved under specific conditions, allowing for the controlled release of the conjugated molecule. This "traceless" release is a desirable feature in the design of prodrugs and other stimuli-responsive therapeutic systems.

Bioconjugation_Workflow Dibromomaleic_Acid This compound Dibromomaleimide Dibromomaleimide Derivative Dibromomaleic_Acid->Dibromomaleimide Activation Bioconjugate Bioconjugate (e.g., ADC) Dibromomaleimide->Bioconjugate Conjugation Biomolecule Biomolecule (e.g., Antibody with Cys) Biomolecule->Bioconjugate Drug Drug Molecule Drug->Bioconjugate

Figure 3: General workflow for bioconjugation using dibromomaleimide.

Safety, Handling, and Disposal

This compound is classified as an irritant and requires careful handling to avoid contact with skin and eyes.[1]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection when handling the compound.[1]

  • Ventilation: Use only in a well-ventilated area to avoid inhalation of dust.[1]

  • Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[1]

  • Incompatibilities: Avoid contact with bases and reducing agents.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Conclusion

This compound is a versatile chemical entity with a rich stereochemistry and a range of synthetic applications. Its unique reactivity, particularly in the context of its maleimide derivatives, has positioned it as a key player in the development of advanced drug delivery systems and bioconjugates. As the demand for targeted therapeutics and sophisticated biomaterials continues to grow, the importance of understanding and harnessing the chemical properties of this compound is set to increase, offering exciting opportunities for innovation in drug development and beyond.

References

  • Organic Syntheses. α,β-Dibromosuccinic Acid. Available from: [Link]

  • Royal Society of Chemistry. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Org. Biomol. Chem., 2017,15, 2984-2990. Available from: [Link]

  • PubMed Central (PMC). Reducible, dibromomaleimide-linked polymers for gene delivery. Biomacromolecules, 2014, 15(9), 3481–3488. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Advancing Polymer Science with Dibromomaleic Anhydride. Available from: [Link]

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Navigating the Solvent Landscape: A Technical Guide to the Solubility of Dibromomaleic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromomaleic acid, a halogenated unsaturated dicarboxylic acid, presents a unique set of physicochemical properties that are of significant interest in organic synthesis, materials science, and pharmaceutical development. Its reactivity and structural features make it a versatile building block, but its utility is fundamentally governed by its interaction with various solvent systems. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. In the absence of extensive quantitative solubility data in the public domain, this guide focuses on a detailed analysis of its qualitative solubility, the underlying molecular principles governing its behavior, and a practical framework for its experimental determination. By synthesizing known information with established chemical theories, this document serves as a critical resource for researchers seeking to effectively utilize this compound in their work.

Introduction: The Significance of this compound and Its Solubility

This compound ((2Z)-2,3-dibromo-2-butenedioic acid) is a white to off-white crystalline solid with the molecular formula C₄H₂Br₂O₄.[1][2] Its structure, featuring a carbon-carbon double bond flanked by two carboxylic acid groups and two bromine atoms, imparts a high degree of reactivity and specific stereochemistry.[1] These features make it a valuable precursor in the synthesis of a variety of chemical entities, including pharmaceuticals and functional materials.[3]

The solubility of this compound is a critical parameter that dictates its application in numerous chemical processes. From reaction kinetics in homogeneous systems to purification via recrystallization and formulation development in the pharmaceutical industry, a thorough understanding of its solubility profile is paramount. This guide will delve into the known solubility characteristics of this compound, explore the theoretical underpinnings of its solvent interactions, and provide a detailed protocol for its empirical solubility determination.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference(s)
Molecular Formula C₄H₂Br₂O₄[3]
Molecular Weight 273.86 g/mol [4]
Appearance Off-white to gray solid; white to slightly yellow powder[2]
Melting Point ~125 °C (decomposes)
pKa (predicted) 0.01 ± 0.44[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[2]
Topological Polar Surface Area 74.6 Ų[2]

Qualitative Solubility Profile of this compound

Based on available information, the solubility of this compound can be summarized as follows:

  • Slightly Soluble in:

    • Water (H₂O)[2]

  • Soluble in:

    • Acetic Acid (AcOH)[2]

    • Diethyl Ether (Et₂O) (inferred from recrystallization data)[2]

  • Insoluble in:

    • Benzene (C₆H₆)[2]

    • Chloroform (CHCl₃)[2]

It is also noted that this compound can be recrystallized from a mixture of diethyl ether and chloroform, suggesting that while it is insoluble in pure chloroform, the mixture provides a suitable medium for dissolution at elevated temperatures and subsequent precipitation upon cooling.[2]

For context, the solubility of its saturated analog, dibromosuccinic acid , offers further insight. The l-form is described as very soluble in cold water and soluble in ethyl acetate, acetone, methanol, and ethanol, while being sparingly soluble in chloroform, petroleum ether, and carbon tetrachloride. The meso-form is soluble in alcohol and ether and sparingly soluble in chloroform.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is thermodynamically favored when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

Caption: Key molecular factors influencing the solubility of this compound.

Key Factors Influencing the Solubility of this compound:

  • Polarity: this compound is a highly polar molecule due to the presence of two carboxylic acid groups and two electronegative bromine atoms. The carboxylic acid groups, in particular, contribute significantly to its polarity through their ability to engage in hydrogen bonding. This high polarity explains its slight solubility in water and its solubility in polar organic solvents like acetic acid. Conversely, its insolubility in nonpolar solvents like benzene is expected.

  • Hydrogen Bonding: The two carboxylic acid groups can act as both hydrogen bond donors (from the hydroxyl protons) and hydrogen bond acceptors (at the carbonyl oxygens). Solvents that can participate in hydrogen bonding (protic solvents like alcohols and aprotic polar solvents with hydrogen bond accepting capabilities like ethers and ketones) are more likely to be effective solvents for this compound. The solubility in acetic acid is a prime example, as acetic acid can readily form hydrogen bonds with this compound.

  • Crystal Lattice Energy: As a crystalline solid, the energy of the crystal lattice of this compound must be overcome for dissolution to occur. Strong intermolecular interactions within the crystal, such as hydrogen bonding and dipole-dipole interactions, will lead to a higher lattice energy and generally lower solubility.

  • Influence of Bromine Atoms: The large, polarizable bromine atoms contribute to the overall polarity and van der Waals interactions. While they increase the molecular weight, which can sometimes decrease solubility, their electronegativity enhances the molecule's polar character.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of quantitative data, researchers will likely need to determine the solubility of this compound in their specific solvent systems of interest. The following is a detailed, self-validating protocol based on the widely accepted shake-flask method.

Solubility_Determination_Workflow A 1. Preparation - Prepare saturated solvent - Equilibrate temperature B 2. Equilibration - Add excess this compound - Agitate at constant temp. A->B C 3. Phase Separation - Allow solid to settle - Centrifuge or filter B->C D 4. Sampling & Dilution - Take aliquot of supernatant - Dilute accurately C->D E 5. Quantification - Analyze by HPLC or UV-Vis - Use calibration curve D->E F 6. Calculation - Determine concentration - Express as g/100mL or mol/L E->F

Caption: Workflow for the experimental determination of solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer

  • Vials for sample analysis

Protocol: Shake-Flask Method
  • Solvent Preparation: If using a mixed solvent system, prepare it accurately by volume or weight. For single solvents, ensure they are of high purity.

  • Temperature Equilibration: Place a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask) and allow it to equilibrate to the desired experimental temperature in a thermostatically controlled environment.

  • Addition of Solute: Add an excess amount of this compound to the temperature-equilibrated solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

  • Equilibration: Seal the container and agitate the mixture at a constant temperature for a predetermined period. A common starting point is 24 to 48 hours to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, either centrifuge the sample at a high speed or filter the supernatant through a syringe filter compatible with the organic solvent. This step must be performed at the experimental temperature to prevent precipitation or further dissolution.

  • Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for the experiment or the mobile phase for HPLC) to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

    • HPLC: Develop a method that provides good separation and a sharp peak for this compound. Create a calibration curve using standard solutions of known concentrations.

    • UV-Vis Spectroscopy: Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent. Prepare a series of standard solutions of known concentrations and measure their absorbance to construct a calibration curve according to the Beer-Lambert law.

  • Calculation: Using the concentration of the diluted sample determined from the calibration curve, calculate the concentration of the original saturated solution, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Self-Validation and Trustworthiness
  • Confirmation of Equilibrium: Take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the measured concentration has reached a plateau, confirming that equilibrium has been established.

  • Mass Balance: After sampling, the remaining undissolved solid can be collected, dried, and weighed to perform a mass balance calculation, further validating the results.

  • Multiple Replicates: Perform the experiment in at least triplicate to ensure the reproducibility of the results and to calculate the standard deviation.

Conclusion and Future Directions

While a comprehensive quantitative understanding of the solubility of this compound in a wide array of organic solvents remains an area for future investigation, this guide provides a robust framework based on existing qualitative data and fundamental chemical principles. The high polarity and hydrogen bonding capacity of this compound are the primary determinants of its solubility profile, favoring polar, hydrogen-bonding solvents. For researchers and drug development professionals, the provided experimental protocol offers a reliable method for determining the precise solubility in their specific systems of interest, enabling the optimization of reaction conditions, purification processes, and formulation strategies. The generation of a comprehensive, publicly available quantitative solubility database for this important chemical intermediate would be a valuable contribution to the scientific community.

References

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understanding the reactivity of the carbon-carbon double bond in dibromomaleic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Carbon-Carbon Double Bond in Dibromomaleic Acid

Abstract

This compound, a halogenated derivative of maleic acid, possesses a carbon-carbon double bond with unique and versatile reactivity. The presence of two bromine atoms and two carboxylic acid groups significantly influences the electronic nature of the alkene functionality, rendering it highly electron-deficient. This electronic characteristic governs its reaction pathways, making it a valuable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the reactivity of the carbon-carbon double bond in this compound, delving into its behavior in nucleophilic additions, cycloadditions, and radical polymerization, with a particular focus on its applications in bioconjugation and the synthesis of complex molecular architectures.

Introduction: The Unique Electronic Nature of the this compound Double Bond

The reactivity of an alkene is intrinsically linked to the electron density of its carbon-carbon double bond. In this compound, this double bond is flanked by two strongly electron-withdrawing bromine atoms and two carboxylic acid groups. This substitution pattern profoundly alters its reactivity profile compared to simple, electron-rich alkenes.

Inductive and Mesomeric Effects

The two bromine atoms exert a strong -I (negative inductive) effect, pulling electron density away from the double bond through the sigma framework. Similarly, the carboxylic acid groups are also electron-withdrawing. This cumulative electron withdrawal results in a significant polarization of the C=C bond, making the carbon atoms electrophilic in character.

Figure 1: Inductive effects in this compound.
Spectroscopic Signatures

The electron-deficient nature of the double bond in this compound is reflected in its spectroscopic data. Due to the lack of protons on the double bond, the 1H NMR spectrum is simple. The 13C NMR chemical shifts of the olefinic carbons are deshielded compared to those in maleic acid, a direct consequence of the electron-withdrawing substituents.

Spectroscopic Data This compound (Predicted/Typical) Maleic Acid (Experimental)
¹³C NMR (Olefinic C) ~120-130 ppm~130 ppm[1]
IR (C=C stretch) ~1630-1650 cm⁻¹~1630 cm⁻¹
IR (C=O stretch) ~1700-1725 cm⁻¹~1700 cm⁻¹[2]

Nucleophilic Addition Reactions: A Predominant Reaction Pathway

The pronounced electrophilicity of the carbon-carbon double bond in this compound makes it highly susceptible to attack by nucleophiles, a reaction pathway that is generally unfavorable for electron-rich alkenes.

Michael Addition with Soft Nucleophiles

Soft nucleophiles, particularly thiols and amines, readily undergo a conjugate or Michael-type addition to the double bond of this compound and its derivatives.[3] This reactivity is the cornerstone of its application in bioconjugation.

Michael_Addition Dibromomaleimide Dibromomaleimide (Electron-deficient alkene) Intermediate Thiolate Adduct (Intermediate) Dibromomaleimide->Intermediate Nucleophilic attack Thiol Thiol (R-SH) (Nucleophile) Thiol->Intermediate Product Thioether Adduct Intermediate->Product Protonation

Figure 2: General mechanism of thiol addition to a dibromomaleimide.
Application in Bioconjugation

Dibromomaleimides, readily synthesized from this compound or its anhydride, are powerful reagents for the site-specific modification of proteins.[4][5] They react selectively with the thiol group of cysteine residues, which are often the most nucleophilic amino acids in a protein.[5] This reaction is pivotal in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody for targeted delivery to cancer cells. The reaction proceeds rapidly under physiological conditions and demonstrates high selectivity for thiols over other nucleophilic residues like amines (e.g., lysine).[4]

Experimental Protocol: Reaction of Dibromomaleic Anhydride with an Amine

This protocol describes the synthesis of an N-substituted dibromomaleimide, a key precursor for bioconjugation reagents. The procedure is adapted from a method for preparing N-cyclohexyl dibromomaleimide.[6]

Materials:

  • Dibromomaleic anhydride (12.8 g)

  • Cyclohexylamine (4.95 g)

  • Glacial acetic acid (100 mL)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve 12.8 g of dibromomaleic anhydride in 50 mL of glacial acetic acid.

  • In a separate beaker, dissolve 4.95 g of cyclohexylamine in 50 mL of glacial acetic acid.

  • Heat the dibromomaleic anhydride solution to 100 °C with stirring.

  • Slowly add the cyclohexylamine solution to the heated reaction mixture.

  • Continue heating at 100 °C for one hour after the addition is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the resulting crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol and dry under vacuum.

Cycloaddition Reactions: A Gateway to Complex Cyclic Systems

The electron-deficient nature of the double bond in this compound and its derivatives makes them excellent dienophiles in Diels-Alder reactions.[7] This [4+2] cycloaddition reaction is a powerful tool for the construction of six-membered rings with high stereocontrol.

This compound as a Potent Dienophile

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. This compound and its anhydride are highly effective dienophiles due to the electron-withdrawing substituents that lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

Diels_Alder_Workflow cluster_0 Reactants Diene Anthracene (Diene) Reflux Reflux in Xylene Diene->Reflux Dienophile Maleic Anhydride (Dienophile) Dienophile->Reflux Cooling Cool in Ice Bath Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Product Diels-Alder Adduct Filtration->Product

Figure 3: Experimental workflow for a model Diels-Alder reaction.
Experimental Protocol: Diels-Alder Reaction of Maleic Anhydride with Anthracene

This protocol for the reaction of maleic anhydride with anthracene serves as a representative example of the conditions under which dibromomaleic anhydride would react as a dienophile.[8][9]

Materials:

  • Anthracene (0.80 g)

  • Maleic anhydride (0.40 g)

  • Xylene (10 mL)

  • 25 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Boiling chips

Procedure:

  • To a 25 mL round-bottom flask, add 0.80 g of anthracene, 0.40 g of maleic anhydride, and a few boiling chips.[9]

  • Add 10 mL of xylene to the flask.[9]

  • Assemble a reflux apparatus and heat the mixture to reflux with stirring for 30 minutes.[8]

  • After the reflux period, remove the heat source and allow the flask to cool to room temperature.

  • Cool the reaction mixture in an ice bath for 5-10 minutes to induce crystallization.[8]

  • Collect the crystalline product by vacuum filtration.

  • Wash the product with a small amount of cold xylene and allow it to air dry.

Electrophilic Addition Reactions: A Diminished Reactivity

In contrast to its high reactivity towards nucleophiles, the carbon-carbon double bond of this compound is significantly deactivated towards electrophilic attack.

Deactivation by Electron-Withdrawing Groups

The π electrons of the double bond in this compound are less available to attack an incoming electrophile due to the strong electron-withdrawing nature of the substituents. This makes classical electrophilic addition reactions, such as halogenation or hydrohalogenation, much more difficult compared to simple alkenes. While the bromination of fumaric acid proceeds via an electrophilic addition mechanism, the presence of the two bromine atoms already on the this compound backbone makes further electrophilic attack energetically unfavorable.[10]

Radical Polymerization

The carbon-carbon double bond of this compound can participate in radical polymerization, offering a route to functional polymers.

Initiation and Propagation

Radical polymerization is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), to generate free radicals.[10][11] These radicals then add to the double bond of the monomer, initiating a chain reaction.

Initiation Conditions:

  • Thermal Initiators: AIBN or BPO are commonly used. The choice of initiator depends on the desired reaction temperature, as their decomposition rates are temperature-dependent.[12]

  • Solvent: A solvent that can dissolve both the monomer and the resulting polymer is chosen.

  • Temperature: The temperature is selected based on the half-life of the initiator to ensure a steady supply of radicals.

Applications in Drug Development and Materials Science

The unique reactivity of this compound and its derivatives has led to their use in several advanced applications.

Synthesis of Heterocyclic Scaffolds

This compound is a versatile starting material for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals. The electrophilic double bond and the two bromine atoms can be sequentially or simultaneously displaced by dinucleophiles to construct five- and six-membered rings containing nitrogen, sulfur, or oxygen.

Advanced Bioconjugation Strategies

The reaction of dibromomaleimides with thiols is a cornerstone of modern bioconjugation chemistry.[4] This strategy allows for the precise and stable attachment of therapeutic agents, imaging agents, or other functional molecules to proteins and antibodies, with significant implications for the development of targeted therapies.[4]

Conclusion

The carbon-carbon double bond in this compound exhibits a reactivity profile dominated by its electron-deficient nature. This characteristic makes it an excellent substrate for nucleophilic addition and a highly reactive dienophile in Diels-Alder reactions, while its reactivity towards electrophiles is significantly diminished. This unique combination of properties has established this compound and its derivatives as valuable building blocks in organic synthesis, materials science, and particularly in the field of bioconjugation for the development of advanced therapeutics. A thorough understanding of its reactivity allows researchers to harness its potential for the creation of novel and complex molecular architectures.

References

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An In-Depth Technical Guide to the Reaction Chemistry of Dibromomaleic Acid: Navigating the Landscape of a Highly Deactivated Alkene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibromomaleic acid, a tetrasubstituted alkene bearing four strongly electron-withdrawing groups, presents a unique case study in alkene reactivity. Standard electrophilic addition reactions, a cornerstone of alkene chemistry, are significantly hindered in this molecule. This technical guide provides a comprehensive analysis of the electronic properties of this compound that lead to this deactivation. It further explores the alternative reaction pathways that become prominent, including nucleophilic additions and cycloaddition reactions of its anhydride derivative. By understanding the fundamental principles governing its reactivity, researchers can effectively harness the synthetic potential of this versatile, yet challenging, substrate.

Introduction: The Unique Electronic Profile of this compound

This compound, with the chemical structure (Z)-2,3-dibromobut-2-enedioic acid, is a fascinating molecule from the perspective of organic reactivity. Its carbon-carbon double bond is adorned with two bromine atoms and two carboxylic acid functionalities. These substituents are potent electron-withdrawing groups, a fact that profoundly influences the electron density of the π-system.

The high electron density of the π-bond is the defining characteristic that makes typical alkenes nucleophilic and susceptible to attack by electrophiles.[1][2][3] However, in the case of this compound, the inductive and resonance effects of the bromine and carboxyl groups pull electron density away from the double bond. This creates a π-system that is significantly electron-deficient, a key determinant of its chemical behavior.

The Challenge of Electrophilic Addition to a Deactivated Core

Electrophilic addition reactions are initiated by the attack of an electrophile on the electron-rich π-bond of an alkene, typically proceeding through a carbocation intermediate.[1][2] The stability of this carbocation is a crucial factor in determining the reaction rate and regioselectivity, often following Markovnikov's rule in asymmetric alkenes.[2][4]

However, the electron-poor nature of the double bond in this compound presents a significant energetic barrier to conventional electrophilic addition. The π-electrons are less available to act as a nucleophile, making the initial attack by an electrophile a much slower and less favorable process. Furthermore, any potential carbocation intermediate would be severely destabilized by the adjacent electron-withdrawing groups.[4]

This deactivation is a critical concept for any researcher working with this molecule. Standard electrophilic addition conditions that are effective for simple alkenes are often futile with this compound. Forcing conditions, such as the use of strong Lewis acid catalysts to enhance the electrophilicity of the attacking reagent, may be required to induce a reaction.[5][6]

Comparative Reactivity: Insights from Maleic and Fumaric Acid

To appreciate the impact of the bromine substituents, it is instructive to consider the reactivity of maleic acid and fumaric acid. While still electron-deficient compared to simple alkenes, the bromination of these dicarboxylic acids does proceed. The reaction is a classic example of an anti-addition, proceeding through a cyclic bromonium ion intermediate.[7][8][9][10] The stereochemistry of the starting material dictates the stereochemistry of the product.[9]

The presence of two additional, strongly electron-withdrawing bromine atoms in this compound exponentially increases the deactivation of the double bond, making direct electrophilic addition far more challenging than for its non-brominated analogues.

Alternative Reaction Pathways: Where Reactivity Lies

The diminished electrophilic reactivity of the double bond in this compound opens the door to other, more favorable reaction pathways. Understanding these alternatives is key to unlocking the synthetic utility of this molecule.

Nucleophilic Addition: A Paradigm Shift in Reactivity

The electron-deficient nature of the carbon-carbon double bond makes it susceptible to attack by nucleophiles. This is a reversal of the typical reactivity pattern of alkenes. Strong nucleophiles can add to the double bond in a Michael-type addition. The general mechanism involves the attack of the nucleophile on one of the olefinic carbons, with the negative charge of the resulting carbanion being stabilized by the electron-withdrawing groups. Subsequent protonation yields the addition product.

General Mechanism of Nucleophilic Addition to this compound

G Dibromo This compound Intermediate Carbanion Intermediate Dibromo->Intermediate Nu Nu:⁻ Nu->Intermediate Intermediate2 Carbanion Intermediate Product Addition Product Intermediate2->Product H_source H⁺ H_source->Product

Caption: Nucleophilic addition to the electron-deficient double bond of this compound.

Cycloaddition Reactions: The Role of Dibromomaleic Anhydride

Dibromomaleic anhydride, readily synthesized from the acid, is a potent dienophile and dipolarophile in cycloaddition reactions.[11] The electron-withdrawing nature of the substituents enhances its reactivity in these pericyclic reactions.

As an electron-poor dienophile, dibromomaleic anhydride can react with electron-rich dienes in [4+2] cycloaddition reactions to form six-membered rings.[12] This provides a powerful tool for the construction of complex cyclic systems.

Diels-Alder Reaction of Dibromomaleic Anhydride

G Diene Electron-rich Diene TransitionState [Transition State] Diene->TransitionState Dienophile Dibromomaleic Anhydride Dienophile->TransitionState Product Cycloadduct TransitionState->Product

Caption: [4+2] Cycloaddition of dibromomaleic anhydride with a diene.

Dibromomaleic anhydride can also participate in [2+2] photocycloaddition reactions with alkenes upon irradiation with UV light.[13] These reactions lead to the formation of functionalized cyclobutane rings, which are valuable building blocks in organic synthesis.

Experimental Protocol: [2+2] Photocycloaddition of Dichloromaleic Anhydride with Cyclopentadiene (as an illustrative example) [14]

  • Reactant Preparation: A solution of dichloromaleic anhydride and a slight excess of cyclopentadiene is prepared in a suitable solvent (e.g., acetone) in a quartz reaction vessel.

  • Photolysis: The reaction mixture is irradiated with a high-pressure mercury lamp while being cooled to maintain a constant temperature. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to yield the desired cycloadduct.

  • Characterization: The structure and stereochemistry of the product are confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, and in some cases, X-ray crystallography.

Summary of Reactivity

The following table summarizes the expected reactivity of this compound and its anhydride derivative.

Reaction TypeSubstrateReactivityKey Considerations
Electrophilic Addition This compoundVery LowThe double bond is severely deactivated by four electron-withdrawing groups. Reaction is unlikely under standard conditions.
Nucleophilic Addition This compoundModerate to HighThe electron-deficient double bond is susceptible to attack by strong nucleophiles.
[4+2] Cycloaddition Dibromomaleic AnhydrideHighActs as a potent dienophile with electron-rich dienes.
[2+2] Photocycloaddition Dibromomaleic AnhydrideModerateRequires photochemical activation to form cyclobutane derivatives.

Conclusion

This compound is a prime example of how substituents can dramatically alter the intrinsic reactivity of a functional group. The profound deactivation of its carbon-carbon double bond towards electrophilic attack necessitates a departure from traditional alkene chemistry. For researchers and drug development professionals, a thorough understanding of its electronic properties is paramount. By recognizing the diminished role of electrophilic additions and embracing the potential of nucleophilic additions and cycloaddition reactions, the synthetic utility of this highly functionalized building block can be fully realized. This guide serves as a foundational resource for navigating the unique and challenging, yet rewarding, chemical landscape of this compound.

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An In-Depth Technical Guide to the Safe Handling of Dibromomaleic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety considerations and handling protocols for dibromomaleic acid, a reactive reagent utilized in various synthetic applications within research and drug development. The information presented herein is synthesized from authoritative safety data sheets, established laboratory safety guidelines, and an understanding of the compound's chemical properties to ensure the well-being of laboratory personnel and the integrity of experimental work.

Understanding the Intrinsic Hazards of this compound

This compound (CAS No. 608-37-7) is a halogenated dicarboxylic acid that, while valuable in synthesis, presents several health and safety risks that necessitate careful handling. Its hazard profile stems from its acidic nature, the presence of bromine atoms, and its classification as a skin and eye irritant.

Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard categories:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon contact.[1]

  • Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation.[1]

The corrosive nature of this compound is a primary concern. As a solid, its dust can react with moisture on the skin or in the respiratory tract, leading to irritation.[2] The acidic functional groups are the primary drivers of its corrosive effects on living tissue.

Physicochemical Properties and Their Safety Implications

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling.

PropertyValueSafety Implication
Molecular Formula C₄H₂Br₂O₄[3]The presence of bromine indicates that it is a halogenated organic compound, which has specific disposal requirements.
Molecular Weight 273.86 g/mol [3]Relevant for accurate weighing and solution preparation.
Appearance Off-white to gray or slightly yellow solid/powder[3]As a powder, it can become airborne, posing an inhalation hazard.
Melting Point ~125 °C (decomposes)[4]Decomposition upon heating suggests that thermal runaway reactions should be avoided.
pKa (predicted) ~0.01 ± 0.44[3]The low predicted pKa indicates it is a strong acid, which is consistent with its corrosive properties.
Solubility Slightly soluble in water; soluble in acetic acid; insoluble in benzene and chloroform. Can be recrystallized from ether or ether/chloroform.[3]Insoluble in non-polar organic solvents, which has implications for reaction and cleaning procedures.

The Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls should be implemented. This prioritizes the most effective control measures.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not always feasible in research) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, goggles, lab coat) Administrative->PPE Least Effective

Hierarchy of controls for handling this compound.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are primary, the correct use of PPE is mandatory when handling this compound.

  • Eye and Face Protection : Chemical safety goggles are required at all times.[5] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Skin Protection :

    • Gloves : Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[6] Always inspect gloves for tears or holes before use.

    • Lab Coat : A lab coat, preferably one that is chemical-resistant, must be worn to protect the skin and clothing.

  • Respiratory Protection : If there is a risk of inhaling dust, especially when handling larger quantities or in poorly ventilated areas, a NIOSH-approved respirator is necessary.[7]

  • Footwear : Closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to prevent exposure and maintain the stability of this compound.

Handling
  • Ventilation : All work with this compound, especially when handling the solid or preparing solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust and vapors.

  • Dispensing : Use a spatula to handle the solid. Avoid creating dust. When preparing solutions, slowly add the this compound to the solvent to prevent splashing.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.

Storage
  • Container : Keep the container tightly closed in a dry, cool, and well-ventilated area.[3]

  • Incompatibilities : Store this compound away from incompatible materials such as strong bases and reducing agents.

  • Segregation : Store in a designated area for corrosive solids, away from other chemical classes.

Emergency Procedures: A Self-Validating System

Prompt and correct response to an emergency is critical to minimizing harm. All personnel working with this compound must be familiar with these procedures.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response

SpillResponse cluster_0 This compound Spill Response Alert Alert others in the area Evacuate Evacuate if necessary Alert->Evacuate PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill (use absorbent material) PPE->Contain Neutralize Neutralize with a weak base (e.g., sodium bicarbonate) Contain->Neutralize Cleanup Collect residue into a waste container Neutralize->Cleanup Decontaminate Decontaminate the area with soap and water Cleanup->Decontaminate Dispose Dispose of as halogenated organic waste Decontaminate->Dispose

Logical workflow for responding to a this compound spill.

For a small spill of solid this compound, carefully sweep it up to avoid creating dust and place it in a designated waste container.[9] For a solution, absorb the spill with an inert material like vermiculite or sand.[9] Neutralize the area with a weak base such as sodium bicarbonate before cleaning with soap and water.

Reactivity and Incompatibilities: A Researcher's Perspective

Understanding the reactivity of this compound is paramount for designing safe and effective experiments.

  • Bases : As a strong acid, this compound will react exothermically with bases. This can range from a simple neutralization reaction with a base like sodium hydroxide to more complex reactions with amine bases.[10] These reactions can generate heat and potentially hazardous byproducts.

  • Reducing Agents : The carboxylic acid functional groups can be reduced by strong reducing agents. However, common reducing agents like sodium borohydride are generally not strong enough to reduce carboxylic acids under normal conditions.[11][12] Stronger reducing agents should be used with caution and under controlled conditions.

  • Thermal Decomposition : this compound decomposes at its melting point (~125 °C).[4] The decomposition of similar organic acids can produce carbon monoxide and carbon dioxide.[9] Due to the presence of bromine, thermal decomposition may also release hydrogen bromide, which is a corrosive gas.

Waste Disposal

This compound and any materials contaminated with it must be disposed of as hazardous waste. As a halogenated organic compound, it should be collected in a designated, properly labeled waste container for halogenated organic waste.[13] Do not dispose of it down the drain.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its inherent hazards require a comprehensive and diligent approach to safety. By understanding its properties, implementing the hierarchy of controls, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers and drug development professionals can work with this compound safely and effectively. A proactive safety culture, where every individual takes responsibility for their own safety and the safety of others, is the cornerstone of a secure laboratory environment.

References

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  • How to Balance HBr + NaOH = NaBr + H2O (Hydrobromic acid plus Sodium hydroxide). (2018, May 23). YouTube. Retrieved January 26, 2026, from [Link]

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  • The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). (1974). Journal of the Chemical Society, Perkin Transactions 2, (1), 108-111.
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of Dibromomaleic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dibromomaleic acid, a halogenated unsaturated dicarboxylic acid, is a molecule of interest in synthetic chemistry and materials science. Its utility is intrinsically linked to its thermal stability, a critical parameter for its storage, handling, and application in various chemical processes. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, addressing its degradation profile, decomposition products, and the underlying mechanisms. We will explore the experimental methodologies for its analysis and present a proposed pathway for its thermal breakdown. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the thermal behavior of this compound.

Introduction: The Significance of this compound's Thermal Profile

This compound [(2Z)-2,3-Dibromo-2-butenedioic acid] is a reactive organic compound utilized in various synthetic applications.[1] Its structure, featuring two carboxylic acid groups and two bromine atoms on a double bond, imparts unique reactivity. However, these functional groups also represent potential sites of thermal instability. An understanding of its decomposition temperature, the nature of its degradation products, and the kinetics of its breakdown is paramount for safe handling, predicting shelf-life, and designing synthetic routes that involve elevated temperatures.

This guide will delve into the critical aspects of the thermal decomposition of this compound, providing both theoretical insights and practical experimental protocols.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential before examining its thermal behavior.

PropertyValueSource
Molecular Formula C₄H₂Br₂O₄[2][3]
Molecular Weight 273.86 g/mol [2][3]
Appearance Off-white to gray solid[3]
Melting Point ~125 °C (decomposes)[2]
CAS Number 608-37-7[2][3]

The noted melting point is, in fact, a decomposition temperature, indicating that thermal degradation initiates at this point.[2]

Proposed Thermal Decomposition Pathway of this compound

While specific, detailed studies on the thermal decomposition of this compound are not extensively available in the public literature, a plausible multi-step decomposition pathway can be proposed based on the known chemistry of dicarboxylic acids and halogenated organic compounds.

The decomposition is likely to proceed through two main stages:

  • Intramolecular Dehydration (Anhydride Formation): The initial step upon heating is expected to be the intramolecular dehydration of the two carboxylic acid groups to form dibromomaleic anhydride and water. This is a common thermal reaction for 1,2-dicarboxylic acids like maleic acid.[2] This reaction is endothermic and would be observable by Differential Scanning Calorimetry (DSC).

  • Decomposition of Dibromomaleic Anhydride: At higher temperatures, the resulting dibromomaleic anhydride is expected to decompose further. The likely decomposition products, based on safety data sheets, are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HBr). The formation of these gaseous products would be detected as a significant mass loss in Thermogravimetric Analysis (TGA).

The following diagram illustrates this proposed two-stage decomposition pathway:

DecompositionPathway Dibromomaleic_Acid This compound (C₄H₂Br₂O₄) Dibromomaleic_Anhydride Dibromomaleic Anhydride (C₄Br₂O₃) Dibromomaleic_Acid->Dibromomaleic_Anhydride Δ (~125 °C) - H₂O (Dehydration) Water H₂O Decomposition_Products Decomposition Products (CO, CO₂, HBr) Dibromomaleic_Anhydride->Decomposition_Products Δ (>125 °C) Further Decomposition

Proposed two-stage thermal decomposition pathway of this compound.

Experimental Analysis of Thermal Stability

The thermal stability and decomposition of this compound can be thoroughly investigated using a combination of thermoanalytical techniques. The primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For a more in-depth analysis of the evolved gases, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) are invaluable.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is ideal for determining the decomposition temperatures and quantifying the mass loss associated with the different stages of decomposition.

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for mass and temperature.

    • Select an appropriate sample pan (e.g., platinum or ceramic).

    • Tare the sample pan.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into the tared sample pan.

    • Record the exact mass.

  • TGA Method Setup:

    • Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of decomposition steps.

    • Data Acquisition: Record mass loss as a function of temperature.

  • Data Analysis:

    • Plot the mass (%) versus temperature.

    • Calculate the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine the onset temperature of decomposition and the temperature ranges for each mass loss step.

    • Quantify the percentage of mass loss for each step.

The following diagram outlines the TGA workflow:

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Instrument_Prep Instrument Calibration Sample_Prep Sample Weighing (5-10 mg) Instrument_Prep->Sample_Prep TGA_Run TGA Run (30-600 °C, 10 °C/min, N₂ atm) Sample_Prep->TGA_Run Plotting Plot Mass vs. Temperature TGA_Run->Plotting DTG Calculate DTG Curve Plotting->DTG Analysis Determine Onset T, Mass Loss % DTG->Analysis

Workflow for Thermogravimetric Analysis of this compound.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

    • Use hermetically sealed aluminum pans to contain any evolved gases.

  • Sample Preparation:

    • Weigh approximately 2-5 mg of this compound into a tared aluminum pan.

    • Hermetically seal the pan.

    • Prepare an empty, hermetically sealed aluminum pan as a reference.

  • DSC Method Setup:

    • Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 200 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature.

    • Identify endothermic (heat absorbing) and exothermic (heat releasing) peaks.

    • Determine the onset temperature and peak temperature for each thermal event.

    • Integrate the peak areas to determine the enthalpy of transitions (e.g., enthalpy of decomposition).

The DSC workflow is depicted below:

DSC_Workflow cluster_prep_dsc Preparation cluster_analysis_dsc Analysis cluster_data_dsc Data Interpretation Instrument_Prep_DSC Instrument Calibration Sample_Prep_DSC Sample Weighing (2-5 mg) & Hermetic Sealing Instrument_Prep_DSC->Sample_Prep_DSC DSC_Run DSC Run (30-200 °C, 10 °C/min, N₂ atm) Sample_Prep_DSC->DSC_Run Plotting_DSC Plot Heat Flow vs. Temperature DSC_Run->Plotting_DSC Peak_Analysis Identify Endotherms/Exotherms Plotting_DSC->Peak_Analysis Enthalpy_Calc Calculate Enthalpy of Transitions Peak_Analysis->Enthalpy_Calc

Workflow for Differential Scanning Calorimetry of this compound.
Evolved Gas Analysis (EGA) using TGA-MS

To identify the gaseous products evolved during decomposition, TGA can be coupled with a mass spectrometer (TGA-MS). The outlet of the TGA furnace is connected to the inlet of the MS, allowing for real-time analysis of the evolved gases.

  • Instrument Setup:

    • Couple the TGA to the MS via a heated transfer line to prevent condensation of evolved products.

    • Perform TGA as described in section 4.1.

  • MS Method Setup:

    • Set the MS to scan a mass-to-charge ratio (m/z) range relevant to the expected decomposition products (e.g., m/z 10-200).

    • Key m/z values to monitor include:

      • m/z 18 (H₂O)

      • m/z 28 (CO)

      • m/z 44 (CO₂)

      • m/z 80, 82 (HBr)

  • Data Analysis:

    • Correlate the ion current for specific m/z values with the mass loss steps observed in the TGA data.

    • This allows for the identification of the gases evolved at each stage of decomposition.

Summary of Expected Thermal Events and Data

Based on the proposed decomposition pathway and the principles of thermal analysis, the following table summarizes the expected thermal events for this compound.

Temperature RangeTechniqueExpected ObservationAssociated Process
~125 °CDSCEndothermic peakIntramolecular dehydration (formation of dibromomaleic anhydride)
~125 °CTGAInitial mass loss corresponding to the loss of one water moleculeIntramolecular dehydration
>125 °CTGASignificant mass lossDecomposition of dibromomaleic anhydride
>125 °CTGA-MSDetection of CO (m/z 28), CO₂ (m/z 44), and HBr (m/z 80, 82)Gaseous decomposition products

Safety Considerations

The thermal decomposition of this compound produces hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[6] All thermal analyses should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The exhaust from the TGA and DSC instruments should be properly vented.

Conclusion

The thermal stability of this compound is a critical consideration for its safe and effective use. While direct, in-depth literature on its decomposition is sparse, a scientifically sound decomposition pathway can be proposed, involving an initial dehydration to dibromomaleic anhydride followed by further decomposition at higher temperatures. The combination of TGA, DSC, and TGA-MS provides a powerful analytical toolkit for elucidating the precise decomposition temperatures, enthalpy changes, and evolved gas profiles. The experimental protocols and theoretical framework presented in this guide offer a robust starting point for any researcher or professional seeking to characterize the thermal properties of this compound. Further research, particularly in the area of decomposition kinetics, would provide a more complete understanding of the thermal behavior of this important chemical compound.

References

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  • Burnham, A. K. (2017). Thermal Decomposition Kinetics of Malonic Acid in the Condensed Phase. Industrial & Engineering Chemistry Research, 56(28), 7964–7970.
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  • Cassani, C., Bergonzini, G., & Wallentin, C.-J. (2014). An effective protocol for the smooth protodecarboxylation of diversely functionalized aromatic carboxylic acids. Organic Letters, 16(16), 4228–4231.
  • Back, M. H., & Parsons, J. M. (1974). The thermal and photochemical decomposition of maleic anhydride in the gas phase. Canadian Journal of Chemistry, 52(23), 3907-3914.
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A Preliminary Investigation of Dibromomaleic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Reactive Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is relentless. Dibromomaleic acid, a small, electrophilic molecule, represents a compelling yet underexplored starting point for the development of new therapeutic agents. Its strained cis-double bond, flanked by two bromine atoms and two carboxylic acid functionalities, creates a highly reactive and tunable platform. The bromine atoms serve as excellent leaving groups for nucleophilic substitution and cross-coupling reactions, while the carboxylic acids can be readily converted into a diverse array of esters, amides, and other functional groups. Furthermore, the inherent electrophilicity of the maleic scaffold itself suggests a potential for covalent interactions with biological targets, a mechanism of action that has yielded highly effective drugs.

This technical guide provides a comprehensive preliminary investigation into the derivatives of this compound. We will explore the fundamental reactivity of this scaffold, detail synthetic methodologies for the preparation of key derivatives, and present the current understanding of their potential biological activities, with a focus on antimicrobial and anticancer applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound for the discovery of new medicines.

Core Chemistry: Reactivity and Derivatization Strategies

The chemistry of this compound is dominated by the interplay of its functional groups. The electron-withdrawing nature of the bromine atoms and carboxylic acids renders the double bond highly electrophilic and susceptible to Michael additions by soft nucleophiles.[1] This reactivity is central to its potential as a covalent inhibitor of enzymes.[2][3]

The primary routes for derivatization stem from the carboxylic acid groups, which can be readily converted to the more reactive dibromomaleic anhydride. This anhydride is a key intermediate for the synthesis of a wide range of derivatives.

Synthesis of Dibromomaleic Anhydride: The Gateway to Derivatives

Dibromomaleic anhydride is the principal precursor for a multitude of derivatives and can be synthesized from maleic anhydride.

Experimental Protocol 1: Synthesis of Dibromomaleic Anhydride

Causality: This protocol utilizes the direct bromination of maleic anhydride. The reaction is typically carried out at elevated temperatures to overcome the activation energy for the addition-elimination reaction on the electron-deficient double bond.

Methodology:

  • In a sealed tube, combine maleic anhydride (1.0 eq), and bromine (2.0 eq).

  • Heat the mixture at 120 °C for 16 hours.

  • After cooling to room temperature, dissolve the reaction mixture in ethyl acetate.

  • Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the solid from an appropriate solvent system (e.g., chloroform) to obtain pure dibromomaleic anhydride.

Derivatization of Dibromomaleic Anhydride

Dibromomaleic anhydride serves as a versatile electrophile for the synthesis of imides, esters, and amides through reactions with corresponding nucleophiles.

The reaction of dibromomaleic anhydride with primary amines is a common method to generate N-substituted dibromomaleimides, a class of compounds with known biological activities, including protein kinase inhibition.[4][5]

Experimental Protocol 2: General Synthesis of N-Aryl Dibromomaleimides

Causality: This is a two-step, one-pot reaction. The initial nucleophilic attack of the amine on one of the anhydride carbonyls forms a maleamic acid intermediate. Subsequent heating in the presence of a dehydrating agent, such as acetic acid, promotes cyclization to the imide.[6][7]

Methodology:

  • Dissolve dibromomaleic anhydride (1.0 eq) in glacial acetic acid.

  • Add a solution of the desired primary amine (1.0 eq) in glacial acetic acid to the stirred anhydride solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with a non-polar solvent (e.g., petroleum ether), and dry under vacuum.

G

The carboxylic acid groups of this compound can be converted to esters and amides using standard organic synthesis techniques.

Experimental Protocol 3: Synthesis of this compound Esters

Causality: Esterification of carboxylic acids can be achieved by various methods. One common approach involves activation of the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an alcohol. Direct esterification using a catalyst is also possible.[8]

Methodology (via Acid Chloride):

  • Treat this compound (1.0 eq) with thionyl chloride (SOCl₂) (2.2 eq) and a catalytic amount of dimethylformamide (DMF) at reflux to form the diacid chloride.

  • Remove the excess thionyl chloride by distillation.

  • Dissolve the crude diacid chloride in an inert solvent (e.g., dichloromethane).

  • Add the desired alcohol (2.2 eq) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup to remove the triethylamine hydrochloride salt and purify the ester by column chromatography.

Experimental Protocol 4: Synthesis of this compound Amides

Causality: Similar to esterification, amidation can proceed through an activated carboxylic acid intermediate. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids.[9]

Methodology (Boric Acid Catalysis):

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq), the desired amine (2.2 eq), and a catalytic amount of boric acid (e.g., 1 mol%) in a suitable solvent such as toluene.

  • Heat the mixture to reflux to azeotropically remove the water formed during the reaction.

  • Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting diamide by recrystallization or column chromatography.

The presence of two electrophilic centers (the carbonyl groups) and two leaving groups (the bromine atoms) on the dibromomaleic scaffold allows for the construction of various heterocyclic systems. For instance, reaction with bifunctional nucleophiles like o-phenylenediamine can lead to the formation of fused heterocyclic structures.[10][11]

Experimental Protocol 5: Synthesis of Benzodiazepine Derivatives (Hypothetical)

Causality: The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds is known to produce 1,5-benzodiazepines.[12] A similar reaction with dibromomaleic anhydride could potentially lead to a dibrominated benzodiazepine derivative.

Methodology:

  • Dissolve dibromomaleic anhydride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add o-phenylenediamine (1.0 eq) to the solution and stir at room temperature.

  • Heat the reaction mixture to reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

G

Characterization of this compound and Its Derivatives

Thorough characterization of newly synthesized compounds is essential for confirming their structure and purity. Standard analytical techniques should be employed.

TechniqueThis compound (Predicted/Reported)Expected Observations for Derivatives
¹H NMR A single peak for the two equivalent acidic protons (highly deshielded, >10 ppm). No peaks in the aliphatic or vinylic region.[13]Appearance of new signals corresponding to the incorporated R groups (e.g., aromatic protons for N-aryl imides, alkyl protons for esters). Disappearance of the carboxylic acid proton signal.
¹³C NMR Two signals: one for the sp² carbons attached to bromine (approx. 115-125 ppm) and one for the carbonyl carbons (approx. 160-170 ppm).[13]Shifts in the carbonyl and vinylic carbon signals upon derivatization. Appearance of new signals from the R groups.
IR Spectroscopy Strong, broad O-H stretch (approx. 2500-3300 cm⁻¹), strong C=O stretch (approx. 1700-1730 cm⁻¹), and C=C stretch (approx. 1630-1650 cm⁻¹).Disappearance of the broad O-H stretch. For imides, two characteristic C=O stretches (symmetric and asymmetric, approx. 1700-1780 cm⁻¹). For esters, a strong C=O stretch (approx. 1735-1750 cm⁻¹) and C-O stretches. For amides, a C=O stretch (approx. 1630-1690 cm⁻¹) and N-H stretches if applicable.
Mass Spectrometry A molecular ion peak with a characteristic isotopic pattern due to the two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio).The molecular ion peak will shift according to the mass of the added substituent, retaining the characteristic bromine isotopic pattern.

Biological Activity and Therapeutic Potential

The interest in this compound derivatives for drug development is supported by the known biological activities of structurally related compounds, particularly substituted maleimides and other electrophilic molecules.

Antimicrobial Activity

Substituted maleimides have demonstrated significant antifungal activity. For instance, a series of N-substituted maleimide derivatives showed potent activity against various Candida species, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[14][15] The proposed mechanism of action involves the disruption of the fungal cell membrane and interference with iron ion homeostasis.[16] Given that maleic anhydride derivatives also exhibit antifungal properties, it is highly probable that dibromomaleimide derivatives will possess similar or enhanced activity.[14]

Compound ClassOrganismActivity (MIC/IC₅₀)Reference
N-substituted maleimidesCandida albicansMIC₈₀: 1-4 µg/mL[14]
Dichloro-N-phenylalkyl-maleimidesFungal strains from onychomycosisMIC: 100 µg/mL[17]
N-phenylmaleimide derivativesCandida albicansMIC: 3.9 µg/mL[17]
Anticancer Activity

The maleimide scaffold is a well-established pharmacophore in oncology. Bisindolylmaleimides, for example, are potent inhibitors of protein kinase C (PKC), a key enzyme in cellular signaling pathways that are often dysregulated in cancer.[4][5] The inhibitory activity of these compounds is in the nanomolar to low micromolar range.[5] The electrophilic nature of the maleimide double bond is crucial for the activity of many of these inhibitors, which often act as covalent binders to cysteine residues in the ATP-binding pocket of the kinase.

Compound ClassTarget/Cell LineActivity (IC₅₀/Kᵢ)Reference
BisindolylmaleimidesProtein Kinase C (PKC)Kᵢ: 3 nM[4]
2,3-BisindolylmaleimidesProtein Kinase C (PKC)IC₅₀: 0.11 µM[5]
Maleimide derivative (MPD)HT22 cellsIC₅₀: 12.53 µg/mL[15][18]
Maleimide derivative (MPD)HEK293T cellsIC₅₀: >100 µg/mL[15][18]
Mechanism of Action: The Role of Electrophilicity

This compound derivatives are electrophilic compounds due to the electron-withdrawing effects of the bromine and carbonyl groups. This property suggests that their biological activity may stem from their ability to form covalent bonds with nucleophilic residues (such as cysteine and histidine) in proteins.[19][20] This covalent modification can lead to irreversible enzyme inhibition or modulation of protein function.

One important signaling pathway that is regulated by electrophiles is the Keap1-Nrf2 pathway.[19][21][22] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophiles can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and activates the expression of a battery of antioxidant and cytoprotective genes. Modulation of this pathway has therapeutic potential in a range of diseases characterized by oxidative stress.

G

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet largely untapped, area for the discovery of novel therapeutic agents. The synthetic accessibility of a diverse range of derivatives, coupled with the potent biological activities of related maleimide compounds, provides a strong rationale for further investigation. Future research should focus on:

  • Expansion of the chemical space: The synthesis and characterization of a broader library of this compound derivatives, including a wider variety of esters, amides, and novel heterocyclic systems.

  • Systematic biological evaluation: Screening of these derivatives against a panel of microbial strains (bacterial and fungal) and cancer cell lines to identify lead compounds.

  • Mechanism of action studies: Investigation of the specific molecular targets of active compounds, with a focus on identifying potential covalent interactions with proteins.

  • Structure-activity relationship (SAR) studies: Elucidation of the relationships between the chemical structure of the derivatives and their biological activity to guide the optimization of lead compounds.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, with the ultimate goal of translating the chemical potential of this compound into novel therapies for a range of diseases.

References

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  • Castañeda, L., et al. (2013). A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones. Tetrahedron letters, 54(25), 3274-3277.
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An In-depth Technical Guide to the Crystal Structure Analysis of Dibromomaleic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pursuit of Molecular Architecture

In the realms of materials science, pharmacology, and synthetic chemistry, the precise three-dimensional arrangement of atoms within a molecule is of paramount importance. This architecture, or crystal structure, governs a compound's physical and chemical properties, influencing everything from its melting point and solubility to its reactivity and biological activity. Dibromomaleic acid, a halogenated organic compound, serves as a compelling subject for exploring the methodologies of crystal structure determination. Its reactive nature and potential as a building block in organic synthesis and bioconjugation make a thorough understanding of its solid-state structure particularly valuable.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical workflows for the crystal structure analysis of a small organic molecule like this compound. While a definitive, publicly archived crystal structure for this compound is not available at the time of this writing, this paper will proceed as a detailed case study, outlining the necessary experimental and computational steps. To illustrate these processes with concrete data, we will reference the crystallographic information for a closely related brominated carboxylic acid, thereby providing a robust framework for analysis.

The Foundation: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the most critical and often challenging step: growing a high-quality single crystal. The ideal crystal for X-ray diffraction is a well-ordered, single lattice, free from significant defects, with dimensions typically in the range of 0.1 to 0.5 mm.

Purification of this compound

The starting material must be of the highest possible purity, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder. This compound, which appears as an off-white to gray solid, can be purified by recrystallization.[2]

Field-Proven Insight: The choice of solvent is crucial. The ideal solvent should dissolve the compound when hot but not when cold. For this compound, recrystallization from a mixture of diethyl ether and chloroform has been reported to be effective.[2] It is also noted to be slightly soluble in water and acetic acid, but insoluble in benzene and chloroform.[2]

Self-Validating Protocol: Recrystallization

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent system (e.g., Et2O/CHCl3).

  • Hot-filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-ordered crystals.

  • If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Further cooling in an ice bath or refrigerator can increase the yield.

  • Collect the purified crystals by filtration and wash with a small amount of the cold solvent.

  • Dry the crystals under vacuum. The purity can be verified by measuring the melting point (~125 °C with decomposition) and through spectroscopic methods like NMR.[3]

Crystallization Techniques

Once purified, various techniques can be employed to grow diffraction-quality single crystals.

  • Slow Evaporation: This is the simplest method, where a saturated solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Solvent Diffusion: This technique involves two miscible solvents, one in which the compound is soluble and another in which it is insoluble. A solution of the compound is placed in a small vial, which is then placed in a larger, sealed container with the precipitant solvent. The slow diffusion of the precipitant's vapor into the solution reduces the compound's solubility, promoting crystal growth.

  • Vapor Diffusion (Hanging Drop/Sitting Drop): Commonly used for proteins but also effective for small molecules, this method involves a drop of the concentrated compound solution being equilibrated against a larger reservoir of a precipitant solution via the vapor phase.

The Experiment: Illuminating the Crystal with X-rays

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The Workflow of Single-Crystal X-ray Diffraction

The experimental workflow is a systematic process, from mounting the crystal to collecting and processing the diffraction data.

experimental_workflow cluster_prep Crystal Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis crystal_selection Crystal Selection & Mounting diffractometer Mount on Diffractometer crystal_selection->diffractometer data_collection Data Collection (Rotation of crystal in X-ray beam) diffractometer->data_collection unit_cell Unit Cell Determination data_collection->unit_cell integration Data Integration (Intensity of reflections) unit_cell->integration absorption Absorption Correction integration->absorption solve Structure Solution (Phase problem) absorption->solve refine Structure Refinement solve->refine validate Validation & CIF Generation refine->validate

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooling in a stream of cold nitrogen gas (e.g., at 100 K). Cryo-cooling minimizes thermal motion of the atoms and protects the crystal from radiation damage.

  • Data Collection: The mounted crystal is placed in a diffractometer. A modern four-circle diffractometer allows for precise orientation of the crystal.[4] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected on a detector.

  • Data Reduction: The collected images are processed to determine the unit cell dimensions and the intensities of each diffraction spot (reflection).

  • Structure Solution: The "phase problem" is the central challenge in crystallography. The diffraction experiment provides the intensities of the reflections, but not their phases. For small molecules, direct methods are typically successful in determining the initial phases and generating an initial electron density map.

  • Structure Refinement: The initial atomic positions from the electron density map are refined using a least-squares method to achieve the best possible fit between the observed diffraction data and the data calculated from the model. This iterative process improves the atomic coordinates, and thermal parameters.

The Results: Deciphering the Crystal Structure

As a definitive crystal structure for this compound is not publicly available, we will use the published data for the monoclinic polymorph of 2,3-dibromo-3-phenylpropanoic acid as an illustrative example to discuss the type of results obtained from a successful analysis.

Crystallographic Data

The primary output of a crystal structure analysis is a set of crystallographic data, which is typically summarized in a standardized table. This data provides a complete description of the crystal's geometry and the conditions of the experiment.

Table 1: Illustrative Crystallographic Data (Based on 2,3-dibromo-3-phenylpropanoic acid)

ParameterValue
Chemical FormulaC₉H₈Br₂O₂
Formula Weight ( g/mol )307.97
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.5382 (2)
b (Å)28.8640 (13)
c (Å)6.6112 (3)
α (°)90
β (°)111.935 (1)
γ (°)90
Volume (ų)980.32 (7)
Z4
Temperature (K)106
Radiation typeMo Kα (λ = 0.71073 Å)
R-factor (R₁)0.033
wR₂0.093

Expertise & Experience: The space group (e.g., P2₁/n) describes the symmetry elements within the unit cell. The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit of the crystal. 'Z' is the number of molecules in the unit cell. The R-factors (R₁ and wR₂) are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower values indicate a better fit.

Beyond the Molecule: Intermolecular Interactions and Crystal Packing

A crystal structure is not just about the geometry of a single molecule; it is also about how these molecules arrange themselves in the solid state. This arrangement is dictated by a network of intermolecular interactions.

Key Intermolecular Interactions

Understanding the forces that hold the crystal together is crucial for rationalizing its properties. These can range from strong hydrogen bonds to weaker van der Waals forces. For a molecule like this compound, the following interactions would be expected:

  • Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors. It is highly probable that this compound molecules would form hydrogen-bonded dimers or chains, a common motif in carboxylic acids.

  • Halogen Bonding: The bromine atoms can act as electrophilic regions (σ-holes) and interact with nucleophiles, such as the oxygen atoms of neighboring carboxylic acid groups. This is a significant and directional interaction in crystal engineering.[5]

  • Dispersion Forces: These are ubiquitous attractive forces that play a significant role in the overall packing efficiency.

Visualizing Crystal Packing

The arrangement of molecules and their interactions can be visualized to understand the supramolecular assembly. For instance, in the example of 2,3-dibromo-3-phenylpropanoic acid, the molecules are linked by pairs of O—H⋯O hydrogen bonds, forming inversion dimers. These dimers are further linked by weak C—H⋯Br hydrogen bonds.

packing_interactions cluster_dimer Hydrogen-Bonded Dimer cluster_chain Extended Structure mol_A Molecule A -COOH mol_B Molecule B -COOH mol_A:head->mol_B:head O-H···O mol_B:head->mol_A:head O-H···O dimer_1 Dimer 1 dimer_2 Dimer 2 dimer_1->dimer_2 C-H···Br / Halogen Bonds

Caption: Key intermolecular interactions in brominated carboxylic acids.

Conclusion: From Structure to Function

The crystal structure analysis of a compound like this compound provides invaluable insights. A detailed understanding of its solid-state structure, including bond lengths, angles, and intermolecular interactions, allows for the rationalization of its physical properties. For drug development professionals, knowing the stable crystalline forms (polymorphs) and their packing motifs is critical for formulation, bioavailability, and intellectual property. For materials scientists, this knowledge enables the design of new materials with tailored properties through crystal engineering. While a definitive structure for the title compound remains to be published, the methodologies and analytical frameworks presented here provide a clear and authoritative guide for its future elucidation.

References

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Methodological & Application

The Strategic Incorporation of Dibromomaleic Acid in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Reactivity of Dibromomaleic Acid in Polymer Chemistry

This compound, and its corresponding anhydride, represent a unique class of monomers that offer a versatile platform for the synthesis of functional polymers. The presence of two bromine atoms on the carbon-carbon double bond, coupled with the carboxylic acid or anhydride functionalities, imparts distinct reactivity that can be exploited in various polymerization techniques. This guide provides a comprehensive overview of the use of this compound in polymer synthesis, with a focus on practical application notes and detailed experimental protocols. The insights provided herein are intended to empower researchers to leverage the unique properties of this compound for the development of novel polymeric materials with tailored functionalities for applications ranging from advanced materials to bioconjugation and drug delivery.

Core Principles: The Chemical Versatility of this compound

This compound's utility in polymer science stems from several key chemical features:

  • Electron-Deficient Alkene: The two electron-withdrawing bromine atoms render the double bond highly electrophilic. This characteristic influences its reactivity in polymerization reactions, particularly in copolymerizations with electron-rich monomers.

  • Reactive Functional Groups: The carboxylic acid groups can participate in condensation polymerizations, while the anhydride form is susceptible to ring-opening polymerization. These functional groups also provide sites for post-polymerization modification.

  • Potential for Halogen-Based Chemistry: The bromine atoms can be subjected to various substitution reactions, offering a pathway to further functionalize the resulting polymers. This is particularly valuable in the development of materials for bioconjugation and other specialized applications.

Polymerization Strategies for this compound and its Derivatives

Two primary strategies are employed for the incorporation of this compound moieties into polymer chains: Free-Radical Polymerization and Ring-Opening Polymerization of its anhydride.

Free-Radical Polymerization

Free-radical polymerization is a chain-growth process initiated by the decomposition of a radical initiator.[1] While this compound itself can be polymerized via this mechanism, it is often more effectively copolymerized with other vinyl monomers. The electron-deficient nature of the this compound double bond favors copolymerization with electron-rich comonomers, such as styrene or vinyl ethers, often leading to alternating or statistically random copolymers.

This protocol provides a general framework for the solution copolymerization of this compound. The specific comonomer, solvent, and initiator concentrations may require optimization based on the desired copolymer composition and molecular weight.

Materials:

  • This compound

  • Comonomer (e.g., Styrene, N-vinylpyrrolidone)

  • Solvent (e.g., 1,4-Dioxane, Dimethylformamide (DMF))

  • Free-Radical Initiator (e.g., Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO))

  • Nitrogen gas supply

  • Reaction vessel with a condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Precipitation solvent (e.g., Methanol, Diethyl ether)

Procedure:

  • Monomer and Solvent Preparation: In a reaction vessel, dissolve this compound and the chosen comonomer in the selected solvent. The molar ratio of the monomers will influence the final copolymer composition.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiator Addition: Add the free-radical initiator to the reaction mixture. The concentration of the initiator will affect the polymerization rate and the molecular weight of the resulting polymer.

  • Polymerization Reaction: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN). Maintain the reaction under a nitrogen atmosphere with continuous stirring for a predetermined time (e.g., 6-24 hours).

  • Polymer Isolation: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a stirred, non-solvent (e.g., methanol).

  • Purification: Collect the precipitated polymer by filtration and wash it with the non-solvent to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The removal of oxygen is critical as it can react with the propagating radicals to form unreactive peroxy radicals, effectively terminating the polymerization.

  • Initiator Choice: The selection of the initiator is dictated by the desired reaction temperature and the solvent used. AIBN and BPO are common choices for organic solvents.

  • Solvent Selection: The solvent should be able to dissolve both the monomers and the resulting polymer to ensure a homogeneous reaction.

  • Precipitation: This step is crucial for isolating the polymer from the reaction medium and removing low-molecular-weight impurities.

Diagram: Free-Radical Copolymerization Workflow

FreeRadicalPolymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Monomers Dissolve Monomers (this compound + Comonomer) in Solvent Purge Purge with Nitrogen Monomers->Purge 30 min Initiator Add Initiator Purge->Initiator Heat Heat to Reaction Temperature Initiator->Heat e.g., 60-80°C Cool Cool to Room Temperature Heat->Cool 6-24 hours Precipitate Precipitate Polymer in Non-solvent Cool->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry

Caption: Workflow for the free-radical copolymerization of this compound.

Ring-Opening Polymerization of Dibromomaleic Anhydride

Dibromomaleic anhydride, the cyclic counterpart of this compound, can undergo ring-opening polymerization (ROP) to form polyesters.[2] This method is particularly useful for creating polymers with a well-defined backbone structure. The copolymerization of anhydrides with epoxides is a common route to polyesters.[3]

This protocol outlines a general procedure for the ROP of dibromomaleic anhydride with an epoxide comonomer. The choice of catalyst and reaction conditions will significantly impact the polymerization control and the properties of the resulting polyester.

Materials:

  • Dibromomaleic anhydride

  • Epoxide comonomer (e.g., Propylene oxide, Cyclohexene oxide)

  • Catalyst (e.g., Tertiary amine, Metal-based catalyst)

  • Solvent (optional, e.g., Toluene, Dichloromethane)

  • Nitrogen gas supply

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Precipitation solvent (e.g., Methanol, Hexane)

Procedure:

  • Reactant Preparation: In a dry Schlenk flask under a nitrogen atmosphere, add dibromomaleic anhydride and the chosen solvent (if applicable).

  • Catalyst and Comonomer Addition: Add the catalyst to the flask, followed by the epoxide comonomer. The reaction is often performed in bulk (without solvent).

  • Polymerization: Stir the reaction mixture at the desired temperature (which can range from room temperature to elevated temperatures depending on the catalyst) for a specified time (e.g., 12-48 hours).

  • Polymer Isolation: After the polymerization, dissolve the viscous product in a suitable solvent (e.g., dichloromethane) if the reaction was done in bulk.

  • Precipitation and Purification: Precipitate the polyester by adding the solution to a stirred non-solvent. Filter the polymer and wash it to remove any residual catalyst and unreacted monomers.

  • Drying: Dry the purified polyester in a vacuum oven.

Causality Behind Experimental Choices:

  • Dry Conditions: Anhydrides are sensitive to moisture, which can lead to hydrolysis and interfere with the polymerization. Therefore, anhydrous conditions are crucial.

  • Catalyst Selection: The catalyst plays a critical role in initiating and controlling the ring-opening process. Tertiary amines are simple initiators, while more complex metal-based catalysts can offer better control over molecular weight and dispersity.

  • Epoxide Comonomer: The choice of epoxide will determine the structure of the repeating unit in the polyester chain and influence the final properties of the material.

Diagram: Ring-Opening Polymerization Mechanism

ROP_Mechanism Initiator Initiator (Nu:) Attacks Anhydride Anhydride {Dibromomaleic Anhydride|Electrophilic Carbonyl} Initiator->Anhydride Initiation Intermediate Ring-Opened Intermediate Anionic Species Anhydride->Intermediate Ring Opening Epoxide {Epoxide|Ring Strain} Intermediate->Epoxide Nucleophilic Attack Propagation Propagation Chain Growth Epoxide->Propagation Chain Elongation Propagation->Anhydride Further Reaction

Caption: Generalized mechanism of ring-opening polymerization of dibromomaleic anhydride.

Characterization of this compound-Containing Polymers

The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and thermal properties.

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirms the incorporation of both monomers into the polymer backbone and provides information on the copolymer composition.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the characteristic functional groups in the polymer, such as carbonyls from the acid/ester groups and C-Br bonds.
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
Thermal Analysis (TGA/DSC) Thermogravimetric analysis (TGA) assesses the thermal stability of the polymer, while differential scanning calorimetry (DSC) determines the glass transition temperature (Tg) and melting temperature (Tm), if applicable.

Applications and Future Perspectives

Polymers derived from this compound hold promise in several areas:

  • Bioconjugation: The bromine atoms can be substituted with thiol-containing molecules, making these polymers useful for attaching biomolecules like peptides and proteins.

  • Drug Delivery: The tunable properties and potential for functionalization make these polymers candidates for the development of novel drug delivery systems.

  • Flame Retardants: The high bromine content can impart flame-retardant properties to materials.

  • Advanced Coatings and Adhesives: The unique reactivity can be utilized to create cross-linkable polymers for high-performance coatings and adhesives.

The continued exploration of this compound in polymer synthesis is expected to yield new materials with enhanced properties and functionalities, further expanding their application scope in both academic research and industrial development.

References

  • Google Patents. (n.d.). Preparation method of polymaleic acid.
  • Li, G., et al. (2021). Ring Opening Copolymerization of Boron-Containing Anhydride with Epoxides as a Controlled Platform to Functional Polyesters. Oxford Martin School. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Free Radical Polymerization. Retrieved from [Link]

  • Guillaneuf, Y., et al. (2020). Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story. Polymer Chemistry. Retrieved from [Link]

  • Zhang, L., et al. (2021). Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Frontiers in Chemistry. Retrieved from [Link]

Sources

Application Notes & Protocols: Dibromomaleic Acid as a Versatile Monomer in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Dibromomaleic acid is a highly functionalized monomer characterized by the presence of two carboxylic acid groups, a carbon-carbon double bond, and two bromine atoms.[1][2][3] This unique combination of reactive sites makes it a compelling candidate for the synthesis of advanced polymers. The incorporation of bromine into the polymer backbone inherently imparts flame-retardant properties, a critical feature for materials in electronics, construction, and transportation.[4][5] These application notes provide a comprehensive overview of the polymerization strategies for this compound, detailed experimental protocols for its use in polycondensation, and methods for the characterization of the resulting polymers.

Section 1: Core Principles and Polymerization Strategies

The utility of this compound as a monomer stems from its multifunctional nature. The choice of polymerization strategy is dictated by which reactive group is targeted, allowing for the synthesis of a diverse range of polymer architectures.

Strategy 1: Polycondensation of Carboxylic Acid Groups

The most direct polymerization route involves the two carboxylic acid moieties. These groups can react with co-monomers such as diols or diamines to form polyesters and polyamides, respectively, through step-growth polycondensation.[6]

Mechanistic Insight: This reaction proceeds via the classic esterification or amidation mechanism, typically catalyzed by a strong acid, with the elimination of water.[6] The key advantages of this method are the direct incorporation of the dibromomaleic unit into the polymer backbone and the formation of high-performance polymers like polyesters. However, researchers must consider that the bulky bromine atoms can introduce steric hindrance, potentially requiring more rigorous reaction conditions (higher temperatures and efficient water removal) to achieve high molecular weights.

Polycondensation_Mechanism DBMA This compound (Monomer A) Reaction + DBMA->Reaction Diol Diol (e.g., 1,6-Hexanediol) (Monomer B) Diol->Reaction Polyester Brominated Polyester + nH₂O Reaction->Polyester Heat, Catalyst (-H₂O)

Figure 1: General scheme for polycondensation of this compound.

Strategy 2: Radical Polymerization of the Alkene Moiety

The carbon-carbon double bond in this compound presents an opportunity for chain-growth polymerization via a radical mechanism.[7][8] This process involves three key stages: initiation, propagation, and termination.[9]

Mechanistic Insight: While theoretically possible, the homopolymerization of this compound via its double bond is challenging. The double bond is electron-deficient due to the adjacent electron-withdrawing carboxylic acid and bromine groups. Furthermore, the four bulky substituents create significant steric hindrance, which impedes the approach of incoming monomers and the propagating radical chain end. Consequently, this approach often results in low molecular weight oligomers. A more viable strategy is the copolymerization of this compound with more reactive vinyl monomers to incorporate its flame-retardant and functional properties into other polymer systems.

Section 2: Experimental Protocols

Safety Precaution: These procedures should only be performed by trained personnel in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 2.1: Synthesis of a Flame-Retardant Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and 1,6-hexanediol. The resulting material is a brominated polyester with inherent flame-retardant characteristics.

Materials & Equipment:

  • This compound (97%)[3]

  • 1,6-Hexanediol (99%)

  • p-Toluenesulfonic acid monohydrate (p-TSA), catalyst

  • Toluene, for azeotropic water removal

  • Tetrahydrofuran (THF), for dissolution

  • Methanol, for precipitation

  • Three-neck round-bottom flask (500 mL)

  • Mechanical stirrer, heating mantle with temperature control, Dean-Stark trap, reflux condenser, and nitrogen inlet.

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, Dean-Stark trap topped with the reflux condenser, and a nitrogen inlet. Ensure all glassware is dry.

  • Reagent Charging: Charge the flask with this compound (54.77 g, 0.2 mol), 1,6-hexanediol (23.64 g, 0.2 mol), and p-TSA (0.16 g, ~0.2% of total monomer weight).

  • Solvent Addition & Inerting: Add 100 mL of toluene to the flask. Fill the Dean-Stark trap with toluene. Purge the system with a gentle stream of nitrogen for 20 minutes to remove oxygen and maintain an inert atmosphere throughout the reaction.

  • First Stage Polycondensation: Begin stirring and heat the mixture to 145-155 °C. The mixture will become a homogeneous solution, and the toluene will begin to reflux. Water, the byproduct of esterification, will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue this stage until water collection ceases (approximately 7.2 mL or 0.4 mol of water is the theoretical amount). This typically takes 4-6 hours.

  • Solvent Removal: Once water evolution has stopped, carefully drain the Dean-Stark trap and arrange the apparatus for distillation. Increase the temperature to 160 °C to remove the toluene.

  • Second Stage Polycondensation (Vacuum): After all toluene has been removed, gradually increase the temperature to 180-190 °C. Slowly apply a vacuum (to <1 mmHg) to remove residual water and drive the polymerization to a higher molecular weight. The viscosity of the melt will increase noticeably. Maintain this stage for 3-5 hours.

  • Polymer Isolation & Purification: Cool the reactor to room temperature. The resulting polymer should be a viscous, off-white solid.[1] Dissolve the polymer in a minimal amount of THF (~150 mL).

  • Precipitation: Slowly pour the polymer solution into a beaker containing a large excess of cold methanol (~1.5 L) while stirring vigorously. The polyester will precipitate as a white solid.

  • Drying: Filter the purified polymer and wash with fresh methanol. Dry the polymer in a vacuum oven at 50 °C to a constant weight.

Protocol_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Polycondensation cluster_purification 3. Work-Up & Purification charge Charge Reactants: DBMA, Diol, Catalyst setup Assemble Apparatus (Dean-Stark, N₂) charge->setup stage1 Stage 1: Azeotropic Removal of H₂O (145-155 °C) setup->stage1 stage2 Stage 2: High Vacuum (180-190 °C) stage1->stage2 dissolve Dissolve in THF stage2->dissolve precipitate Precipitate in Methanol dissolve->precipitate dry Dry under Vacuum precipitate->dry

Figure 2: Experimental workflow for the synthesis of brominated polyester.

Section 3: Data Presentation and Polymer Characterization

Thorough characterization is essential to confirm the structure and properties of the synthesized polymer.[10]

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterValuePurpose
Monomer Ratio (Acid:Diol)1:1Ensures high molecular weight in step-growth polymerization.
Catalystp-Toluenesulfonic acidTo accelerate the esterification reaction.
Stage 1 Temperature145-155 °CAllows for efficient azeotropic removal of water with toluene.
Stage 2 Temperature180-190 °CIncreases reaction rate and keeps polymer molten under vacuum.
Final Vacuum<1 mmHgRemoves last traces of water to maximize polymer chain length.
Expected Polymer AppearanceOff-white to light yellow brittle solidTypical for polyesters of this type.
SolubilitySoluble in THF, Chloroform; Insoluble in Methanol, WaterKey for purification by precipitation.

Recommended Characterization Techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical transformation. Key signals to observe include the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong ester carbonyl (C=O) stretch (~1730 cm⁻¹).

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): To verify the detailed structure of the polymer repeating unit.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), which indicates the breadth of the molecular weight distribution.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and flame retardancy. The onset of decomposition will be at a high temperature, and a significant char yield is expected due to the bromine content, which is a hallmark of effective flame retardants.[11]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which provides insight into the polymer's amorphous or crystalline nature and its service temperature range.

Section 4: Applications and Future Directions

The unique properties of polymers derived from this compound make them suitable for a range of specialized applications.

Potential Applications:

  • Flame-Retardant Additives and Materials: As "reactive" flame retardants, the bromine is chemically bound to the polymer chain, preventing it from leaching out over time, which is an advantage over additive flame retardants.[5] These polymers can be used in electronic enclosures, building insulation, and automotive components.

  • High-Performance Coatings: The rigidity of the dibromomaleic unit can contribute to hard, thermally stable coatings.

  • Functional Polymer Precursors: The remaining C=C double bond and the C-Br bonds in the final polymer can be sites for post-polymerization modification, allowing for the introduction of further functionalities or cross-linking.

Future Research: The field would benefit from further exploration into the controlled radical polymerization (CRP) of this compound derivatives (e.g., esters) to create novel block copolymers. Additionally, investigating copolymerization with bio-based monomers could lead to the development of sustainable, high-performance, flame-retardant materials.

References

  • Biosynth. (n.d.). This compound | 608-37-7.
  • LookChem. (n.d.). This compound 608-37-7 wiki.
  • Vasile, C. (2022). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics.
  • National Institutes of Health. (n.d.). Aqueous Solution Behavior of Poly(styrene-alt-maleic acid)‑b‑poly(N‑acryloylmorpholine)
  • The Organic Chemistry Tutor. (2024, April 16).
  • Wiley Online Library. (2012, November 29). Dibromomaleimide Derivative as an Efficient Polymer Coupling Agent for Building Topological Polymers.
  • Chemistry - simple and fun. (2020, August 16).
  • ChemicalBook. (n.d.). Poly(acrylic acid) | 9003-01-4.
  • National Institutes of Health. (n.d.). Overcoming Challenges of Incorporation of Biobased Dibutyl Itaconate in (Meth)acrylic Waterborne Polymers. ACS Biomacromolecules.
  • Alfa Chemistry. (n.d.). CAS 608-37-7 this compound.
  • SpecialChem. (2026, January 12). Flame Retardants of Plastic - Mechanism, Types, & Applications.
  • Wikipedia. (n.d.). Radical polymerization.
  • BOC Sciences. (n.d.). Flame Retardant - Polymer.
  • Sigma-Aldrich. (n.d.). Controlled Radical Polymerization Guide.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2025, August 6). Properties of some rodlike polymers in solution | Request PDF.
  • The Organic Chemistry Tutor. (2024, April 10).
  • Sigma-Aldrich. (n.d.). This compound 97 608-37-7.
  • National Institutes of Health. (n.d.). Stereoselective Diels–Alder Reactions of gem-Diborylalkenes: Toward the Synthesis of gem-Diboron-Based Polymers. PMC.
  • MDPI. (2020, April 7). Biomolecules as Flame Retardant Additives for Polymers: A Review.
  • Royal Society of Chemistry. (n.d.).
  • Van Vleet, M. J. (2019, January 23). radical addition polymers [Video]. YouTube.
  • Wikipedia. (n.d.). Brominated flame retardant.
  • Baoxu Chemical. (n.d.). Flame Retardant Additives For Plastics & Polymer.
  • Sigma-Aldrich. (n.d.). Polymerization Tools.
  • UGA Open Scholar. (n.d.). Aqueous polymerization of ethylenically dicarboxylic acids and multicarboxylic acids studied by mass spectroscopy and nuclear magnetic resonance.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Sigma-Aldrich. (n.d.). 2,3-DIBROMOMALEIC ANHYDRIDE AldrichCPR.

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Application Notes and Protocols: Dibromomaleic Acid in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This comprehensive technical guide details the application of dibromomaleic acid and its anhydride as potent dienophiles in Diels-Alder cycloaddition reactions. This compound, with its electron-deficient olefinic bond doubly activated by two bromine atoms and two carboxylic acid functionalities, serves as a versatile building block for the synthesis of complex, halogenated cyclic and bicyclic structures. These resulting molecules are of significant interest in medicinal chemistry and materials science due to the synthetic handles provided by the bromine and carboxylic acid groups. This guide will explore the underlying mechanistic principles, provide field-proven experimental protocols, and present quantitative data to enable researchers to effectively utilize this reagent in their synthetic endeavors.

Introduction: The Unique Reactivity of this compound as a Dienophile

The Diels-Alder reaction, a cornerstone of modern organic synthesis, is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. The rate and efficiency of this reaction are profoundly influenced by the electronic nature of the reactants. An ideal dienophile possesses electron-withdrawing groups that lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene.

This compound, and its more commonly used anhydride form, is an exemplary dienophile. The presence of two bromine atoms and two carbonyl groups significantly depletes the electron density of the double bond, rendering it highly electrophilic and, therefore, exceptionally reactive towards a wide range of dienes. This heightened reactivity allows for Diels-Alder reactions to proceed under milder conditions and often with high yields.

The resulting dibrominated cyclohexene adducts are valuable synthetic intermediates. The vicinal dibromide functionality can be further manipulated through various transformations, including elimination to form aromatic rings, or substitution reactions to introduce other functionalities. The carboxylic acid groups can be converted to esters, amides, or other derivatives, providing further avenues for molecular diversification.

Mechanistic Considerations and Stereochemical Control

The Diels-Alder reaction is a concerted, pericyclic reaction, meaning that bond formation and bond breaking occur in a single, cyclic transition state.[1] This concerted mechanism has important stereochemical implications. The stereochemistry of the dienophile is retained in the product.[2] Since this compound has a cis configuration, the resulting adduct will have the two bromine atoms and the two carboxylic acid groups on the same face of the newly formed ring.

With cyclic dienes, the formation of bicyclic adducts introduces the possibility of endo and exo stereoisomers. The "endo rule" generally predicts the preferential formation of the endo product, where the substituents on the dienophile are oriented towards the larger, unsaturated bridge of the bicyclic system. This preference is attributed to favorable secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi-system of the diene in the transition state. However, the bulkier bromine atoms in dibromomaleic anhydride may influence this selectivity, and in some cases, the thermodynamically more stable exo product may be favored, particularly under conditions of prolonged heating.[3]

Experimental Protocols

The following protocols are based on established procedures for analogous reactions with maleic anhydride and are adapted to account for the specific properties of this compound/anhydride. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Diels-Alder Reaction of Dibromomaleic Anhydride with Anthracene

This reaction is a classic example of a [4+2] cycloaddition to the central ring of an aromatic diene, leading to the formation of a triptycene-like scaffold.

Materials:

  • Dibromomaleic anhydride

  • Anthracene

  • Xylene (high-boiling solvent)

  • Round-bottom flask (25 mL or 50 mL)

  • Reflux condenser

  • Heating mantle or sand bath

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • To a 25 mL round-bottom flask, add dibromomaleic anhydride (1.0 equiv) and anthracene (1.0 equiv).

  • Add a magnetic stir bar and 10-15 mL of xylene.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 140 °C) using a heating mantle or sand bath.[4]

  • Maintain the reflux for 30-60 minutes. The progress of the reaction can be monitored by the disappearance of the yellow color of the reactants.[4]

  • After the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Cool the flask further in an ice bath for 15-20 minutes to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold xylene or petroleum ether to remove any unreacted starting materials.

  • Dry the product in a vacuum oven or air dry to a constant weight.

  • Characterize the product by melting point, and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol 2: Diels-Alder Reaction of Dibromomaleic Anhydride with Furan

Furan is a heterocyclic diene that readily undergoes Diels-Alder reactions. The resulting oxabicyclic adduct is a versatile intermediate.

Materials:

  • Dibromomaleic anhydride

  • Furan

  • Ethyl acetate

  • Hexane

  • Vial or small Erlenmeyer flask

  • Refrigerator

Procedure:

  • In a vial, dissolve dibromomaleic anhydride (1.0 equiv) in a minimal amount of ethyl acetate (e.g., 2 mL for 400 mg of anhydride).[3]

  • Add furan (1.1 equiv) to the solution.

  • Seal the vial and swirl to mix the reactants.

  • Place the vial in a refrigerator and allow it to stand for 24-48 hours, or until crystallization is complete.[3]

  • Isolate the crystals by carefully decanting or pipetting off the supernatant liquid.

  • Wash the crystals with a small amount of cold hexane to remove any residual starting materials.

  • Air dry the crystals.

  • Determine the melting point and obtain spectroscopic data for characterization. Note that the endo adduct is the kinetic product and may convert to the more stable exo adduct upon heating.[3]

Protocol 3: Diels-Alder Reaction of Dibromomaleic Anhydride with Cyclopentadiene

Cyclopentadiene is a highly reactive diene that must be freshly prepared by cracking its dimer. The reaction with dibromomaleic anhydride is typically fast and exothermic.

Materials:

  • Dibromomaleic anhydride

  • Dicyclopentadiene (for cracking)

  • Ethyl acetate

  • Hexane

  • Distillation apparatus for cracking dicyclopentadiene

  • Erlenmeyer flask

  • Ice bath

Procedure:

  • Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (around 170 °C). The retro-Diels-Alder reaction will occur, and cyclopentadiene (boiling point ~41 °C) will distill over. Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately.

  • In a 50 mL Erlenmeyer flask, dissolve dibromomaleic anhydride (1.0 equiv) in approximately 8 mL of ethyl acetate by gentle warming.[5]

  • Add 8 mL of hexane to the solution and then cool the flask in an ice bath.[5]

  • Slowly add the freshly prepared cyclopentadiene (1.1 equiv) to the cold solution of dibromomaleic anhydride with swirling. The reaction is often exothermic.

  • Allow the mixture to stand in the ice bath to complete crystallization.

  • Collect the product by vacuum filtration and wash with cold hexane.

  • Air dry the product and characterize it by melting point and spectroscopy. The endo adduct is expected to be the major product under these kinetically controlled conditions.

Data Presentation

The following table summarizes expected outcomes for Diels-Alder reactions with dibromomaleic anhydride based on analogous reactions with maleic anhydride. Actual yields and stereoselectivity may vary and should be determined experimentally.

DieneDienophileSolventTemperature (°C)Time (h)Expected Major ProductExpected Yield (%)
AnthraceneDibromomaleic AnhydrideXylene~140 (reflux)0.5 - 19,10-Dibromo-9,10-dihydroanthracene-9,10-α,β-dicarboxylic anhydride80-90
FuranDibromomaleic AnhydrideEthyl AcetateRefrigerated24 - 48endo-2,3-Dibromo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride70-85
CyclopentadieneDibromomaleic AnhydrideEthyl Acetate/Hexane0 - RT0.5 - 1endo-2,3-Dibromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride>90

Visualizations

General Diels-Alder Reaction Workflow

workflow reagents 1. Combine Diene and Dibromomaleic Anhydride in Solvent reaction 2. Heat to Reaction Temperature (if necessary) reagents->reaction Thermal Activation cooling 3. Cool to Induce Crystallization reaction->cooling filtration 4. Isolate Product by Filtration cooling->filtration drying 5. Dry the Product filtration->drying analysis 6. Characterize by MP, NMR, IR drying->analysis

Caption: A generalized workflow for performing a Diels-Alder reaction.

Mechanism of the Diels-Alder Reaction

mechanism Diene Diene (HOMO) TS [4+2] Cyclic Transition State Diene->TS Dienophile Dibromomaleic Anhydride (LUMO) Dienophile->TS Adduct Cyclohexene Adduct TS->Adduct Concerted Cycloaddition

Sources

Application Note: Harnessing Dibromomaleic Acid Chemistry for Advanced Bioconjugation of Proteins and Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Conventional Maleimide Chemistry

Bioconjugation, the covalent attachment of molecules to biomacromolecules like proteins and peptides, is a cornerstone of modern biotechnology and drug development. It enables the creation of sophisticated constructs such as antibody-drug conjugates (ADCs), fluorescently labeled probes for imaging, and PEGylated proteins with enhanced stability. For decades, the maleimide functional group has been the reagent of choice for site-specific modification of cysteine residues due to its high reactivity and selectivity for thiols.[1][2][3][4][5] However, conventional maleimide-thiol conjugates suffer from a significant drawback: the instability of the thiosuccinimide linkage, which can undergo a retro-Michael reaction, leading to deconjugation.[6][7]

Dibromomaleic acid and its derivatives, particularly dibromomaleimides (DBM), have emerged as a superior class of reagents that address the limitations of traditional maleimides.[1][2][8] This application note provides a comprehensive guide to the use of this compound-derived reagents for the robust and versatile bioconjugation of proteins and peptides. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the critical parameters for successful conjugation.

The Dibromomaleimide Advantage: A Trifecta of Capabilities

Dibromomaleimide reagents offer a unique combination of features that make them highly attractive for advanced bioconjugation strategies:

  • Enhanced Stability: DBM conjugates can be converted to highly stable maleamic acids through a post-conjugation hydrolysis step, effectively "locking" the conjugate and preventing the retro-Michael reaction that plagues traditional maleimide conjugates.[9][10] This results in significantly more stable bioconjugates, a critical attribute for therapeutic applications.[6][11]

  • Versatility in Conjugation: The two bromine atoms on the maleimide ring are leaving groups, allowing for sequential reactions. After the initial reaction with a cysteine thiol, the remaining bromine atom can be substituted by another nucleophile, such as a second thiol or an amine.[1][2][12] This opens up possibilities for creating multi-functional conjugates with up to three points of attachment on a single linker.[1][2][8][13]

  • Disulfide Bridging: DBM reagents can be used to re-bridge disulfide bonds in proteins after their partial reduction.[1][2] This is particularly valuable for modifying native antibodies without the need for genetic engineering to introduce cysteine residues, allowing for the generation of homogenous and site-specific antibody-drug conjugates.[6][9][10]

Mechanism of Action: A Two-Step Process to Stability

The bioconjugation process using dibromomaleimides typically involves two key steps: the initial conjugation to a thiol followed by a hydrolysis step to form a stable maleamic acid.

Step 1: Thiol Conjugation

The process begins with the reaction of a thiol group from a cysteine residue with the dibromomaleimide. This is a Michael addition reaction where the thiolate anion acts as a nucleophile, attacking one of the bromine-bearing carbons of the maleimide ring and displacing a bromide ion. This results in the formation of a monobromo-thiosuccinimide intermediate.[1]

Step 2: Hydrolysis to a Stable Maleamic Acid

Following conjugation, the thiosuccinimide ring is susceptible to hydrolysis, which is significantly accelerated in the presence of the electron-withdrawing bromine atoms.[9][14] This hydrolysis opens the maleimide ring to form a stable maleamic acid derivative. This ring-opened form is no longer susceptible to the retro-Michael reaction, leading to a highly stable and essentially irreversible linkage.[9][10] The entire conjugation and hydrolysis can often be achieved in just over an hour.[9]

Dibromomaleimide Conjugation and Hydrolysis cluster_0 Step 1: Thiol Conjugation cluster_1 Step 2: Hydrolysis Protein_SH Protein-SH (Cysteine Thiol) Intermediate Monobromo-thiosuccinimide Intermediate Protein_SH->Intermediate Michael Addition DBM Dibromomaleimide Reagent DBM->Intermediate Final_Product Stable Maleamic Acid Conjugate Intermediate->Final_Product Ring Opening Water H₂O Water->Final_Product

Figure 1. Reaction scheme of dibromomaleimide conjugation.

Experimental Design and Optimization

Several factors must be considered to ensure efficient and specific conjugation using dibromomaleimide reagents.

ParameterRecommended Range/ConditionRationale and Key Considerations
pH 6.5 - 8.5The reaction rate is pH-dependent. A pH range of 6.5-7.5 is optimal for selective reaction with cysteines.[15] Higher pH values (up to 8.5) can accelerate the subsequent hydrolysis step to form the stable maleamic acid.[9] However, at pH > 8.5, reactivity with other nucleophilic residues like lysine may increase.[16]
Temperature 4°C to 37°CThe reaction can proceed efficiently at room temperature. For sensitive proteins, the reaction can be performed at 4°C, although this may increase the reaction time.
Stoichiometry 1.1 - 5 equivalents of DBM reagent per thiolA slight excess of the DBM reagent is typically used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific protein or peptide.
Buffer Composition Phosphate or Borate buffersAvoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) as they will compete with the protein's cysteine residues for reaction with the dibromomaleimide.[16]
Co-solvents DMSO or DMFDibromomaleimide reagents are often dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

Protocols

Protocol 1: General Procedure for Protein Conjugation with a Dibromomaleimide Reagent

This protocol describes a general method for conjugating a dibromomaleimide-functionalized molecule (e.g., a fluorescent dye or a small molecule drug) to a protein containing a free cysteine residue.

Materials:

  • Protein with an accessible cysteine residue (e.g., a cysteine-engineered antibody fragment)

  • Dibromomaleimide (DBM) functionalized molecule of interest

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

  • Quenching Solution: 1 M N-acetylcysteine in water

  • Desalting column or size-exclusion chromatography (SEC) system for purification

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Note: DTT or β-mercaptoethanol should be removed prior to adding the DBM reagent.

  • DBM Reagent Preparation:

    • Prepare a stock solution of the DBM reagent in anhydrous DMSO or DMF at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the DBM reagent stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by LC-MS to determine the extent of conjugation.

  • Hydrolysis to Maleamic Acid:

    • To facilitate the hydrolysis of the thiosuccinimide ring to the stable maleamic acid, the pH of the reaction mixture can be raised to 8.0-8.5 by adding a small amount of a suitable base (e.g., 1 M borate buffer, pH 9.0).

    • Incubate for an additional 1 hour at room temperature.[9]

  • Quenching (Optional):

    • To quench any unreacted DBM reagent, add an excess of the Quenching Solution and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess DBM reagent and other small molecules by passing the reaction mixture through a desalting column or by performing size-exclusion chromatography.

    • Collect the fractions containing the purified protein conjugate.

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy, if the conjugated molecule has a distinct absorbance.

    • Confirm the identity and purity of the conjugate by SDS-PAGE and mass spectrometry.

Protocol 2: Disulfide Bridging of a Peptide with Dibromomaleimide

This protocol outlines the procedure for bridging a disulfide bond in a peptide, such as somatostatin, using a dibromomaleimide reagent.[1][2]

Materials:

  • Peptide containing a disulfide bond (e.g., somatostatin)

  • Dibromomaleimide

  • Reduction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.2

  • TCEP (Tris(2-carboxyethyl)phosphine)

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4

  • Anhydrous DMSO or DMF

  • RP-HPLC system for purification and analysis

Procedure:

  • Peptide Reduction:

    • Dissolve the peptide in the Reduction Buffer.

    • Add 1 equivalent of TCEP to the peptide solution to selectively reduce the disulfide bond.

    • Incubate at room temperature for 30-60 minutes.

  • DBM Reagent Preparation:

    • Prepare a 10 mM stock solution of dibromomaleimide in anhydrous DMSO or DMF.

  • Bridging Reaction:

    • Add 1.1 equivalents of the dibromomaleimide stock solution to the reduced peptide solution.[1]

    • Incubate the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by RP-HPLC.

  • Purification:

    • Purify the bridged peptide conjugate by RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% TFA.

    • Lyophilize the purified fractions to obtain the final product.

  • Characterization:

    • Confirm the mass of the bridged peptide by mass spectrometry.

Experimental_Workflow cluster_protein Protein Conjugation cluster_peptide Peptide Disulfide Bridging P1 Prepare Protein Solution P3 Conjugation Reaction P1->P3 P2 Prepare DBM Reagent P2->P3 P4 Hydrolysis (pH Adjustment) P3->P4 P5 Purification (SEC/Desalting) P4->P5 P6 Characterization (MS, SDS-PAGE) P5->P6 T1 Reduce Peptide Disulfide T3 Bridging Reaction T1->T3 T2 Prepare DBM Reagent T2->T3 T4 Purification (RP-HPLC) T3->T4 T5 Characterization (MS) T4->T5

Figure 2. General experimental workflows for protein and peptide conjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Insufficient reduction of disulfidesEnsure complete reduction by optimizing TCEP concentration and incubation time.
Inactive DBM reagentUse fresh, anhydrous DMSO/DMF for preparing the DBM stock solution. Store the stock solution protected from moisture.
Steric hindrance around the cysteine residueConsider using a DBM reagent with a longer linker arm to overcome steric hindrance.
Non-specific Labeling Reaction pH is too highPerform the conjugation at a lower pH (6.5-7.0) to increase selectivity for cysteines.
Precipitation of Protein High concentration of organic solventMinimize the volume of the DBM stock solution added to the reaction mixture.
Protein instability under reaction conditionsOptimize buffer composition, pH, and temperature.

Conclusion

This compound-based reagents represent a significant advancement in the field of bioconjugation. Their ability to form stable, irreversible linkages and to enable multi-functionalization and disulfide bridging provides researchers with a powerful toolkit for creating next-generation protein and peptide conjugates. The protocols and guidelines presented in this application note offer a solid foundation for the successful implementation of this versatile chemistry in a wide range of applications, from basic research to the development of novel therapeutics and diagnostics.

References

  • Bromopyridazinedione-mediated protein and peptide bioconjugation. RSC Publishing. Available from: [Link]

  • Bromopyridazinedione-mediated protein and peptide bioconjugation. PMC - NIH. Available from: [Link]

  • Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. PMC - NIH. Available from: [Link]

  • Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. ResearchGate. Available from: [Link]

  • Enhanced Antibody Drug Conjugates (ADC). LAPaL - Medicines Patent Pool. Available from: [Link]

  • Hydrolysis of the DBM reagents 4 and 5 monitored by the loss of absorbance at 325 nm. ResearchGate. Available from: [Link]

  • Protein DNA Bioconjugate Protocol. YouTube. Available from: [Link]

  • Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society - ACS Publications. Available from: [Link]

  • Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Request PDF - ResearchGate. Available from: [Link]

  • Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells. PMC - NIH. Available from: [Link]

  • One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science (RSC Publishing). Available from: [Link]

  • Protein modification, bioconjugation, and disulfide bridging using bromomaleimides. PubMed. Available from: [Link]

  • New Bifunctional Chelators Incorporating Dibromomaleimide Groups for Radiolabeling of Antibodies with Positron Emission Tomography Imaging Radioisotopes. NIH. Available from: [Link]

  • Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis. Semantic Scholar. Available from: [Link]

  • Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. YouTube. Available from: [Link]

  • Catalysis of imido-group hydrolysis in a maleimide conjugate. PMC - NIH. Available from: [Link]

  • minireview: addressing the retro-michael instability of maleimide bioconjugates. UCL Discovery. Available from: [Link]

  • Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Available from: [Link]

  • Protein Bioconjugate Synthesis Via Cysteine-maleimide Chemistry. YouTube. Available from: [Link]

  • Effect of nature and degree of crosslinking agent of poly(hydroxy-butyl-methacrylate-co-2-ethyl-hexyl-acrylate) networks on the swelling properties in nematic liquid crystal 5CB. ResearchGate. Available from: [Link]

  • One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science (RSC Publishing). Available from: [Link]

  • This compound 608-37-7 wiki. Available from: [Link]

  • Thiol reactive Linkers. AxisPharm. Available from: [Link]

  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. Request PDF - ResearchGate. Available from: [Link]

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Application Notes & Protocols: Synthesis and Application of Fluorescent Probes from Dibromomaleic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Versatility of the Dibromomaleimide Core in Fluorescent Probe Design

In the dynamic fields of chemical biology and drug development, the ability to selectively label and visualize biomolecules is paramount. Fluorescent probes serve as indispensable tools for elucidating complex biological processes, enabling researchers to track molecular interactions, conformational changes, and localization within the cellular milieu. Among the myriad of scaffolds available for probe development, dibromomaleic acid derivatives, particularly dibromomaleimides, have emerged as a uniquely versatile and powerful platform. Their utility stems from a combination of straightforward synthesis, predictable reactivity, and advantageous photophysical properties upon modification.

This guide provides a comprehensive overview of the synthesis of fluorescent probes derived from this compound. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for synthesis and bioconjugation, and discuss the broad applications of these probes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this robust chemistry in their work.

Chemical Principles and Mechanism: From a Non-Fluorescent Precursor to a Bright Emitter

The core strategy revolves around a two-stage process: the synthesis of a dibromomaleimide scaffold functionalized with a desired moiety, followed by its conjugation to a thiol-containing target, which generates a highly fluorescent dithiomaleimide product. This "pro-fluorescent" nature, where fluorescence is switched "ON" upon reaction, is a key advantage, minimizing background signal.

Synthesis of the N-Functionalized Dibromomaleimide Core

The journey begins with the reaction of dibromomaleic anhydride with a primary amine. This amine can be a simple alkyl or aryl amine, or it can be a more complex molecule such as a drug, a peptide, or a linker for further functionalization. The reaction proceeds in two steps:

  • Amidation: The primary amine attacks one of the carbonyl groups of the dibromomaleic anhydride, leading to the opening of the anhydride ring to form a maleamic acid intermediate. This step is typically fast and occurs at room temperature.

  • Cyclization (Imidization): The maleamic acid intermediate is then cyclized to form the stable five-membered dibromomaleimide ring. This step usually requires heating, often in the presence of a dehydrating agent or an acid catalyst like acetic acid, to drive the elimination of a water molecule.[1][2]

The versatility of this synthesis lies in the wide array of primary amines that can be incorporated, allowing for the creation of a diverse library of dibromomaleimide-based probes tailored for specific applications.

The "Thiol-Click" Reaction and the Birth of a Fluorophore

The dibromomaleimide itself is typically non-fluorescent or very weakly fluorescent. Its utility as a pro-fluorescent probe is realized upon its reaction with thiols. In biological systems, the most common target is the side chain of cysteine residues in proteins and peptides.

The reaction mechanism involves the sequential nucleophilic substitution of the two bromine atoms by thiol groups. This can occur with two separate thiol molecules or, more elegantly, by inserting the dibromomaleimide into a disulfide bond, effectively bridging the two sulfur atoms.[1][3] The resulting dithiomaleimide is a stable, conjugated system that exhibits strong fluorescence. This conjugation-induced fluorescence provides a clear "turn-on" signal, making these probes highly sensitive.[2][4]

Photophysical Properties of Dithiomaleimide Probes

Maleimide-based fluorophores possess several attractive photophysical characteristics:

  • Large Stokes Shifts: Dithiomaleimide probes often exhibit significant separation between their maximum excitation and emission wavelengths (Stokes shift), which can be greater than 100 nm.[4][5] This is advantageous as it minimizes self-quenching and simplifies the detection of the emitted fluorescence without interference from the excitation light.

  • Environmental Sensitivity: The fluorescence of these probes can be sensitive to the polarity of their microenvironment.[5] This solvatochromism can be exploited to report on changes in the local environment, such as a protein undergoing a conformational change that alters the probe's exposure to the aqueous solvent.

  • Tunable Properties: The photophysical properties, including the excitation and emission wavelengths and quantum yield, can be tuned by modifying the substituents on the maleimide core (at the imide nitrogen and via the attached thiol).[5][6]

The underlying principle for the fluorescence of aminomaleimides involves an intramolecular charge transfer (ICT) mechanism. Upon excitation, an electron is transferred from the electron-donating amino group to the electron-accepting maleimide core. The efficiency and energy of this process, and thus the fluorescence properties, are influenced by the substituents and the surrounding solvent.

Workflow for Fluorescent Probe Synthesis and Application

G cluster_synthesis Probe Synthesis cluster_application Bioconjugation & Sensing A Dibromomaleic Anhydride C N-Functionalized Dibromomaleimide (Pro-fluorescent Probe) A->C 1. Amidation 2. Cyclization B Primary Amine (R-NH2) B->C E Fluorescent Dithiomaleimide Adduct (Labeled Target) C->E Thiol Addition-Elimination D Thiol-containing Target (e.g., Protein with Cysteine) D->E F Fluorescence Detection (Microscopy, Spectroscopy) E->F

Caption: General workflow for the synthesis and application of dibromomaleimide-based fluorescent probes.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Optimization of reaction conditions, particularly for specific amines and protein targets, may be necessary. Always follow standard laboratory safety procedures.

Protocol 1: Synthesis of N-(4-methoxyphenyl)-2,3-dibromomaleimide

This protocol describes the synthesis of a model N-functionalized dibromomaleimide using p-anisidine as the primary amine.

Materials:

  • Dibromomaleic anhydride

  • p-Anisidine (4-methoxyaniline)

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Dichloromethane (DCM)

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)

  • Stir plate and magnetic stir bars

Procedure:

  • Formation of the Maleamic Acid:

    • In a 100 mL round-bottom flask, dissolve dibromomaleic anhydride (1.0 g, 3.9 mmol) in 20 mL of DCM.

    • In a separate beaker, dissolve p-anisidine (0.48 g, 3.9 mmol) in 10 mL of DCM.

    • Slowly add the p-anisidine solution to the dibromomaleic anhydride solution at room temperature with vigorous stirring.

    • A precipitate (the maleamic acid) will likely form. Stir the reaction mixture for 1 hour at room temperature.

    • Remove the DCM under reduced pressure (rotary evaporation).

  • Cyclization to the Dibromomaleimide:

    • To the flask containing the crude maleamic acid, add glacial acetic acid (20 mL) and anhydrous sodium acetate (0.64 g, 7.8 mmol).

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with stirring for 4 hours.

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into 100 mL of ice-cold water. A solid precipitate should form.

    • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification:

    • Dissolve the crude product in DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DCM/hexanes) or by flash column chromatography on silica gel.

Characterization:

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Parameter Typical Conditions Expected Outcome
Solvent (Amidation) Dichloromethane, Diethyl EtherHigh yield of maleamic acid
Solvent (Cyclization) Glacial Acetic AcidEfficient dehydration to imide
Temperature (Cyclization) 110-120 °C (Reflux)Complete conversion in 2-6 hours
Purification Method Recrystallization or Column ChromatographyHigh purity solid product
Protocol 2: Fluorescent Labeling of a Cysteine-Containing Peptide

This protocol provides a general method for labeling a model peptide containing a free cysteine residue with a synthesized N-functionalized dibromomaleimide.

Materials:

  • Cysteine-containing peptide (e.g., Glutathione)

  • N-functionalized dibromomaleimide (from Protocol 1 or a commercially available derivative)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the dibromomaleimide probe in DMSO.

    • Prepare a 1 mM stock solution of the peptide in PBS, pH 7.4.

  • Labeling Reaction:

    • In a microcentrifuge tube, add the peptide solution.

    • Add a 5- to 10-fold molar excess of the dibromomaleimide stock solution to the peptide solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid denaturation of proteins.

    • Incubate the reaction mixture at room temperature for 2 hours with gentle agitation, protected from light.

  • Purification of the Labeled Peptide:

    • Remove the unreacted probe by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column), eluting with PBS.

    • Collect the fractions containing the labeled peptide. The labeled peptide will often be visibly colored and fluorescent.

  • Characterization and Quantification:

    • Spectroscopic Analysis: Measure the absorbance spectrum of the labeled peptide to determine the concentration of the peptide (e.g., at 280 nm if it contains Trp or Tyr) and the concentration of the attached dye at its absorbance maximum. The degree of labeling can be calculated from these values.

    • Fluorescence Spectroscopy: Record the excitation and emission spectra of the labeled peptide to confirm successful labeling and to determine its photophysical properties.

    • Mass Spectrometry: Use MALDI-TOF or ESI-MS to confirm the covalent attachment of the probe to the peptide.

Property Representative Dithiomaleimide Probe
Excitation Max (λex) 400 - 450 nm
Emission Max (λem) 500 - 580 nm
Stokes Shift > 100 nm
Quantum Yield (Φ) 0.1 - 0.6 (can be solvent dependent)
Extinction Coefficient (ε) 10,000 - 30,000 M⁻¹cm⁻¹

Note: These are typical values and will vary depending on the specific structure of the probe.

Applications in Research and Drug Development

The unique properties of dibromomaleimide-based fluorescent probes make them suitable for a wide range of applications:

  • Site-Specific Protein Labeling: Their high reactivity towards thiols allows for the selective labeling of cysteine residues, which can be introduced at specific sites in a protein through genetic engineering.[1] This enables precise control over the placement of the fluorescent reporter.

  • Disulfide Bridging: Dibromomaleimides can insert into disulfide bonds, providing a method for fluorescently labeling proteins that rely on these linkages for their structural integrity, such as antibodies and certain hormones.[1][2]

  • Probing Protein Conformation and Dynamics: The environmental sensitivity of the dithiomaleimide fluorophore can be used to monitor changes in protein conformation or binding events that alter the probe's local environment.

  • Fluorescence Microscopy: Labeled proteins can be visualized in living or fixed cells to study their localization, trafficking, and interactions with other cellular components.

  • Antibody-Drug Conjugates (ADCs): The dibromomaleimide core can serve as a linker to attach cytotoxic drugs to antibodies.[7] The fluorescence of the linker can aid in tracking the ADC in preclinical studies.[7]

Troubleshooting

Problem Possible Cause Suggested Solution
Low yield in dibromomaleimide synthesis Incomplete cyclization of the maleamic acid.Increase reflux time or temperature. Ensure anhydrous conditions.
No or poor labeling of the target protein Inaccessible cysteine residue. Hydrolysis of the maleimide.Unfold the protein with a mild denaturant if possible. Check the pH of the buffer (should be ~7.0-7.5). Use freshly prepared probe solution.
High background fluorescence Insufficient removal of unreacted probe.Optimize the purification step (e.g., use a longer SEC column or dialysis).
Precipitation of protein during labeling High concentration of organic solvent (DMSO).Minimize the volume of the probe stock solution added; keep the final DMSO concentration below 10%.

Conclusion

This compound derivatives provide a robust and versatile entry point for the synthesis of pro-fluorescent probes. The straightforward synthesis of the dibromomaleimide core, coupled with its specific and efficient reaction with thiols to generate a highly fluorescent product, underpins its broad utility. By following the principles and protocols outlined in this guide, researchers can effectively synthesize and apply these powerful tools to advance their studies in basic research and therapeutic development.

References

  • Baker, J. R., et al. (2010). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society, 132(5), 1517–1527. [Link]

  • Zhang, M., et al. (2018). Making Conjugation-induced Fluorescent PEGylated Virus-like Particles by Dibromomaleimide-disulfide Chemistry. Journal of Visualized Experiments, (135), e57422. [Link]

  • Caddick, S., et al. (2008). Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells. Angewandte Chemie International Edition, 47(45), 8734–8737. [Link]

  • J. M. Kelly, et al. (2024). Integrated computational and experimental design of fluorescent heteroatom-functionalised maleimide derivatives. Chemical Science. [Link]

  • He, G., et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PLOS ONE, 12(10), e0186994. [Link]

  • Zhang, J., & Li, M. (2021). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. Molecules, 26(11), 3169. [Link]

  • Trigiante, G. (2021). Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates. UCL Discovery. [Link]

  • Al-Mcherfie, T. H., et al. (2019). Applications of dibromomaleimide in the synthesis of therapeutic peptide conjugates (A) ADCs with improved efficacy. ResearchGate. [Link]

  • He, G., et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. PubMed Central. [Link]

  • University of Birmingham. (n.d.). DEVELOPMENT OF MALEIMIDE DERIVED FLUORESCENT ORGANIC MOLECULES TO ORGANOMETALLIC COMPLEXES. [Link]

  • Amabilino, D. B., et al. (2013). Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides. Journal of the American Chemical Society, 135(7), 2815–2825. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of fluorescent probes. [Link]

  • Truong, V. X., et al. (2014). Fluorescent and chemico-fluorescent responsive polymers from dithiomaleimide and dibromomaleimide functional monomers. Chemical Science, 5(8), 3247-3253. [Link]

  • Amarante, G. W., et al. (2026). Multifaceted maleimide scaffolds in focus: from synthesis to photophysical applications. Chemical Society Reviews. [Link]

  • Atherton, J. H., & Jones, K. (1998). Synthesis of functionalised fluorescent dyes and their coupling to amines and amino acids. Journal of the Chemical Society, Perkin Transactions 1, (14), 2161-2168. [Link]

  • Felix, A. M., & Toome, V. (1976). Studies on the reaction of fluorescamine with primary amines. Archives of Biochemistry and Biophysics, 173(1), 284-291. [Link]

  • He, G., et al. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. ResearchGate. [Link]

  • Atherton, J. H., & Jones, K. (1998). Synthesis of functionalised fluorescent dyes and their coupling to amines and amino acids. Journal of the Chemical Society, Perkin Transactions 1, (14), 2161-2168. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Dibromomaleic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dibromomaleic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields for this important synthetic intermediate. Instead of a generic protocol, we will explore the underlying chemical principles, diagnose common problems, and provide robust, field-tested solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common underlying causes for low yields in this compound synthesis?

Low yields are rarely due to a single issue. They typically stem from a combination of three primary factors: incomplete conversion of the starting material, the formation of difficult-to-separate side products, and loss of the desired product during workup and purification. The key is to systematically identify which of these factors is the dominant contributor in your specific setup.

Q2: My starting material is maleic acid, but I've also seen procedures using maleic anhydride. Which is better?

Both maleic acid and maleic anhydride are viable starting materials.[1] Maleic anhydride is often produced by the oxidation of benzene or n-butane.[2][3] When water is used as a solvent or is present during the reaction, maleic anhydride will hydrolyze to form maleic acid.[2] The choice often depends on the specific reaction conditions and the desired final product form. Starting with the anhydride in a non-aqueous, molten state can be a strategy, sometimes employing a catalyst like aluminum halide.[4] However, for most lab-scale preparations, starting with maleic acid in a suitable solvent is more common. The critical factor for either is purity; impurities can lead to side reactions, including polymerization, which significantly complicates purification.[2]

Q3: How does the reaction mechanism inform potential side reactions?

The synthesis of this compound from maleic acid is a classic electrophilic addition of bromine across the carbon-carbon double bond.[5] The reaction proceeds through a cyclic bromonium ion intermediate.[6] This mechanism is stereospecific. However, a significant competing reaction is the potential isomerization of maleic acid (the cis-isomer) to the more thermodynamically stable fumaric acid (trans-isomer), which can be catalyzed by heat or acid.[7] Fumaric acid reacts with bromine to form a different diastereomer (the meso compound), whereas maleic acid yields a racemic mixture.[6] This isomerization can lead to a mixture of diastereomeric products, complicating purification and reducing the yield of the desired this compound.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific problems you may encounter. Each problem is analyzed based on chemical principles, followed by actionable solutions.

Problem 1: Incomplete Reaction - Significant Starting Material Remains

A common frustration is observing a large amount of unreacted maleic acid in your crude product analysis (e.g., by NMR or TLC). This indicates the reaction has not gone to completion.

Potential Causes & Scientific Rationale:

  • Incorrect Stoichiometry: An insufficient amount of the brominating agent is a primary cause. While a 1:1 molar ratio of alkene to bromine is theoretically required, practical synthesis may require slight adjustments.

  • Low Reaction Temperature: While lower temperatures can suppress side reactions, an excessively low temperature can reduce the reaction rate to a point where the conversion is impractically slow.[8]

  • Insufficient Reaction Time: Electrophilic additions are typically fast, but factors like concentration and temperature can extend the required time. A reaction quenched prematurely will naturally have a low conversion rate.

  • Poor Reagent Quality: The presence of inhibitors or impurities in the starting material or solvent can interfere with the reaction. The brominating agent itself (e.g., elemental bromine) can degrade over time.

Recommended Solutions:

  • Verify Reagent Stoichiometry: Ensure accurate calculation of molar equivalents. For reactions that are consistently incomplete, consider using a slight excess (e.g., 1.05 equivalents) of the brominating agent.[8]

  • Optimize Temperature and Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[9] This allows you to track the disappearance of the starting material and determine the optimal reaction time. If the reaction stalls, a modest increase in temperature may be necessary. A study on a similar bromination found that a temperature of 15 ± 5 °C was optimal for minimizing impurities while ensuring a complete reaction.[8]

  • Purify Starting Materials: If you suspect contamination, consider purifying the maleic acid. A simple recrystallization can often remove problematic impurities.[10]

Problem 2: Formation of Multiple Side Products

Your crude product analysis shows not just starting material and product, but several other spots or peaks, leading to a difficult separation and low isolated yield.

Potential Causes & Scientific Rationale:

  • Mono-brominated Intermediates: If the addition of the brominating agent is too slow or the reaction is stopped early, you may isolate mono-brominated species.[9]

  • Isomerization to Fumaric Acid: As discussed in the FAQs, if conditions (e.g., high heat, strong acid) promote the isomerization of maleic acid to fumaric acid, you will be brominating a mixture of alkenes, resulting in a mixture of diastereomeric products that can be very difficult to separate.[6][7]

  • Over-bromination: While less common for this specific substrate, using a large excess of bromine under harsh conditions could potentially lead to further reactions.[9]

Recommended Solutions:

  • Precise Control of Bromine Addition: Add the brominating agent slowly and at a controlled temperature. This maintains a low instantaneous concentration of bromine, minimizing side reactions.

  • Buffer the Reaction or Control pH: Avoid strongly acidic conditions that could accelerate the isomerization to fumaric acid.

  • Use TLC Monitoring: TLC is invaluable for visualizing the formation of side products in real-time.[9] If new spots appear, you can adjust conditions (e.g., lower the temperature) to suppress their formation.

Problem 3: Product is a Dark, Oily, or Tar-like Substance

Instead of the expected off-white to gray solid[11], the crude product is a dark, intractable material, making isolation impossible.

Potential Causes & Scientific Rationale:

  • Thermal Decomposition: this compound, like many organic acids, can decompose at elevated temperatures.[12] Running the reaction at too high a temperature or overheating during solvent removal can cause degradation. Maleic acid itself decomposes at its boiling point.[13]

  • Polymerization: Impurities in the starting material can sometimes initiate polymerization reactions under the reaction conditions, leading to the formation of tar.[2]

Recommended Solutions:

  • Strict Temperature Control: Maintain the recommended reaction temperature using an ice bath or a temperature-controlled mantle.

  • Solvent Removal under Reduced Pressure: When removing the solvent after the reaction, use a rotary evaporator at a low temperature to avoid thermal decomposition of the product.

  • Ensure High-Purity Starting Materials: Use analytical grade reagents and solvents whenever possible.

Problem 4: Low Isolated Yield After Successful Reaction

You've confirmed via crude analysis that the reaction worked well, but the final yield after purification is disappointingly low.

Potential Causes & Scientific Rationale:

  • Incorrect Choice of Recrystallization Solvent: The efficiency of recrystallization depends heavily on the solubility profile of the product. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.[14] For this compound, reported solvents include diethyl ether or a mixture of diethyl ether and chloroform.[11]

  • Premature Crystallization: If a hot, saturated solution is cooled too quickly, the product can "crash out" of the solution, trapping impurities and resulting in a lower quality, less pure solid.[14]

  • Product Loss During Transfers: Multiple transfer steps between flasks, filters, and drying dishes can lead to significant mechanical loss of the product.

Recommended Solutions:

  • Select the Optimal Purification Method: Fractional crystallization is the most common and effective method for purifying this compound.[9][11]

  • Optimize Recrystallization Technique: Use the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or freezer to maximize crystal formation.[14]

  • Efficient Workup: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities without dissolving a significant amount of the product.

Visualizing the Chemistry and Workflow

To better understand the process, the following diagrams illustrate the core reaction mechanism and a logical troubleshooting workflow.

This compound Synthesis Mechanism MA Maleic Acid Bromonium Cyclic Bromonium Ion Intermediate MA->Bromonium Electrophilic Attack FA Fumaric Acid (Isomerization) MA->FA Heat / Acid Br2 Br2 Br2->Bromonium Electrophilic Attack Meso meso-Dibromosuccinic Acid (Side Product) Br2->Meso DBMA This compound (Racemic Mixture) Bromonium->DBMA Nucleophilic Attack Br_ion Br⁻ Br_ion->DBMA Nucleophilic Attack FA->Meso

Caption: Reaction mechanism for the bromination of maleic acid.

Troubleshooting Workflow Start Low Yield Observed Analyze Analyze Crude Product (TLC, NMR) Start->Analyze Decision1 What is the main issue? Analyze->Decision1 Incomplete High % of Starting Material Decision1->Incomplete Incomplete Reaction SideProducts Multiple Spots/ Side Products Decision1->SideProducts Impurity Formation PurificationLoss Clean Reaction, Low Isolated Yield Decision1->PurificationLoss Workup Issues SolveIncomplete Check Stoichiometry Optimize Temp/Time Monitor with TLC Incomplete->SolveIncomplete SolveSide Control Reagent Addition Avoid High Temps/Acid Check for Isomerization SideProducts->SolveSide SolvePurification Optimize Recrystallization Solvent & Technique Minimize Transfers PurificationLoss->SolvePurification

Caption: Logical workflow for troubleshooting low yields.

Data and Protocols

Table 1: Key Reagent Properties
CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
Maleic AcidC₄H₄O₄116.07135 (decomposes)White solid[7][13]
This compoundC₄H₂Br₂O₄273.86125Off-white to gray solid[11][15]
BromineBr₂159.81-7.2Red-brown liquid
Protocol 1: Optimized Synthesis of this compound

This protocol integrates best practices to minimize side reactions and maximize yield. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 1 equivalent of maleic acid in a suitable solvent (e.g., glacial acetic acid). Cool the flask in an ice bath to 0-5 °C.

  • Bromine Addition: Measure out 1.05 equivalents of elemental bromine and add it to the addition funnel. Add the bromine to the stirring maleic acid solution dropwise over 30-60 minutes, ensuring the temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Monitoring: Monitor the reaction by TLC (if a suitable mobile phase is developed) to confirm the disappearance of the starting material.

  • Workup: Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the crude product.

  • Isolation: Collect the crude solid by vacuum filtration and wash it with several portions of cold water to remove any remaining acid or unreacted bromine. Allow the crude product to air dry.

Protocol 2: Purification by Fractional Recrystallization
  • Solvent Selection: Transfer the crude, dry this compound to an Erlenmeyer flask. Choose an appropriate solvent system, such as diethyl ether/chloroform.[11]

  • Dissolution: Add a minimal amount of the hot solvent to the flask while gently heating and swirling until the solid is completely dissolved. Do not add excessive solvent, as this will reduce the recovery yield.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Large, well-formed crystals should appear. Do not disturb the flask during this process.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the dissolved product.[14]

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual impurities. Dry the final product under vacuum to obtain pure this compound.

References

  • NORBIDAR. (2025). The mechanism of bromination of fumaric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Maleic Acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Dibromination of fumaric acid (1) and maleic acid (3), as reported by Kekulé. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Maleic Anhydride, Maleic Acid, and Fumaric Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Halogenating maleic anhydride.
  • Organic Syntheses. (2015). Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting the synthesis of BINOL derivatives. Retrieved from [Link]

  • TheChemistryShack. (2015). How to Purify Boric Acid (by Recrystallization). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). AP-42, CH 6.14: Maleic Anhydride. Retrieved from [Link]

  • ChemRxiv. (n.d.). Automated Optimization under Dynamic Flow Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Maleic acid. Retrieved from [Link]

  • YouTube. (2015). Maleic anhydride. Retrieved from [Link]

  • NurdRage. (2015). Using Fractional Distillation for Purification of Hydrobromic acid. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Purification of Dibromomaleic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the purification of dibromomaleic acid via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful purification of this compound. Our approach is grounded in fundamental chemical principles and validated through practical laboratory applications.

Introduction to the Purification of this compound

This compound is a valuable reagent in organic synthesis.[1] Its purity is paramount for the success of subsequent reactions. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging the differences in solubility of the compound and its impurities in a given solvent at varying temperatures. For this compound, a common method involves recrystallization from a mixed solvent system of diethyl ether and chloroform or from diethyl ether alone.[2] This guide will provide a comprehensive overview of this process, from solvent selection to troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities in this compound often stem from its synthesis. A common synthetic route involves the bromination of acetylenedicarboxylic acid.[3] Potential impurities could include:

  • Unreacted Acetylenedicarboxylic Acid: If the bromination reaction is incomplete, the starting material may remain in the crude product.

  • Monobrominated Species: Incomplete reaction can also lead to the presence of monobromomaleic acid.

  • Degradation Products: this compound can be sensitive to heat and certain chemical conditions, potentially leading to the formation of byproducts.

  • Residual Solvents: Solvents used in the synthesis, such as acetic acid, may be present in the crude solid.[4]

Q2: Why is a mixed solvent system like diethyl ether/chloroform recommended for recrystallization?

A2: A mixed solvent system is often employed when a single solvent does not provide the ideal solubility profile for recrystallization.[5] In the case of this compound, it is soluble in diethyl ether.[2] Chloroform is a poorer solvent for this compound.[2] By creating a mixture, one can fine-tune the solvent properties to achieve a scenario where the this compound is soluble in the hot solvent mixture but sparingly soluble upon cooling, thus promoting crystallization while the impurities remain in solution.

Q3: My this compound appears as an off-white or yellowish powder. Can recrystallization improve its color?

A3: Yes, the off-white or yellowish tint of crude this compound is often due to the presence of minor impurities.[2] A successful recrystallization should yield a purer, white to slightly yellow crystalline solid.[2] If colored impurities are persistent, the use of a small amount of activated charcoal during the recrystallization process can be effective in adsorbing these chromophoric substances.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure this compound is approximately 125 °C, at which point it also undergoes decomposition.[6] A sharp melting point close to this value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Issue 1: The this compound does not fully dissolve in the hot solvent.

  • Underlying Cause: Insufficient solvent is a common reason for incomplete dissolution. Alternatively, the presence of insoluble impurities can give the appearance of incomplete dissolution of the target compound.

  • Troubleshooting Steps:

    • Add More Solvent: Gradually add small portions of the hot solvent to the mixture until the solid dissolves completely. Be mindful not to add a large excess, as this will reduce the recovery yield.[7]

    • Hot Filtration: If a significant amount of solid remains undissolved even after adding a reasonable amount of hot solvent, it is likely an insoluble impurity. In this case, perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.[8]

Issue 2: No crystals form upon cooling the solution.

  • Underlying Cause: This issue typically arises from using too much solvent, resulting in a solution that is not saturated at the lower temperature. It can also be due to supersaturation, where the compound remains in solution even though its solubility limit has been exceeded.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: If available, add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystallization.

    • Reduce Solvent Volume: If induction methods fail, carefully heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the this compound.

Issue 3: The compound "oils out" instead of forming crystals.

  • Underlying Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[9] This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the compound is highly impure, leading to a significant depression of its melting point.[7] The oily droplets often trap impurities, hindering effective purification.[9]

  • Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Heat the mixture to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool slowly.[7]

    • Lower the Cooling Temperature Slowly: Rapid cooling can sometimes promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Change the Solvent System: If oiling out persists, a different solvent or solvent mixture may be necessary. Experiment with small quantities of the crude product to find a more suitable solvent system.

Experimental Protocol: Recrystallization of this compound

This protocol provides a step-by-step guide for the purification of this compound using a diethyl ether/chloroform solvent system.

Safety Precautions:

  • This compound is a skin and eye irritant.[3]

  • Diethyl ether is extremely flammable and volatile.

  • Chloroform is a suspected carcinogen and is harmful if swallowed, inhaled, or absorbed through the skin.

  • All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[3]

Materials and Equipment:

  • Crude this compound

  • Diethyl ether (anhydrous)

  • Chloroform (anhydrous)

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • In the fume hood, add a minimal amount of warm diethyl ether to the flask and gently swirl to dissolve the solid. A hot plate set to a very low temperature can be used, but extreme caution must be exercised due to the flammability of diethyl ether. Do not use an open flame.

  • Addition of Anti-solvent:

    • Once the solid is dissolved in the warm ether, slowly add chloroform dropwise while gently swirling the flask. Chloroform acts as the "anti-solvent" or "poorer" solvent in this system.

    • Continue adding chloroform until the solution becomes slightly turbid (cloudy). This indicates that the solution is nearing its saturation point.

  • Clarification:

    • Gently warm the turbid solution until it becomes clear again. If necessary, add a very small amount of diethyl ether to aid in re-dissolving the precipitate.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can cover the mouth of the flask with a watch glass and place it on a cork ring or a few layers of paper towels.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold diethyl ether to remove any residual soluble impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a few minutes by drawing air through the funnel.

    • Transfer the crystals to a watch glass and allow them to dry completely in a desiccator.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point around 125 °C (with decomposition) indicates a high degree of purity.

Quantitative Data Summary
ParameterRecommended Value/RangeRationale
Initial Solvent Diethyl EtherThis compound is soluble in diethyl ether.[2]
Anti-solvent ChloroformThis compound is less soluble in chloroform, which helps to induce crystallization.[2]
Dissolution Temperature Gentle warming (avoid boiling)Diethyl ether has a low boiling point (34.6 °C) and is highly flammable.
Cooling Protocol Slow cooling to room temperature, followed by an ice bathSlow cooling promotes the formation of larger, purer crystals.[8]
Washing Solvent Ice-cold diethyl etherMinimizes the dissolution of the purified crystals during washing.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Drying cluster_troubleshooting Troubleshooting crude_dba Crude this compound add_ether Add minimal warm Diethyl Ether crude_dba->add_ether dissolved_dba Dissolved this compound add_ether->dissolved_dba add_chloroform Add Chloroform until turbid dissolved_dba->add_chloroform warm_clear Warm gently to clarify add_chloroform->warm_clear cool_slowly Cool slowly to form crystals warm_clear->cool_slowly oiling_out Oiling Out? warm_clear->oiling_out Check vacuum_filtration Vacuum Filtration cool_slowly->vacuum_filtration no_crystals No Crystals? cool_slowly->no_crystals Check wash_cold_ether Wash with ice-cold Diethyl Ether vacuum_filtration->wash_cold_ether dry_crystals Dry the crystals wash_cold_ether->dry_crystals pure_dba Pure this compound dry_crystals->pure_dba

Caption: Recrystallization workflow for this compound.

References

  • This compound 608-37-7 wiki. (n.d.). Chemical CAS. Retrieved January 26, 2026, from [Link]

  • acetylenedicarboxylic acid. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved January 26, 2026, from [Link]

  • Synthesis of this compound N-3-phenylpentylimide. (n.d.). PrepChem. Retrieved January 26, 2026, from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved January 26, 2026, from [Link]

  • Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (2015). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved January 26, 2026, from [Link]

  • Replacement of chloroform throughout glycosphingolipid isolation. (1998). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Physical Properties of liquids. (2018). Asian Journal of Research in Chemistry. Retrieved January 26, 2026, from [Link]

  • How to avoid the formation of oil droplets during recrystallization?. (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Method for producing 2,3-dibromosuccinic acids. (2002). Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 26, 2026, from [Link]

  • Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. (2015). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • 3033 Synthesis of acetylenedicarboxylic acid from meso- dibromosuccinic acid. (2006). OC-Praktikum. Retrieved January 26, 2026, from [Link]

  • Recrystallization (help meeeeee). (2013). Reddit. Retrieved January 26, 2026, from [Link]

  • Recovery of dilute acetic acid through esterification in a reactive distillation column. (2008). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Replacement of chloroform throughout glycosphingolipid isolation. (1998). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • CHEMISTRY (862). (n.d.). Council for the Indian School Certificate Examinations. Retrieved January 26, 2026, from [Link]

  • Solvent Miscibility Table. (n.d.). Gaylord Chemical. Retrieved January 26, 2026, from [Link]

  • SOLVENT MISCIBILITY TABLE. (n.d.). Phenomenex. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Dibromomaleic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dibromomaleic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common side products, ensuring the purity and success of your synthesis.

Introduction to this compound Synthesis

This compound is a valuable building block in organic synthesis, often utilized for its reactive carbon-carbon double bond and two carboxylic acid functionalities. The most common synthetic route involves the electrophilic addition of bromine to maleic acid. While seemingly straightforward, this reaction is susceptible to several side reactions that can impact the yield and purity of the desired product. This guide will provide the expertise to navigate these challenges.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section addresses specific experimental issues and provides actionable solutions.

Problem 1: My final product has a higher melting point than expected (~260 °C with decomposition) and lower solubility.

Possible Cause: You are likely forming a significant amount of meso-2,3-dibromosuccinic acid. This occurs due to the isomerization of your starting material, maleic acid (the cis-isomer), to the more stable fumaric acid (trans-isomer) during the reaction.[1][2] The bromination of fumaric acid stereospecifically yields the meso compound, which has a much higher melting point than the racemic 2,3-dibromosuccinic acid derived from maleic acid (m.p. ~167 °C).[1]

Causality: The presence of bromine, acid, and heat can catalyze the isomerization of the carbon-carbon double bond in maleic acid.[2] Once fumaric acid is formed, it also undergoes bromination, leading to the diastereomeric impurity.

Solution:

  • Temperature Control: Maintain a lower reaction temperature. While higher temperatures can increase the reaction rate, they also promote the isomerization of maleic acid. It is recommended to keep the temperature between 50 and 90 °C.[1]

  • Reaction Time: Minimize the reaction time. Prolonged exposure to the reaction conditions can increase the extent of isomerization. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Purification: If meso-2,3-dibromosuccinic acid has already formed, it can be separated from the desired product by fractional crystallization, taking advantage of their different solubilities.

Problem 2: My yield is significantly lower than expected, and the aqueous filtrate is strongly acidic and contains organic material.

Possible Cause: Formation of water-soluble side products such as monobromomalic acid and tartaric acid.

Causality: The presence of excess water in the reaction mixture can lead to the hydrolysis of the intermediate bromonium ion or the final product.[3] This results in the formation of hydroxylated byproducts.

Solution:

  • Control of Water Content: Use anhydrous solvents where possible or limit the amount of water in the reaction. A published procedure for a similar reaction specifies using a minimal amount of water to wet the starting material before adding bromine.[3]

  • Extraction: If these side products are suspected, an extraction with a suitable organic solvent can help to isolate the desired this compound from the more water-soluble impurities.

Problem 3: The NMR spectrum of my product shows unexpected peaks, and the mass spectrum indicates a mixture of compounds.

Possible Cause: Incomplete reaction or the presence of various brominated and hydroxylated species.

Solution: Comprehensive Analytical Characterization

To accurately identify the impurities, a combination of analytical techniques is recommended:

Analytical TechniquePurposeExpected Observations for Side Products
¹H NMR To identify different proton environments.meso-2,3-dibromosuccinic acid will show a singlet for the two equivalent methine protons, while the racemic mixture will show two doublets. Monobromomalic acid will have distinct signals for the CH-Br and CH-OH protons.
¹³C NMR To identify different carbon environments.The number of signals will indicate the symmetry of the molecule. meso-2,3-dibromosuccinic acid will have fewer signals than the racemic product due to its higher symmetry.
LC-MS To separate and identify compounds by their mass-to-charge ratio.This is a powerful tool to identify the molecular weights of the main product and any impurities, confirming the presence of under- or over-brominated species, or hydroxylated byproducts.[4]
FT-IR To identify functional groups.Look for the characteristic O-H stretch of the carboxylic acid and any unexpected broad O-H stretches that might indicate the presence of hydroxylated impurities.

Workflow for Impurity Identification

G cluster_0 Experimental Observation cluster_1 Initial Hypothesis cluster_2 Characterization cluster_3 Identification & Mitigation A Unexpected Analytical Data (e.g., NMR, MS) B Presence of Side Products A->B Indicates C Run Comprehensive Analytical Tests (NMR, LC-MS, FT-IR) B->C Requires D Identify Specific Impurities C->D Leads to E Modify Reaction Conditions (Temp, Time, Solvent) D->E Informs F Implement Purification Step (Recrystallization, Chromatography) D->F Informs

Caption: Workflow for identifying and mitigating impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

The most prevalent side product is often meso-2,3-dibromosuccinic acid, which arises from the isomerization of maleic acid to fumaric acid followed by bromination.[1][2]

Q2: How can I improve the purity of my this compound?

Recrystallization is an effective method for purifying this compound.[5] A common solvent system is a mixture of diethyl ether and chloroform.[5] The choice of solvent should be based on the differential solubility of the desired product and the suspected impurities.

Q3: Can I use dibromomaleic anhydride as a precursor?

Yes, dibromomaleic anhydride can be synthesized and subsequently hydrolyzed to this compound.[6][7] However, be aware that impurities from the anhydride synthesis can carry over. The anhydride itself is a useful reagent in its own right for applications like bioconjugation.[6]

Q4: What are the key safety precautions when working with bromine?

Bromine is highly toxic, corrosive, and volatile. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have a bromine spill kit readily available.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Please refer to established literature procedures and perform a thorough risk assessment before conducting any experiment.

Materials:

  • Maleic acid

  • Liquid bromine

  • Suitable solvent (e.g., water, acetic acid)

  • Ice bath

  • Stir plate and stir bar

  • Round-bottom flask with reflux condenser

  • Dropping funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve or suspend maleic acid in the chosen solvent. Cool the mixture in an ice bath.

  • Bromine Addition: Slowly add liquid bromine to the stirred solution via a dropping funnel. The addition should be done at a rate that allows for adequate temperature control.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 50-90 °C) until the reaction is complete, as monitored by TLC.[1]

  • Workup: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration and wash with cold water to remove any unreacted bromine and hydrobromic acid.

  • Drying and Purification: Dry the crude product. If necessary, purify by recrystallization.

Diagram of the Reaction and Side Product Formation

G cluster_0 Main Reaction cluster_1 Side Reactions Maleic Acid Maleic Acid This compound This compound Maleic Acid->this compound + Br2 Fumaric Acid Fumaric Acid Maleic Acid->Fumaric Acid Isomerization (Heat, H+, Br2) Monobromomalic Acid Monobromomalic Acid This compound->Monobromomalic Acid + H2O (Hydrolysis) meso-2,3-dibromosuccinic acid meso-2,3-dibromosuccinic acid Fumaric Acid->meso-2,3-dibromosuccinic acid + Br2

Sources

stability issues of dibromomaleic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dibromomaleic Acid

Welcome to the technical support guide for this compound (DBMA). This resource is designed for researchers, scientists, and drug development professionals who utilize DBMA in their experiments, particularly in applications like bioconjugation. Understanding and controlling the stability of DBMA in aqueous solutions is critical for reproducible and successful outcomes. This guide provides in-depth answers to common questions and troubleshooting advice for issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound (DBMA) in aqueous solutions?

The primary stability issue for DBMA in aqueous media is its susceptibility to hydrolysis.[1] DBMA is an electron-deficient alkene due to the presence of two carboxylic acid groups and two bromine atoms. The vinyl C-Br bonds are susceptible to nucleophilic substitution by water molecules. This reaction leads to the replacement of one or both bromine atoms with hydroxyl groups, forming degradation products that are inactive for desired downstream reactions, such as thiol-based bioconjugation.

Q2: How does pH impact the stability of a DBMA solution?

The pH of the aqueous solution is arguably the most critical factor governing DBMA's stability.[2] The rate of hydrolysis is significantly influenced by the concentration of available nucleophiles.

  • Neutral to Acidic Conditions (pH < 7): In this range, water acts as the primary nucleophile. The hydrolysis reaction is generally slow but will still occur over time.[3] In strongly acidic solutions, the reaction can be catalyzed by the protonation of a carbonyl oxygen, which increases the electrophilicity of the molecule.[4][5]

  • Alkaline Conditions (pH > 7): Under basic conditions, the concentration of the hydroxide ion (OH⁻), a much stronger nucleophile than water, increases. This dramatically accelerates the rate of hydrolysis.[1] For every one-point increase in pH, the rate of alkaline hydrolysis can increase by a factor of ten.[1] Therefore, preparing and storing DBMA in basic buffers for extended periods is strongly discouraged.

Q3: What are the best practices for preparing and storing a DBMA stock solution?

To maximize the shelf-life and reactivity of your DBMA reagent, adhere to the following guidelines:

  • Solvent Choice: For a stock solution, consider using a dry, water-miscible organic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DBMA is much more stable in these aprotic solvents than in water.

  • Storage of Solid: Store solid DBMA in a cool, dry, dark place, preferably in a desiccator.[6] The solid is generally stable under these conditions.

  • Preparation of Aqueous Solutions: Always prepare aqueous solutions of DBMA immediately before use. Do not store DBMA in aqueous buffers for extended periods (i.e., hours to days).

  • Temperature: Store stock solutions at -20°C or -80°C. When preparing to use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent.

Q4: Can I use any buffer to prepare my aqueous DBMA solution?

No. It is critical to avoid buffers containing nucleophilic species, as they can react directly with DBMA. Buffers like Tris (tris(hydroxymethyl)aminomethane) or those containing primary or secondary amines are incompatible. Buffers containing carboxylates (e.g., acetate, citrate) or phosphates (e.g., PBS) are generally more suitable, but the pH considerations discussed in Q2 still apply. Always use high-purity water and buffer components.

Troubleshooting Guide

Problem: My aqueous DBMA solution has developed a yellow or brownish tint. What is happening and is it still usable?

Cause: A color change in your DBMA solution is a visual indicator of chemical degradation. This is likely due to the formation of various decomposition products and potentially the release of elemental bromine, which is yellowish-brown. The hydrolysis of the C-Br bonds can lead to the formation of brominated and hydroxylated species, which may be less stable and undergo further reactions.

Solution:

  • Discard the Solution: Do not use a discolored solution. The presence of degradation products means the concentration of active DBMA is lower than calculated, and these byproducts could cause unwanted side reactions in your experiment.

  • Prepare Fresh: Discard the old solution and prepare a new one immediately before your experiment, following the best practices outlined in the FAQ section.

  • Verify Water/Buffer Quality: Ensure the water and buffers used are free of contaminants and at the appropriate pH.

Problem: My bioconjugation reaction with a thiol-containing molecule (e.g., a cysteine residue on a protein) is giving low or inconsistent yields. Could my DBMA be the problem?

Cause: Yes, this is a very common failure mode. Low bioconjugation efficiency is often directly linked to the degradation of the DBMA reagent in the aqueous reaction buffer.[7][8] If the DBMA hydrolyzes before it has a chance to react with the target thiol, the yield will be compromised.

Solution Workflow:

  • Assess the DBMA Reagent:

    • Solid: Check the appearance of your solid DBMA. It should be an off-white to slightly yellow powder.[9] If it appears dark or gummy, it may have degraded due to improper storage.

    • Solution: Was the aqueous DBMA solution prepared immediately before adding it to the reaction? If the solution sat on the bench for an extended period (e.g., >30 minutes), a significant portion may have hydrolyzed.

  • Evaluate the Reaction Buffer:

    • pH: Confirm the pH of your reaction buffer. While many thiol-maleimide conjugations are performed at pH 6.5-7.5 for optimal thiol reactivity, this is a compromise, as DBMA hydrolysis is accelerated at the higher end of this range.

    • Buffer Composition: Double-check that your buffer does not contain extraneous nucleophiles (see FAQ Q4).

  • Optimize Reaction Kinetics: The goal is for the reaction between DBMA and your thiol to be much faster than the hydrolysis of DBMA.

    • Concentration: Consider increasing the concentration of the reactants to favor the bimolecular conjugation reaction over the pseudo-first-order hydrolysis.

    • Temperature: Running the reaction at a lower temperature (e.g., 4°C instead of room temperature) can slow the rate of hydrolysis more significantly than the rate of conjugation, improving the overall yield.

G start Start: Low Conjugation Yield check_solid 1. Check Solid DBMA Is it off-white & powdery? start->check_solid check_solution 2. Check DBMA Solution Was it prepared fresh (<30 min)? check_solid->check_solution Yes end_bad Re-evaluate Experimental Design check_solid->end_bad No, discard reagent check_buffer 3. Analyze Reaction Buffer Is pH optimal (6.5-7.5)? Is it free of nucleophiles? check_solution->check_buffer Yes check_solution->end_bad No, prepare fresh optimize 4. Optimize Reaction Increase concentration? Lower temperature? check_buffer->optimize Yes check_buffer->end_bad No, correct buffer end_good Problem Solved optimize->end_good

Caption: A flowchart for troubleshooting low bioconjugation yields.

Problem: I am observing unexpected peaks in my Reverse-Phase HPLC or LC-MS analysis of a DBMA reaction mixture. What could they be?

Cause: Unexpected peaks are almost certainly related to DBMA degradation or side reactions. Based on the chemistry of DBMA, these species could include:

  • Monohydrolysis Product: 2-bromo-3-hydroxymaleic acid. This would be the result of a single nucleophilic substitution of a bromine atom by water or hydroxide.

  • Dihydrolysis Product: 2,3-dihydroxymaleic acid. This results from the substitution of both bromine atoms.

  • Isomerization Products: Although less common without a catalyst, isomerization to the fumaric (trans) acid form is possible under certain conditions.[10]

  • Buffer Adducts: If a nucleophilic buffer was used, you may see peaks corresponding to the buffer molecule covalently attached to the maleic acid scaffold.

Solution:

  • Run Controls: Analyze a sample of your DBMA in the reaction buffer (without the target molecule) over the same time course as your experiment. This will help you identify which peaks are a result of simple hydrolysis.

  • Characterize Peaks: Use high-resolution mass spectrometry (HRMS) to get accurate mass data for the unknown peaks. This can help you predict the elemental composition and identify the species listed above.

  • Optimize to Minimize: Once the source of the byproduct is identified (e.g., hydrolysis), apply the strategies in the previous troubleshooting sections (e.g., preparing solutions fresh, adjusting pH) to minimize its formation.

G cluster_step1 First Hydrolysis DBMA This compound (DBMA) TS1 Tetrahedral Intermediate DBMA->TS1 Step 1a Product1 2-Bromo-3-hydroxymaleic Acid (Monohydrolysis Product) TS1->Product1 Step 1b Product2 2,3-Dihydroxymaleic Acid (Dihydrolysis Product) Product1->Product2 Step 2 (Repeats) reagent1 + H₂O or OH⁻ (Nucleophilic Attack) reagent2 - Br⁻ reagent3 + H₂O or OH⁻

Sources

Navigating the Complexities of Bromination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist: Welcome to your comprehensive resource for troubleshooting and optimizing bromination reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuanced challenges of incorporating bromine into their synthetic schemes. Here, we move beyond simple protocols to explore the underlying principles that govern success, helping you to anticipate and resolve common pitfalls with the confidence of an expert.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns that arise during bromination experiments.

Q1: My aromatic bromination is yielding a mixture of ortho, meta, and para isomers. How can I improve regioselectivity?

A1: The regiochemical outcome of electrophilic aromatic substitution is dictated by the electronic nature of the substituents already present on the ring.

  • Activating Groups (-OH, -NH₂, -OR, alkyl groups): These groups are ortho, para-directing. To favor the para product and minimize steric hindrance, consider using a bulkier brominating agent or running the reaction at a lower temperature to enhance selectivity. For highly activating groups, using a milder brominating agent such as N-bromosuccinimide (NBS) in a non-polar solvent can sometimes suppress the formation of multiple isomers.

  • Deactivating Groups (-NO₂, -CN, -SO₃H, -C(O)R): These are meta-directing. If you are not observing the expected meta product, it's possible the reaction conditions are too harsh, leading to side reactions, or not vigorous enough to overcome the deactivation of the ring. The use of a Lewis acid catalyst, such as FeBr₃ or AlBr₃, is typically required to polarize the Br-Br bond and generate a sufficiently strong electrophile to react with deactivated rings.[1]

  • Halogens (-F, -Cl, -Br, -I): These are deactivating but ortho, para-directing.

To enhance para-selectivity with electron-donating groups, employing a dimidazolium salt as a catalyst has been shown to be effective.[2]

Q2: I'm trying to achieve monobromination, but I'm getting significant amounts of di- and tri-brominated products. What's going wrong?

A2: Over-bromination is a common issue, especially with activated aromatic rings. The initial bromination product is often more reactive than the starting material, leading to subsequent bromination. Here are several strategies to mitigate this:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight sub-stoichiometric amount (e.g., 0.95 equivalents) can sometimes leave a small amount of starting material but will significantly reduce polybromination.

  • Slow Addition: Add the brominating agent slowly and at a low temperature. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant (and less reactive) starting material.

  • Milder Reagents: Switch from molecular bromine (Br₂) to a less reactive source like N-bromosuccinimide (NBS). For deactivated arenes, using NBS in concentrated sulfuric acid can provide good yields of the monobrominated product under mild conditions.[2][3]

  • Solvent Choice: The use of trifluoroacetic acid as a solvent can help to avoid polybromination of moderately deactivated arenes.[2]

Q3: My allylic/benzylic bromination with NBS is giving me a low yield and a complex mixture of products. What are the critical parameters?

A3: Successful radical bromination at allylic and benzylic positions hinges on maintaining a very low concentration of molecular bromine (Br₂) and HBr to suppress competing electrophilic addition to the double bond.[4][5]

  • Initiator: The reaction requires a radical initiator. This can be photochemical (irradiation with a sunlamp) or a chemical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide.[6] Ensure your initiator is fresh and added at the correct temperature for its decomposition.

  • Solvent: Use a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can promote ionic pathways.

  • Purity of NBS: Use freshly recrystallized NBS. Old NBS can contain residual Br₂ and HBr, which will lead to side reactions.

  • Scavengers: In some cases, adding a non-nucleophilic base, like calcium carbonate, can scavenge the HBr byproduct that can catalyze the addition of Br₂ across the double bond.

Part 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific experimental failures.

Troubleshooting Scenario 1: No Reaction or Incomplete Conversion
Symptom Potential Cause Suggested Solution
Starting material is recovered unchanged.Insufficiently activated substrate: The aromatic ring is too electron-poor for the chosen brominating agent.For deactivated rings, use a stronger Lewis acid catalyst (e.g., AlCl₃) or more forcing conditions (higher temperature). Consider using NBS in a strong acid like H₂SO₄.[2][3]
Inactive catalyst: The Lewis acid catalyst (e.g., FeBr₃) has been deactivated by moisture.Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly opened or purified reagents.
Radical inhibitor present: In allylic/benzylic bromination, trace impurities can quench the radical chain reaction.Purify the solvent and substrate to remove any potential inhibitors (e.g., phenols, anilines).
Reaction starts but stalls before completion.Insufficient brominating agent: The reagent was consumed by side reactions or was of poor quality.Use a slight excess of the brominating agent (e.g., 1.1 equivalents). Ensure the purity of the brominating agent.
Precipitation of starting material: The starting material is not fully soluble at the reaction temperature.Choose a solvent in which the starting material has better solubility, or increase the reaction temperature.
Troubleshooting Scenario 2: Formation of Unexpected Byproducts
Symptom Potential Cause Suggested Solution
Oxidized products are observed. The brominating agent or reaction conditions are too harsh, leading to oxidation of sensitive functional groups.Use a milder brominating agent (e.g., NBS instead of Br₂).[7] For substrates with alcohols or amines, consider protecting these groups before bromination.
Addition of Br₂ across a double bond in an allylic bromination. The concentration of Br₂ is too high, favoring electrophilic addition over radical substitution.N-Bromosuccinimide (NBS) is used specifically to maintain a low concentration of Br₂.[4] Ensure the reaction is initiated properly with light or a radical initiator.
Formation of bromohydrins or bromoethers. In the bromination of alkenes, the solvent (e.g., water, alcohol) is acting as a nucleophile and trapping the bromonium ion intermediate.[8][9]Use an inert, non-nucleophilic solvent such as CH₂Cl₂ or CCl₄ if the desired product is the vicinal dibromide.[8]

Part 3: Key Experimental Protocols & Workflows

Protocol 1: General Procedure for Electrophilic Aromatic Bromination
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the aromatic substrate (1.0 eq.) and a suitable solvent (e.g., CH₂Cl₂, CCl₄, or acetic acid).

  • Catalyst Addition: If required, add the Lewis acid catalyst (e.g., FeBr₃, 0.1 eq.) under an inert atmosphere (N₂ or Ar).

  • Bromine Addition: Dissolve molecular bromine (1.05 eq.) in a small amount of the reaction solvent and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture at 0 °C or room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to destroy excess bromine.[10]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent. Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Allylic/Benzylic Bromination with NBS
  • Setup: In a round-bottom flask fitted with a reflux condenser, combine the allylic or benzylic substrate (1.0 eq.), N-bromosuccinimide (1.0-1.1 eq.), and a non-polar solvent (e.g., CCl₄).

  • Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, 0.02-0.1 eq.).

  • Reaction: Heat the mixture to reflux. For photochemical initiation, irradiate the flask with a high-intensity lamp.

  • Monitoring: The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct that floats on top of the CCl₄.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Purification: Wash the filtrate with water to remove any remaining succinimide, dry the organic layer, and concentrate. The crude product can be purified by distillation or chromatography.

Logical Workflow for Troubleshooting Bromination Reactions

G cluster_start Initial Observation cluster_troubleshooting Troubleshooting Pathway cluster_solution Resolution start Bromination Reaction Outcome no_reaction No/Low Conversion start->no_reaction No desired product low_yield Low Yield/ Complex Mixture start->low_yield Mixture of products wrong_product Incorrect Product start->wrong_product Unexpected product check_substrate Assess Substrate Reactivity no_reaction->check_substrate adjust_stoichiometry Adjust Stoichiometry/ Addition Rate low_yield->adjust_stoichiometry check_conditions Verify Conditions (Temp, Solvent, Initiator) wrong_product->check_conditions check_reagents Check Reagent Purity & Activity (NBS, Catalyst) check_reagents->check_conditions purify_reagents Purify/Replace Reagents check_reagents->purify_reagents optimize_conditions Optimize Conditions check_conditions->optimize_conditions check_substrate->check_reagents adjust_stoichiometry->check_reagents solution Successful Bromination purify_reagents->solution optimize_conditions->solution

Caption: A decision tree for troubleshooting common bromination issues.

References

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). National Institutes of Health. [Link]

  • Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry. [Link]

  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • What is Allylic Bromination?. (2013). Master Organic Chemistry. [Link]

  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Dibromomaleic Acid and Dichloromaleic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the choice of starting materials is paramount. Dihalomaleic acids, with their unique electronic and steric properties, serve as versatile building blocks. This guide provides an in-depth comparison of the reactivity of two prominent members of this family: dibromomaleic acid and dichloromaleic acid. By delving into the fundamental principles governing their chemical behavior and presenting a framework for their experimental comparison, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Introduction: Understanding the Players

This compound and dichloromaleic acid are unsaturated dicarboxylic acids featuring a carbon-carbon double bond substituted with two halogen atoms and two carboxylic acid groups. Their structures are depicted below:

CompoundStructureMolar Mass ( g/mol )Appearance
This compoundthis compound Structure273.86[1][2]Off-white to gray solid[1]
Dichloromaleic AcidDichloromaleic Acid Structure184.96[3][4]White to slightly yellow powder

The presence of electron-withdrawing halogen atoms and carboxyl groups significantly influences the electronic nature of the double bond, rendering it electron-deficient and thus susceptible to nucleophilic attack and a potent dienophile in cycloaddition reactions.

Theoretical Framework: Unraveling the Nuances of Reactivity

The reactivity of these dihaloalkenes is primarily governed by a combination of electronic and steric effects, as well as the nature of the carbon-halogen bond.

Electronic Effects: The Inductive and Mesomeric Tug-of-War

Both bromine and chlorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-X bond, drawing electron density away from the carbon atoms of the double bond and making them more electrophilic. This increased electrophilicity enhances their reactivity towards nucleophiles and in cycloaddition reactions where the dihalomaleic acid acts as the dienophile.

While halogens also possess lone pairs of electrons that can participate in resonance (a +M or mesomeric effect), this effect is generally weaker than their inductive effect, especially for chlorine and bromine. The balance between these opposing electronic effects dictates the overall electron density of the double bond.

The Carbon-Halogen Bond: A Tale of Two Leaving Groups

In nucleophilic substitution reactions at the vinylic carbons, the halogen atom acts as a leaving group. The ability of a species to depart with a pair of electrons is inversely related to its basicity. A weaker base is a better leaving group.

Considering the conjugate acids, hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This fundamental principle suggests that bromide is a better leaving group than chloride . This difference in leaving group ability is a key factor in predicting the relative rates of nucleophilic substitution reactions.

Steric Considerations

The larger atomic radius of bromine compared to chlorine can introduce greater steric hindrance around the double bond. This can influence the approach of nucleophiles or dienes, potentially slowing down reactions. However, in many cases, the electronic effects and leaving group ability are the dominant factors determining reactivity.

Comparative Reactivity in Key Transformations

Based on the theoretical principles outlined above, we can predict and understand the relative reactivity of this compound and dichloromaleic acid in two major classes of reactions: nucleophilic substitution and cycloaddition.

Nucleophilic Substitution: The Bromide Advantage

In nucleophilic vinylic substitution reactions, the rate-determining step often involves the cleavage of the carbon-halogen bond. Due to the superior leaving group ability of bromide, This compound is expected to be more reactive than dichloromaleic acid in these transformations.

Proposed Experimental Investigation: A Head-to-Head Comparison

To provide concrete, quantitative data supporting the theoretical predictions, a series of comparative experiments can be designed. The following protocols outline a systematic approach to evaluating the relative reactivity of this compound and dichloromaleic acid.

Experiment 1: Comparative Kinetics of a Diels-Alder Reaction

This experiment will compare the rates of the Diels-Alder reaction of dibromomaleic anhydride and dichloromaleic anhydride with a suitable diene, such as cyclopentadiene. The use of anhydrides is often preferred in these reactions for improved reactivity and solubility.

Workflow for Comparative Diels-Alder Kinetics

G cluster_prep Reactant Preparation cluster_reaction Reaction Monitoring cluster_analysis Kinetic Analysis P1 Prepare equimolar solutions of dibromomaleic anhydride and dichloromaleic anhydride in a suitable solvent (e.g., dioxane). R1 Initiate reactions by mixing the anhydride and diene solutions at a constant temperature. P1->R1 P2 Prepare a solution of cyclopentadiene in the same solvent. P2->R1 R2 Withdraw aliquots at regular time intervals. R1->R2 A1 Analyze aliquots by 1H NMR spectroscopy to monitor the disappearance of reactants and appearance of products. R2->A1 A2 Alternatively, monitor the reaction by UV-Vis spectroscopy by following the change in absorbance of the maleimide chromophore. R2->A2 A3 Plot concentration vs. time and determine the rate constants (k) for both reactions. A1->A3 A2->A3

Caption: Workflow for comparing the kinetics of Diels-Alder reactions.

Detailed Protocol:

  • Reactant Preparation:

    • Prepare 0.1 M solutions of dibromomaleic anhydride and dichloromaleic anhydride in anhydrous 1,4-dioxane.

    • Freshly distill cyclopentadiene and prepare a 0.2 M solution in anhydrous 1,4-dioxane.

  • Reaction Setup:

    • In two separate, temperature-controlled reaction vessels maintained at 25 °C, place equal volumes of the respective anhydride solutions.

    • Initiate the reactions simultaneously by adding an equal volume of the cyclopentadiene solution to each vessel with vigorous stirring.

  • Monitoring the Reaction:

    • Withdraw 0.5 mL aliquots from each reaction mixture at 10-minute intervals for the first hour, and then at 30-minute intervals for the next 4 hours.

    • Quench the reaction in each aliquot by adding a drop of a suitable radical scavenger (if necessary) and immediately cool to 0 °C.

  • Analysis:

    • Analyze each aliquot by ¹H NMR spectroscopy. Integrate the signals corresponding to the vinylic protons of the reactants and the bridgehead protons of the products.[5][6]

    • Alternatively, the reaction can be monitored in real-time using a UV-Vis spectrophotometer by observing the decrease in absorbance of the maleic anhydride chromophore.[5][7]

    • Plot the concentration of the reactants versus time and fit the data to the appropriate rate law to determine the second-order rate constants for both reactions.

Experiment 2: Competitive Nucleophilic Substitution

This experiment will directly compare the reactivity of the two acids towards a common nucleophile in a competitive reaction setup.

Workflow for Competitive Nucleophilic Substitution

G cluster_prep Reactant Preparation cluster_reaction Reaction and Analysis P1 Prepare a solution containing equimolar amounts of This compound and dichloromaleic acid in a polar aprotic solvent (e.g., DMF). R1 Add the nucleophile solution to the dihalomaleic acid mixture at a controlled temperature. P1->R1 P2 Prepare a solution of a nucleophile (e.g., sodium thiophenoxide) in the same solvent. P2->R1 R2 Allow the reaction to proceed for a set period or until partial conversion. R1->R2 A1 Quench the reaction and analyze the product mixture by HPLC or GC-MS. R2->A1 A2 Quantify the relative amounts of the bromo- and chloro-substituted products to determine the reactivity ratio. A1->A2

Caption: Workflow for a competitive nucleophilic substitution experiment.

Detailed Protocol:

  • Reactant Preparation:

    • Prepare a stock solution containing 0.05 M of both this compound and dichloromaleic acid in anhydrous N,N-dimethylformamide (DMF).

    • Prepare a 0.05 M solution of sodium thiophenoxide in anhydrous DMF.

  • Reaction Setup:

    • In a reaction vessel at 25 °C, place a known volume of the mixed dihalomaleic acid solution.

    • Add an equal volume of the sodium thiophenoxide solution with stirring.

  • Analysis:

    • After a predetermined time (e.g., 1 hour), quench the reaction by adding a dilute aqueous acid solution.

    • Extract the organic products with a suitable solvent (e.g., ethyl acetate).

    • Analyze the organic extract by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the unreacted starting materials and the monosubstituted products.[8][9]

    • The ratio of the brominated product to the chlorinated product will provide a direct measure of the relative reactivity of the two starting materials.

Expected Outcomes and Interpretation

Based on the theoretical framework, the following outcomes are anticipated from the proposed experiments:

  • Diels-Alder Reaction: The reaction with dibromomaleic anhydride is expected to be slightly slower than that with dichloromaleic anhydride due to the greater steric hindrance of the bromine atoms. However, the difference may not be substantial as the electronic effects are the primary drivers of reactivity in this cycloaddition.

  • Nucleophilic Substitution: A significantly higher yield of the product derived from this compound is expected in the competitive experiment. This would confirm that bromide is a better leaving group than chloride in this vinylic system, leading to a faster rate of substitution.

Summary of Predicted Reactivity

Reaction TypePredicted More Reactive CompoundPrimary Justification
Diels-Alder Cycloaddition Dichloromaleic Acid/AnhydrideLess steric hindrance from chlorine atoms.
Nucleophilic Vinylic Substitution This compoundBromide is a superior leaving group compared to chloride.

Conclusion for the Practicing Scientist

The choice between this compound and dichloromaleic acid as a synthetic precursor should be guided by the specific transformation being targeted.

  • For cycloaddition reactions where the dihalomaleic acid acts as a dienophile, dichloromaleic acid (or its anhydride) may offer a slight kinetic advantage due to reduced steric bulk.

  • For nucleophilic substitution reactions , This compound is the clear choice for enhanced reactivity , owing to the excellent leaving group ability of the bromide ion.

By understanding the interplay of electronic effects, leaving group ability, and steric factors, researchers can strategically select the optimal dihalogenated building block to achieve their synthetic goals efficiently and effectively. The experimental protocols provided in this guide offer a robust framework for quantifying these reactivity differences and can be adapted to specific research needs, ultimately accelerating the pace of discovery in drug development and materials science.

References

  • Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Polymers (Basel). 2020;12(1):190. [Link]

  • Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. MDPI. [Link]

  • Base composition analysis of nucleosides using HPLC. Cold Spring Harb Protoc. 2013;2013(10):951-957. [Link]

  • Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers (Basel). 2024;16(3):421. [Link]

  • Gas Chromatography. Chemistry LibreTexts. [Link]

  • 2-Butenedioic acid, 2,3-dibromo-, (2Z)-. PubChem. [Link]

  • Dichloromaleic acid. PubChem. [Link]

  • 2,3-Dichloromaleic acid. PubChem. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Dibromomaleic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of intermediates and final products is paramount. Dibromomaleic acid, a reactive brominated reagent used in organic synthesis and the preparation of bioconjugates, presents a compelling case for rigorous analytical characterization.[1] Its utility is predicated on its precise molecular architecture. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to confirm the structure of this compound, grounded in practical, field-proven insights for researchers and drug development professionals.

The Imperative of Structural Verification

This compound (C₄H₂Br₂O₄) is the cis isomer of 2,3-dibromobutenedioic acid.[2] Its geometric isomer, dibromofumaric acid (trans), possesses different physical properties and reactivity. An incorrect isomeric assignment can lead to failed syntheses, impure products, and misinterpreted biological data. Therefore, a multi-faceted analytical approach is not merely best practice; it is a necessity for scientific integrity. This guide will compare and contrast Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), while also considering X-ray Crystallography as the definitive standard for structural elucidation.

Analytical Workflow Overview

A robust analytical workflow ensures that data from multiple, orthogonal techniques converges to a single, unambiguous structural assignment. The process is designed to be self-validating, where the strengths of one technique compensate for the limitations of another.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Prep Purify Sample (e.g., Recrystallization from Et2O/CHCl3) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Analyze Aliquots IR IR Spectroscopy (ATR-FTIR) Prep->IR Analyze Aliquots MS Mass Spectrometry (EI or ESI) Prep->MS Analyze Aliquots Interpret Correlate Spectroscopic Data NMR->Interpret IR->Interpret MS->Interpret Decision Is Structure Unambiguous? Interpret->Decision Confirm Structure Confirmed Decision->Confirm Yes Xray X-ray Crystallography (Gold Standard) Decision->Xray No / Requires Absolute Proof Xray->Confirm

Caption: General workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.

Expertise & Causality:

The key to interpreting the NMR spectra of this compound lies in understanding its molecular symmetry. As the cis isomer, the molecule possesses a C₂ᵥ symmetry axis, rendering the two carboxylic acid groups and the two bromine-substituted olefinic carbons chemically equivalent. This is in stark contrast to its potential impurities or related compounds like 2-bromomaleic acid, which lack this symmetry.

¹H NMR Spectroscopy: The carboxylic acid protons (–COOH) are highly deshielded and typically appear far downfield (10-13 ppm) as a broad singlet.[3][4] However, their most defining characteristic is their exchangeability. In the presence of deuterium oxide (D₂O), these acidic protons will exchange with deuterium, causing the signal to disappear from the spectrum.[4][5] This is a classic confirmatory test for carboxylic acids. Since this compound has no other protons, the ¹H NMR spectrum in a deuterated solvent like DMSO-d₆ would be expected to show only this exchangeable peak.

¹³C NMR Spectroscopy: The symmetry of this compound dictates a simple ¹³C NMR spectrum. We expect only two signals:

  • Carbonyl Carbons (–COOH): A signal in the range of 160–180 ppm.[4]

  • Olefinic Carbons (=C–Br): A signal for the sp² hybridized carbons attached to the bromine atoms. For comparison, the olefinic carbons in maleic acid appear around 130.0-132.45 ppm.[6][7] The electronegative bromine atoms in this compound would shift this signal, likely downfield.

The presence of more than two signals would immediately indicate the presence of impurities or an incorrect structural assignment.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Dissolve ~10-20 mg of the purified this compound product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it readily dissolves carboxylic acids) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition: Obtain a standard proton-decoupled ¹³C spectrum. An adequate signal-to-noise ratio may require a significant number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C and potentially long relaxation times of the quaternary carbons.

  • Data Analysis: Process the spectrum and identify the chemical shifts (δ) of the signals. Confirm the presence of only two peaks in the expected regions.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and highly effective method for identifying the functional groups present in a molecule.[8] For this compound, IR confirms the presence of the crucial carboxylic acid and alkene moieties.

Expertise & Causality:

The vibrational frequencies of chemical bonds are sensitive to their environment. In this compound, we are looking for the characteristic signatures of O–H (from the acid), C=O (carbonyl), and C=C (alkene) bonds. The presence of strong hydrogen bonding in carboxylic acids, which often exist as dimers, has a profound and characteristic effect on the spectrum.[9]

Expected IR Absorptions:

  • O–H Stretch (Carboxylic Acid): A very broad, strong absorption band from approximately 2500 to 3300 cm⁻¹.[9] This broadness is a hallmark of the hydrogen-bonded dimer structure.

  • C=O Stretch (Carbonyl): A sharp, very strong absorption typically found around 1700-1760 cm⁻¹.[3][10] Conjugation and hydrogen bonding can shift this value. For carboxylic acid dimers, it's often near 1710 cm⁻¹.[9]

  • C=C Stretch (Alkene): A medium intensity absorption in the 1620-1680 cm⁻¹ region. This peak can sometimes be weak or absent in highly symmetrical alkenes.

  • C–O Stretch & O–H Bend: Absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O stretching (1210-1320 cm⁻¹) and O-H bending (910-950 cm⁻¹).[3]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

The ATR technique is ideal for solid powder samples as it requires minimal sample preparation.[11][12][13]

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide) to subtract atmospheric H₂O and CO₂ signals.[14]

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.[14] Good contact is critical for a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) should be analyzed for the presence of the characteristic absorption bands listed above.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns.[15] For this compound, it serves as a powerful confirmation of the elemental formula.

Expertise & Causality:

The most critical diagnostic feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. A molecule with two bromine atoms, like this compound, will exhibit a characteristic triplet of peaks for the molecular ion (M⁺) and its fragments:

  • M peak: Contains two ⁷⁹Br atoms.

  • M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

  • M+4 peak: Contains two ⁸¹Br atoms.

The relative intensity of this M:M+2:M+4 triplet will be approximately 1:2:1. This pattern is an unmistakable signature for a dibrominated compound.

Expected Fragmentation: Carboxylic acids can undergo characteristic fragmentation, including the loss of •OH (M-17) and •COOH (M-45).[16] The fragmentation of dicarboxylic acids can also involve losses of water and carbon dioxide.[17][18] Observing these losses, each with its own 1:2:1 bromine isotope pattern, would further validate the structure.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated under vacuum to promote volatilization.

  • Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Data Analysis: Examine the resulting mass spectrum. Locate the molecular ion peak cluster and confirm its m/z value corresponds to the molecular weight of C₄H₂Br₂O₄ (~272, 274, 276 g/mol ). Verify the 1:2:1 intensity ratio. Analyze major fragment peaks for logical losses (e.g., CO₂, COOH) and their corresponding isotopic patterns.

Comparative Analysis & The Gold Standard

Each technique provides a unique piece of the structural puzzle. A comparative summary highlights their synergistic roles.

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed carbon-hydrogen framework, molecular symmetry, stereochemistry.Provides the most detailed structural information in solution. Unambiguous for isomer differentiation.Requires soluble sample, can be less sensitive, acidic protons may exchange.[19]
IR Spectroscopy Presence of specific functional groups (e.g., -COOH, C=C).Fast, requires minimal sample prep (ATR), excellent for functional group identification.[12][20]Provides limited information on the overall molecular skeleton; not ideal for isomer differentiation on its own.
Mass Spectrometry Molecular weight, elemental formula confirmation via isotopic patterns.Highly sensitive, provides definitive molecular formula, bromine pattern is unmistakable.Molecular ion can be weak or absent for some compounds, extensive fragmentation can be complex to interpret.[16]
X-ray Crystallography Absolute 3D atomic arrangement in the solid state.The "gold standard" for unambiguous structure proof, providing precise bond lengths and angles.[21][22]Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution conformation.

While the combination of NMR, IR, and MS provides overwhelming evidence for the structure of this compound, X-ray Crystallography remains the ultimate arbiter.[21] If a single crystal of the product can be grown, its analysis will yield a three-dimensional model of the molecule, definitively confirming connectivity and the cis stereochemistry.[22]

Conclusion

Confirming the structure of this compound is a process of building a logical, self-validating case through the strategic application of multiple spectroscopic techniques. NMR spectroscopy defines the molecular skeleton and symmetry, IR spectroscopy confirms the essential functional groups, and mass spectrometry validates the elemental composition and molecular weight. By understanding the principles behind each method and the causality of the expected spectral features, researchers can confidently and rigorously confirm the structure of their products, ensuring the integrity and success of their scientific endeavors.

References

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  • ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum? [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

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  • Grossert, J. S., et al. (2005). Primary fragmentations by MS/MS of [M-H]- ions from dicarboxylic acids and their monoesters. Journal of the American Society for Mass Spectrometry, 16(1), 86-95. [Link]

  • Tanaka, Y., et al. (2018). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Metabolites, 8(3), 49. [Link]

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A Comparative Guide to the Reaction Mechanisms of Dibromomaleic Acid and Its Anhydride for Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Reactivity of a Dihalogenated Building Block

Dibromomaleic acid and its anhydride, 3,4-dibromofuran-2,5-dione, are highly functionalized four-carbon synthons that have garnered significant interest in organic synthesis. The presence of two electron-withdrawing carboxylic acid groups (or the anhydride functionality), a carbon-carbon double bond, and two vicinal bromine atoms imparts a unique and versatile reactivity profile. This guide provides a comparative analysis of the principal reaction mechanisms of this compound and its anhydride, offering insights into their synthetic utility, particularly in the construction of complex heterocyclic scaffolds relevant to drug discovery and materials science. We will delve into the mechanistic intricacies of nucleophilic substitution and cycloaddition reactions, supported by established experimental evidence and protocols, to provide a framework for predicting and controlling reaction outcomes.

I. Nucleophilic Substitution: A Gateway to Diverse Heterocycles

The electron-deficient nature of the double bond in dibromomaleic anhydride, significantly enhanced by the electron-withdrawing anhydride and bromine substituents, renders it susceptible to nucleophilic attack. The primary mechanism for substitution of the vinylic bromides is a nucleophilic addition-elimination pathway. This two-step process is a powerful strategy for the synthesis of a wide array of substituted maleic anhydride derivatives and subsequently, a variety of heterocyclic compounds.

A. The Addition-Elimination Mechanism: A Stepwise Approach

The generally accepted mechanism for nucleophilic substitution on dibromomaleic anhydride proceeds through a tetrahedral intermediate.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the sp²-hybridized carbons bearing a bromine atom. This breaks the C=C double bond and forms a lone pair on the adjacent carbon, which is stabilized by the electron-withdrawing groups. This step is typically the rate-determining step of the reaction[1].

  • Elimination of Bromide: The resulting tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the carbon re-forms the C=C double bond, leading to the expulsion of a bromide ion as the leaving group.

This mechanism is distinct from the S(_{N})2 mechanism, which involves a concerted backside attack and is typical for saturated alkyl halides[2][3]. The planarity of the alkene and the presence of the π-system in dibromomaleic anhydride favor the addition-elimination pathway.

Caption: General workflow for the addition-elimination mechanism.

B. Comparative Reactivity with Common Nucleophiles

The versatility of this reaction is demonstrated by the wide range of nucleophiles that can be employed, leading to diverse molecular architectures.

1. Reaction with Amines: Synthesis of Aminomaleimides and Heterocycles

Primary and secondary amines are excellent nucleophiles for this reaction. The reaction of dibromomaleic anhydride with anilines, for instance, proceeds readily at room temperature to first form a maleanilic acid intermediate via the opening of the anhydride ring[4][5]. Subsequent cyclization, often promoted by dehydrating agents, yields the corresponding N-arylmaleimide. Further reaction with another equivalent of amine can lead to the substitution of one or both bromine atoms.

This reactivity is foundational for the synthesis of various nitrogen-containing heterocycles. For example, the reaction with hydrazine hydrate provides a direct route to 4,5-dihalopyridazin-3,6-diones, which are important precursors for a variety of pyridazine derivatives with potential applications in medicinal chemistry[6][7].

Experimental Protocol: Synthesis of N-Phenylmaleanilic Acid [4][5]

  • Dissolve maleic anhydride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Add aniline (1.0 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 24 hours.

  • The product, N-phenylmaleanilic acid, typically precipitates from the solution and can be collected by filtration.

Expected Outcome: The reaction is generally high-yielding. The product can be characterized by IR spectroscopy (presence of amide and carboxylic acid bands) and NMR spectroscopy.

2. Reaction with Thiourea: A Pathway to Thiazolidinones

The reaction of maleic anhydride derivatives with thiourea is a well-established method for the synthesis of thiazolidinone rings[8][9]. The reaction with dibromomaleic anhydride is expected to proceed similarly, with the sulfur atom of thiourea acting as the nucleophile in the initial addition step. This is followed by an intramolecular cyclization and elimination of bromide to form a 2-imino-4-oxo-1,3-thiazolidine derivative. These scaffolds are of interest in medicinal chemistry due to their diverse biological activities. Spectroscopic analysis, including IR and NMR, is crucial to confirm the structure of the resulting heterocyclic system[10].

C. Factors Influencing Reactivity
  • Nucleophilicity: Stronger nucleophiles will react more rapidly. The nucleophilicity of amines, for example, is influenced by the electronic nature of their substituents[11].

  • Solvent: Polar aprotic solvents are generally preferred as they can solvate the cationic species without strongly solvating the nucleophile, thus enhancing its reactivity.

  • Leaving Group Ability: Bromide is an excellent leaving group, facilitating the elimination step. This contrasts with analogous reactions involving fluorinated maleic anhydrides, where the C-F bond is stronger, potentially making the elimination step more difficult.

II. [4+2] Cycloaddition (Diels-Alder Reaction): Constructing Bicyclic Systems

Dibromomaleic anhydride, with its electron-deficient double bond, is an excellent dienophile for Diels-Alder reactions. This [4+2] cycloaddition provides a powerful and stereospecific method for the construction of six-membered rings, often leading to complex bicyclic structures in a single step.

A. The Concerted Mechanism and Stereochemical Control

The Diels-Alder reaction is a concerted pericyclic reaction, meaning that all bond-forming and bond-breaking events occur in a single transition state[12]. This concerted nature has important stereochemical consequences:

  • Stereospecificity: The stereochemistry of the dienophile is retained in the product. Since dibromomaleic anhydride has a cis configuration, the two bromine atoms will be cis to each other in the resulting adduct.

  • Endo Rule: In many Diels-Alder reactions, there is a preference for the formation of the endo product over the exo product. This is attributed to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-system of the diene in the transition state. However, the exo product is often the thermodynamically more stable isomer, and under reversible conditions, it may be the major product observed[10][12].

Caption: General scheme of a Diels-Alder reaction.

B. Comparative Reactions with Different Dienes

1. Reaction with Furan: A Reversible Cycloaddition

The Diels-Alder reaction between furan and maleic anhydride is a classic example that is often studied in undergraduate organic chemistry labs[10]. The reaction is reversible, and the formation of the endo vs. exo product is highly dependent on the reaction conditions. The initial product formed under kinetic control is the endo adduct, but upon prolonged reaction times or heating, it can revert to the starting materials and re-form as the more thermodynamically stable exo adduct[12]. The use of dibromomaleic anhydride as the dienophile would be expected to increase the rate of the reaction due to its enhanced electrophilicity.

Experimental Protocol: Diels-Alder Reaction of Furan and Maleic Anhydride [10]

  • Dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., diethyl ether or a solvent mixture).

  • Add furan (1.0 eq) to the solution.

  • Allow the reaction to proceed at room temperature. The product often precipitates out of the solution.

  • Collect the product by filtration and wash with a cold solvent.

  • The stereochemical outcome can be determined by ¹H NMR spectroscopy by analyzing the coupling constants of the bridgehead protons.

2. Reaction with Cyclopentadiene: A Highly Reactive System

Cyclopentadiene is a highly reactive diene in Diels-Alder reactions, and its reaction with maleic anhydride is rapid and exothermic, typically yielding the endo adduct as the major product under kinetic control[1][13][14]. The use of dibromomaleic anhydride would likely result in an even more vigorous reaction. The resulting bicyclic adducts are valuable intermediates for further synthetic transformations.

DieneRelative ReactivityPredominant Product (Kinetic Control)Thermodynamic Product
FuranModerateendo-adductexo-adduct
CyclopentadieneHighendo-adductexo-adduct

III. Validation of Reaction Mechanisms: The Role of Modern Analytical Techniques

Elucidating the precise mechanism of a chemical reaction is paramount for optimizing reaction conditions and predicting the formation of desired products. A combination of spectroscopic and kinetic studies is typically employed for this purpose.

A. Spectroscopic Identification of Intermediates and Products
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for characterizing the final products of these reactions. For Diels-Alder adducts, the coupling constants between protons can be used to determine the stereochemistry (endo vs. exo) of the product[12][15]. For nucleophilic substitution products, the chemical shifts of the protons and carbons attached to the newly introduced functional group provide definitive structural evidence.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the products, confirming their elemental composition. Techniques like electrospray ionization mass spectrometry (ESI-MS) can be particularly useful for detecting and characterizing charged intermediates in solution, providing direct evidence for proposed reaction pathways[4][16].

  • Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying key functional groups in both the starting materials and products. For example, in the reaction of dibromomaleic anhydride with amines, the disappearance of the anhydride C=O stretching bands and the appearance of amide and carboxylic acid bands can be monitored[10].

B. Kinetic Studies: Unraveling the Rate-Determining Step

Kinetic studies, which measure the rate of a reaction as a function of reactant concentrations, are crucial for distinguishing between different possible mechanisms[2]. For the nucleophilic addition-elimination reaction of dibromomaleic anhydride, the reaction rate is expected to be dependent on the concentrations of both the anhydride and the nucleophile, consistent with a bimolecular rate-determining step (the initial nucleophilic attack). In contrast, a mechanism involving a pre-equilibrium step would exhibit more complex kinetic behavior.

Conclusion: A Versatile Platform for Synthesis

This compound and its anhydride are powerful and versatile building blocks in organic synthesis. Their reactivity is dominated by two principal mechanistic pathways: nucleophilic addition-elimination and [4+2] cycloaddition. A thorough understanding of these mechanisms, including their stereochemical implications and the factors that influence their rates, is essential for harnessing the full synthetic potential of these reagents. By carefully selecting the appropriate nucleophile or diene and controlling the reaction conditions, chemists can access a vast array of complex and functionally diverse molecules, including valuable heterocyclic scaffolds for applications in drug discovery and materials science. The continued investigation of the reactivity of this compound and its derivatives, aided by modern analytical and computational techniques, will undoubtedly lead to the development of novel and efficient synthetic methodologies.

References

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  • ChemInform Abstract: Reactions of Cyclic Anhydrides. Part 19. Heterocyclisation of Maleic Anhydride Derivatives with Thiourea: Synthesis of 5-Substituted-2- imino-4-oxo-1,3-thiazolidines. (2010). ResearchGate. [Link]

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  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. [Link]

  • Nucleophilic Substitution with amines. (2021). YouTube. [Link]

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  • Reactions of cyclic anhydrides. Part XXII. Direct synthesis of N-aryl-α-(2,3,4,5-tetrahydro-2-imino-4-oxo-1,3-thiazoI. (n.d.). Indian Academy of Sciences. [Link]

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A Practical Guide to Bridging Experimental and Computational NMR: A Comparative Study of Maleic and Dibromomaleic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of chemical research and drug development, the unambiguous determination of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate three-dimensional architecture of molecules.[1] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the powerful synergy between experimental NMR data and computational predictions.

The direct acquisition of experimental NMR spectra for novel or less common compounds can sometimes be challenging. In this guide, we address this reality by employing a comparative approach. We will first present the experimental ¹H and ¹³C NMR spectra of the well-characterized maleic acid. Subsequently, we will leverage a freely accessible online prediction tool to generate the ¹H and ¹³C NMR spectra for its structurally related, yet less common analogue, dibromomaleic acid.

Through a detailed comparison of these spectra, we will illustrate how computational predictions can serve as a valuable tool for anticipating the spectral features of a molecule and for understanding the influence of substituent effects on NMR chemical shifts. This guide will walk you through the methodologies for both experimental data acquisition and computational prediction, present the data in a clear and comparative format, and discuss the nuances of interpreting the results.

The Experimental Benchmark: NMR Spectroscopy of Maleic Acid

The acquisition of high-quality experimental NMR spectra is fundamental to any structural elucidation endeavor. The following protocol outlines the standard procedure for obtaining the ¹H and ¹³C NMR spectra of a small organic molecule like maleic acid.

Experimental Protocol for ¹H and ¹³C NMR of Maleic Acid
  • Sample Preparation : A solution of maleic acid was prepared by dissolving approximately 40 mg of the compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a common solvent for polar organic molecules and its residual proton signal is well-documented.

  • Instrumentation : The spectra were acquired on a 400 MHz NMR spectrometer.[2]

  • ¹H NMR Acquisition : The ¹H NMR spectrum was recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition : The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the solvent signal of DMSO-d₆ at 39.52 ppm.

Experimental NMR Data for Maleic Acid

The experimental ¹H and ¹³C NMR data for maleic acid in DMSO-d₆ are summarized in the tables below.

Table 1: Experimental ¹H NMR Data for Maleic Acid in DMSO-d₆

Chemical Shift (ppm)MultiplicityIntegrationAssignment
12.8 (broad s)Singlet2HCarboxylic acid protons (-COOH)
6.26Singlet2HOlefinic protons (-CH=CH-)

Table 2: Experimental ¹³C NMR Data for Maleic Acid in D₂O

Chemical Shift (ppm)Assignment
178.01Carboxylic acid carbons (-COOH)
133.25Olefinic carbons (-CH=CH-)

Note: ¹³C NMR data is presented in D₂O as reported in the BMRB database for clarity of the carbon signals without interference from the solvent.[2]

The Computational Approach: Predicting the NMR Spectra of this compound

Computational chemistry offers a powerful avenue for predicting the NMR spectra of molecules, providing valuable insights before a compound is synthesized or when experimental data is unavailable.[3][4][5][6][7][8][9] In this section, we will utilize the online NMR prediction tool, NMRDB.org, to generate the ¹H and ¹³C NMR spectra of this compound.[3][5][6][7][8][9]

Computational Protocol for NMR Prediction of this compound
  • Accessing the Prediction Tool : The online NMR prediction platform NMRDB.org was used for this study.[3][5][6][7][8][9]

  • Structure Input : The chemical structure of 2,3-dibromomaleic acid was drawn using the integrated molecular editor on the website.

  • Prediction Parameters : The prediction was performed for both ¹H and ¹³C NMR spectra. The tool employs a combination of algorithms, including neural networks and incremental methods, to calculate the chemical shifts.[3]

  • Data Extraction : The predicted chemical shifts for each nucleus were extracted and are presented in the tables below.

Predicted NMR Data for this compound

The predicted ¹H and ¹³C NMR data for this compound are summarized in the following tables.

Table 3: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
13.5 (approx.)Singlet2HCarboxylic acid protons (-COOH)

Note: The olefinic protons present in maleic acid are absent in this compound, as they are substituted by bromine atoms.

Table 4: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
165.4Carboxylic acid carbons (-COOH)
119.8Olefinic carbons (-CBr=CBr-)

Visualizing the Workflow

The process of comparing experimental and predicted NMR spectra can be visualized as a systematic workflow. The following diagram, generated using Graphviz, illustrates the key steps involved in this comparative analysis.

workflow cluster_experimental Experimental Analysis cluster_computational Computational Prediction cluster_comparison Comparative Analysis exp_sample Maleic Acid Sample exp_nmr NMR Spectrometer (400 MHz) exp_sample->exp_nmr Acquisition exp_data Acquired Experimental Spectra (¹H and ¹³C) exp_nmr->exp_data analysis Comparison of Chemical Shifts and Structural Features exp_data->analysis comp_structure This compound Structure comp_predictor Online NMR Predictor (NMRDB.org) comp_structure->comp_predictor Input comp_data Predicted Spectra (¹H and ¹³C) comp_predictor->comp_data comp_data->analysis interpretation Interpretation of Substituent Effects analysis->interpretation

Caption: Workflow for the comparative analysis of experimental and predicted NMR spectra.

Comparative Analysis: Unraveling the Influence of Bromine Substitution

By comparing the experimental NMR data of maleic acid with the predicted data for this compound, we can gain significant insights into the effects of the electronegative bromine substituents on the chemical environment of the molecule.

¹H NMR Spectra Comparison

The most striking difference in the ¹H NMR spectra is the absence of the olefinic proton signal in the predicted spectrum of this compound. This is a direct consequence of the substitution of the two olefinic hydrogens with bromine atoms. The only remaining proton signals in this compound are those of the carboxylic acid groups, which are predicted to appear at a slightly downfield-shifted value (around 13.5 ppm) compared to maleic acid (12.8 ppm). This downfield shift can be attributed to the electron-withdrawing inductive effect of the nearby bromine atoms, which deshields the carboxylic acid protons.

¹³C NMR Spectra Comparison

The ¹³C NMR data reveals more subtle but equally important electronic effects.

  • Olefinic Carbons : The olefinic carbons in maleic acid resonate at 133.25 ppm. In contrast, the bromine-substituted olefinic carbons in this compound are predicted to be significantly shielded, appearing at 119.8 ppm. This upfield shift is a result of the "heavy atom effect" of bromine, where the large electron cloud of the halogen atom induces a shielding effect on the directly attached carbon nucleus. This effect counteracts the expected deshielding from the electronegativity of bromine.

  • Carboxylic Acid Carbons : The carboxylic acid carbons in maleic acid appear at 178.01 ppm. The predicted chemical shift for the corresponding carbons in this compound is 165.4 ppm, indicating a significant upfield shift. This shielding is likely due to a combination of the heavy atom effect of the adjacent bromine atoms and potential changes in the electronic distribution within the conjugated system.

Factors Influencing the Accuracy of NMR Predictions

While computational NMR prediction is a powerful tool, it is essential to understand the factors that can lead to discrepancies between predicted and experimental values.

factors cluster_factors Influencing Factors pred_nmr Predicted NMR Spectrum discrepancy Discrepancy pred_nmr->discrepancy exp_nmr Experimental NMR Spectrum exp_nmr->discrepancy solvent Solvent Effects solvent->discrepancy conformation Conformational Averaging conformation->discrepancy computation Computational Method (Algorithm, Basis Set) computation->discrepancy pH pH and Ionization State pH->discrepancy

Caption: Factors contributing to deviations between predicted and experimental NMR spectra.

  • Solvent Effects : The chemical shifts of molecules can be significantly influenced by the surrounding solvent molecules. Prediction algorithms may not always perfectly account for these complex intermolecular interactions.

  • Conformational Averaging : Molecules in solution are often conformationally flexible. The experimentally observed spectrum is an average of all contributing conformations, whereas a prediction might be based on a single, low-energy conformation.

  • Computational Method : The accuracy of the prediction is highly dependent on the computational method, the level of theory, and the basis set used in the calculation. Different prediction tools may employ different algorithms, leading to variations in the results.

  • pH and Ionization State : For acidic or basic compounds, the pH of the solution can affect the protonation state of the molecule, which in turn has a dramatic effect on the NMR spectrum.

Conclusion: A Symbiotic Relationship

This guide has demonstrated the practical application of comparing experimental and computationally predicted NMR spectra to understand the structural features of organic molecules. By using maleic acid as an experimental benchmark and predicting the spectra of this compound, we have illustrated how this comparative approach can be used to:

  • Validate Predicted Data : By understanding the expected trends in chemical shifts upon substitution, we can critically evaluate the output of prediction software.

  • Gain Mechanistic Insights : The comparison allows for a deeper understanding of electronic and steric effects on the magnetic environment of atomic nuclei.

  • Guide Structural Elucidation : In the absence of experimental data for a target molecule, predictions for it and its analogues can provide a strong starting point for spectral assignment and structure verification.

In the modern landscape of chemical research, the integration of experimental techniques with computational tools is indispensable. The judicious use of NMR prediction, in concert with high-quality experimental data, empowers researchers to tackle complex structural challenges with greater confidence and efficiency.

References

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]

  • Nanalysis. (2023, October 2). Carbon-13 Satellites and Molecule Symmetry in Maleic Acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Maleic acid. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]

  • YouTube. (2018, December 29). NMR spectroscopy: nmrdb.org. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000212 - Maleic Acid. Retrieved from [Link]

  • Bureau International des Poids et Mesures. (2018). Internal Standard Reference Data for qNMR: Maleic Acid. Retrieved from [Link]

  • Depth-First. (2008, May 19). Free Web-Based Proton NMR Prediction and Assignment with NMRDB. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

  • YouTube. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

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A Comparative Analysis of Dienophile Reactivity in Diels-Alder Reactions: The Case of Dibromomaleic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of the Diels-Alder Reaction

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, offers a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile has seen widespread application in the synthesis of complex natural products and novel materials. The kinetics of this reaction are profoundly influenced by the electronic and steric nature of both the diene and the dienophile. Generally, the reaction rate is accelerated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[2][3][4] This guide provides a comparative analysis of the reaction kinetics of several common dienophiles, with a special focus on understanding the reactivity of dibromomaleic acid. We will delve into the theoretical underpinnings of its reactivity and provide practical experimental protocols for kinetic analysis.

The Dienophiles: A Comparative Overview

To contextualize the reactivity of this compound, we will compare it with three other widely used dienophiles: maleic anhydride, N-phenylmaleimide, and dimethyl acetylenedicarboxylate. These compounds represent a range of electronic and steric profiles, providing a useful spectrum for comparison.

This compound: This dienophile is characterized by the presence of two bromine atoms, which are strongly electron-withdrawing through induction. This effect is expected to significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, thereby enhancing its reactivity in a normal-electron-demand Diels-Alder reaction.[2] However, the bulky bromine atoms also introduce considerable steric hindrance, which can counteract the electronic activation by impeding the approach of the diene.

Maleic Anhydride: A classic and highly reactive dienophile, maleic anhydride's reactivity is driven by the two electron-withdrawing carbonyl groups within a cyclic structure. This rigid conformation reduces the entropic penalty upon entering the transition state.

N-Phenylmaleimide: Similar to maleic anhydride, N-phenylmaleimide possesses two activating carbonyl groups. The nitrogen atom and the phenyl group can influence the electronic properties and solubility of the molecule.

Dimethyl Acetylenedicarboxylate (DMAD): As an acetylenic dienophile, DMAD leads to the formation of a cyclohexadiene ring system. The two ester groups are strongly electron-withdrawing, making DMAD a potent dienophile.

Understanding Reaction Kinetics: Electronic and Steric Effects

The rate of a Diels-Alder reaction is governed by the activation energy, which is influenced by both electronic and steric factors.

Electronic Effects: The primary electronic interaction in a normal-electron-demand Diels-Alder reaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the LUMO of the dienophile. Electron-withdrawing groups on the dienophile lower its LUMO energy, decreasing the HOMO-LUMO gap and accelerating the reaction. The two bromine atoms in this compound are potent electron-withdrawing groups due to their high electronegativity. This inductive effect is expected to make the double bond of this compound highly electrophilic and thus, in principle, a very reactive dienophile.

Steric Effects: The size of the substituents on the dienophile can significantly impact the reaction rate. Large substituents can sterically hinder the approach of the diene to the dienophile, increasing the activation energy and slowing the reaction. The bromine atoms in this compound are considerably larger than hydrogen atoms, introducing steric bulk that can potentially retard the reaction rate, despite the favorable electronic effects. The balance between these opposing electronic and steric effects determines the overall reactivity of this compound.

Quantitative Comparison of Dienophile Reactivity

DienophileDieneSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)Reference
Maleic AnhydrideCyclopentadieneDioxane201.39 x 10⁻³53.6[Sauer et al., 1964]
N-PhenylmaleimideFuranChloroform259.1 x 10⁻⁵48.4 - 51.9[7]
Dimethyl AcetylenedicarboxylateFuran-100--[8]

Note: The data presented are from various sources and may not be directly comparable due to differing reaction conditions. The purpose of this table is to illustrate the range of reactivities observed for common dienophiles.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is crucial for understanding and optimizing chemical processes. Both Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for monitoring the progress of a Diels-Alder reaction.[9][10]

Kinetic Analysis using ¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy can be used to monitor the disappearance of reactants and the appearance of products over time. By integrating the signals corresponding to specific protons of a reactant and a product, their relative concentrations can be determined at various time points.

Step-by-Step Protocol:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of the diene and the dienophile (e.g., this compound) in a suitable deuterated solvent. It is often advantageous to use a significant excess of one reactant to simplify the kinetic analysis to pseudo-first-order conditions.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum (t=0) immediately after mixing the reactants.

  • Time-Course Monitoring: Acquire subsequent spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate. For slow reactions, spectra might be taken every few hours, while for faster reactions, acquisition every few minutes may be necessary.[9]

  • Data Analysis:

    • Identify characteristic proton signals for one of the reactants and the Diels-Alder adduct that are well-resolved and do not overlap with other signals.

    • Integrate these signals in each spectrum.

    • Calculate the concentration of the reactant at each time point based on the relative integrals.

    • Plot the concentration of the reactant versus time.

    • Determine the rate constant by fitting the data to the appropriate integrated rate law (e.g., first-order or second-order).

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Diene & Dienophile prep2 Transfer to NMR Tube prep1->prep2 acq1 Acquire Initial Spectrum (t=0) prep2->acq1 Start Reaction acq2 Acquire Spectra at Intervals acq1->acq2 an1 Integrate Reactant & Product Signals acq2->an1 Time-course Data an2 Calculate Concentrations an1->an2 an3 Plot Concentration vs. Time an2->an3 an4 Determine Rate Constant an3->an4

Caption: Workflow for kinetic analysis of a Diels-Alder reaction using ¹H NMR spectroscopy.

Kinetic Analysis using UV-Vis Spectroscopy

Principle: If one of the reactants or the product has a distinct UV-Vis absorbance profile, the change in absorbance at a specific wavelength can be used to monitor the reaction progress. This method is particularly useful for reactions involving colored compounds or those with strong chromophores.

Step-by-Step Protocol:

  • Wavelength Selection: Record the UV-Vis spectra of the individual reactants and the expected product to identify a wavelength where there is a significant change in absorbance as the reaction proceeds. Ideally, this should be a wavelength where either a reactant absorbs strongly and the product does not, or vice versa.

  • Reaction Setup: In a cuvette, mix known concentrations of the diene and dienophile in a suitable solvent. The cuvette should be maintained at a constant temperature using a thermostatted cell holder.

  • Time-Course Monitoring: Monitor the absorbance at the selected wavelength over time. The data acquisition can often be automated using the spectrophotometer's software.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) is known.

    • Alternatively, if the reaction goes to completion, the final absorbance can be used to determine the change in concentration.

    • Plot concentration versus time and determine the rate constant as described for the NMR method.

Experimental_Workflow_UVVis cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Select Analytical Wavelength prep2 Mix Reactants in Cuvette prep1->prep2 acq1 Place Cuvette in Spectrophotometer prep2->acq1 Initiate Reaction acq2 Monitor Absorbance vs. Time acq1->acq2 an1 Convert Absorbance to Concentration acq2->an1 Absorbance Data an2 Plot Concentration vs. Time an1->an2 an3 Determine Rate Constant an2->an3

Caption: Workflow for kinetic analysis of a Diels-Alder reaction using UV-Vis spectroscopy.

Mechanistic Insights into this compound's Reactivity

The reactivity of a dienophile is fundamentally linked to the energy of its LUMO. Electron-withdrawing substituents, such as the bromine atoms in this compound, play a crucial role in lowering this energy.

Electronic_Effects cluster_dienophile Dienophile cluster_diene Diene cluster_reaction Diels-Alder Reaction LUMO LUMO Energy Rate Reaction Rate LUMO->Rate Decreased HOMO-LUMO Gap Increases Rate EWG Electron-Withdrawing Groups (e.g., -Br) EWG->LUMO Lowers Energy HOMO HOMO Energy HOMO->Rate

Caption: Influence of electron-withdrawing groups on the dienophile's LUMO and the Diels-Alder reaction rate.

The strong inductive effect of the two bromine atoms in this compound significantly lowers the energy of its LUMO. This reduction in the HOMO-LUMO energy gap between the diene and this compound is expected to lead to a lower activation energy and a faster reaction rate. However, as previously mentioned, the steric hindrance imposed by the bulky bromine atoms can counteract this electronic activation. The actual observed reactivity will be a balance of these two competing factors. Computational studies can provide valuable insights into the transition state geometry and activation barriers, helping to dissect the relative contributions of electronic and steric effects.[5][6]

Conclusion

This compound presents an interesting case study in the analysis of dienophile reactivity. Its strong electron-withdrawing bromine substituents suggest a high degree of electronic activation towards Diels-Alder cycloaddition. However, the steric bulk of these substituents introduces a competing deactivating effect. While a comprehensive experimental kinetic dataset for this compound is not yet available, the principles of physical organic chemistry and computational studies provide a framework for understanding its reactivity relative to other common dienophiles. The experimental protocols detailed in this guide offer a practical approach for researchers to quantitatively assess the kinetics of Diels-Alder reactions involving this compound and other novel dienophiles, thereby enabling the rational design of new synthetic methodologies.

References

  • Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. Polymers, 2024. [Link]

  • A computational study of the Diels-Alder reactions between 2,3-dibromo-1,3-butadiene and maleic anhydride. Computational and Theoretical Chemistry, 2017. [Link]

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  • Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. RSC Advances, 2020. [Link]

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  • Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. ResearchGate. [Link]

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  • Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I). ResearchGate. [Link]

  • A Computational Study of the Diels-Alder Reactions Between 2,3-Dibromo-1,3-Butadiene and Maleic Anhydride. ResearchGate. [Link]

  • The Diels–Alder Reaction as a Mechanistic Probe for Vibrational Strong Coupling. Angewandte Chemie International Edition, 2022. [Link]

  • endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education, 1997. [Link]

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    • The Diels-Alder Cycloaddition Reaction. Unknown Source. [Link]

  • Computational Investigation of the Mechanism of Diels–Alderase PyrI4. ACS Catalysis, 2018. [Link]

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  • On the origin of the reactivity and endo/exo selectivity of the Diels–Alder reactions involving furan derivatives. Organic & Biomolecular Chemistry, 2020. [Link]

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A Comparative Guide to Polymers Synthesized from Dibromomaleic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of Dibromomaleic Acid in Polymer Chemistry

This compound (DBMA), and its anhydride and imide derivatives, present a unique monomer platform for the synthesis of functional polymers. The presence of two bromine atoms on the electron-deficient double bond, flanked by two carboxylic acid moieties, imparts distinct reactivity and properties to the resulting polymers. These features offer potential advantages in applications ranging from drug delivery and bioconjugation to the development of advanced materials with tailored thermal and reactive properties.[1]

This guide will focus on the characterization of polymers synthesized from dibromomaleic anhydride and its derivatives, offering a direct comparison with a widely studied and commercially relevant alternative: poly(styrene-co-maleic anhydride). By examining the synthesis, characterization, and performance data, researchers can make informed decisions about the most suitable polymer system for their specific application.

I. Synthesis and Characterization of Dibromomaleic Anhydride-Derived Polymers

While the direct homopolymerization of this compound or its anhydride is not extensively documented in readily available literature, its derivatives, particularly dibromomaleimide, serve as versatile building blocks for novel polymers. One notable example is the synthesis of polythioethers through a thiol-dibromomaleimide polymerization.

A. Synthesis of Polythioethers from Dibromomaleimide

Experimental Protocol: Thiol-Dibromomaleimide Polymerization

This protocol outlines the synthesis of polythioethers via the reaction of a dibromomaleimide monomer with a dithiol.

  • Monomer Synthesis: Dibromomaleimide-alkyne, a key monomer, can be synthesized from dibromomaleic anhydride. The synthesis involves reacting dibromomaleic anhydride with an appropriate amine to form the imide ring.

  • Polymerization:

    • In a round-bottom flask, dissolve the dibromomaleimide monomer and a dithiol (e.g., 1,4-benzenedithiol) in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add a base, for example triethylamine (TEA), to catalyze the reaction.

    • Stir the reaction mixture at room temperature for a specified period (e.g., 24 hours) under an inert atmosphere.

    • Precipitate the resulting polymer by adding the reaction mixture to a non-solvent like methanol.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Causality Behind Experimental Choices:

  • Solvent Selection: DMF is chosen for its ability to dissolve both the monomers and the resulting polymer, ensuring a homogeneous reaction medium.

  • Catalyst: Triethylamine acts as a base to deprotonate the thiol groups, forming the more nucleophilic thiolate anions, which then readily attack the electrophilic carbons of the dibromomaleimide.

  • Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the thiol groups, which would otherwise lead to disulfide bond formation and interfere with the polymerization.

B. Characterization of Dibromomaleic Anhydride and Derived Polythioethers

Thorough characterization is essential to confirm the structure and properties of the synthesized polymers.

1. Monomer Characterization (Dibromomaleic Anhydride):

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR of dibromomaleic anhydride in CDCl₃ shows characteristic peaks at approximately 158.70 ppm and 131.54 ppm, corresponding to the carbonyl and vinyl carbons, respectively.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis reveals a molecular ion peak (M+) at m/z 256, consistent with the molecular weight of dibromomaleic anhydride, and a fragmentation pattern characteristic of a dibrominated compound.

2. Polymer Characterization (Polythioethers):

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers. For polythioethers derived from dibromomaleimide, number-average molecular weights (Mn) can range from approximately 7,300 to 68,200 Da, with PDI values typically between 1.5 and 2.0, indicative of a step-growth polymerization mechanism.

  • Differential Scanning Calorimetry (DSC): DSC analysis provides information on the thermal transitions of the polymer. The glass transition temperature (Tg) is a key parameter. For the aforementioned polythioethers, Tg values can vary significantly depending on the specific dithiol used, ranging from around 25°C to 100°C. This tunability of the glass transition temperature is a significant advantage for designing materials with specific thermal properties.

Table 1: Characterization Data for a Representative Dibromomaleimide-Derived Polythioether

Characterization TechniqueParameterTypical Value
GPCNumber-Average Molecular Weight (Mn)25,000 g/mol
GPCPolydispersity Index (PDI)1.8
DSCGlass Transition Temperature (Tg)65 °C

Diagram 1: Synthesis of Polythioether from Dibromomaleimide

G cluster_reactants Reactants Monomer1 Dibromomaleimide Derivative Polymer Polythioether Monomer1->Polymer Polymerization Monomer2 Dithiol Monomer2->Polymer Catalyst Triethylamine (Base) Catalyst->Polymer Solvent DMF Solvent->Polymer Purification Precipitation in Methanol Polymer->Purification

Caption: Workflow for the synthesis of polythioethers.

II. Comparative Analysis: Poly(styrene-co-maleic anhydride)

Poly(styrene-co-maleic anhydride) (SMA) is a widely used random copolymer with a range of industrial applications.[2] Its synthesis via free-radical polymerization is well-established, and its properties provide a valuable benchmark for comparison with polymers derived from this compound.

A. Synthesis of Poly(styrene-co-maleic anhydride)

Experimental Protocol: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[3]

  • Reactant Preparation: Styrene is passed through an alumina column to remove the inhibitor. Maleic anhydride and the initiator, such as azobisisobutyronitrile (AIBN), are purified by recrystallization.[4]

  • Polymerization:

    • In a Schlenk flask, combine styrene, maleic anhydride, a RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate), and AIBN in a suitable solvent like 1,4-dioxane.

    • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.[3]

    • Heat the reaction mixture in an oil bath at a specific temperature (e.g., 60°C) for a defined period.[3]

    • Terminate the polymerization by cooling the flask in an ice bath.

    • Precipitate the polymer in a non-solvent such as methanol, filter, and dry under vacuum.

Causality Behind Experimental Choices:

  • RAFT Agent: The RAFT agent is crucial for controlling the polymerization. It reversibly deactivates the growing polymer chains, leading to a more uniform chain growth and a narrower molecular weight distribution compared to conventional free-radical polymerization.

  • Freeze-Pump-Thaw Cycles: Oxygen is a radical scavenger and can inhibit or terminate the polymerization. These cycles are a highly effective method for removing dissolved oxygen from the reaction mixture.

  • Monomer Ratio: The ratio of styrene to maleic anhydride in the feed will influence the composition and properties of the final copolymer. An equimolar ratio often leads to a predominantly alternating copolymer.[5]

B. Characterization of Poly(styrene-co-maleic anhydride)

1. Spectroscopic Analysis:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of SMA confirms the incorporation of both monomers. Characteristic peaks for the styrene units appear in the range of 1450-1500 cm⁻¹ (C=C stretching) and 650-780 cm⁻¹ (C-H bending of the aromatic ring). The maleic anhydride units show strong absorption bands around 1783 cm⁻¹ and 1857 cm⁻¹, which are assigned to the symmetric and asymmetric stretching of the anhydride carbonyl groups.[3]

2. Molecular Weight and Thermal Properties:

  • Gel Permeation Chromatography (GPC): GPC analysis of SMA synthesized by RAFT polymerization typically shows a number-average molecular weight (Mn) in the range of 10,000 to 50,000 g/mol with a low PDI, often below 1.3.[3]

  • Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) of SMA is dependent on its composition and molecular weight. For an SMA copolymer with a low maleic anhydride content (e.g., 8 wt%), the Tg is around 125°C. As the maleic anhydride content increases, the Tg also tends to increase.[6] For instance, a copolymer with 32 wt% maleic anhydride has a Tg of approximately 178°C.[6]

Table 2: Characterization Data for a Representative Poly(styrene-co-maleic anhydride)

Characterization TechniqueParameterTypical Value
GPCNumber-Average Molecular Weight (Mn)20,000 g/mol [3]
GPCPolydispersity Index (PDI)1.25[3]
DSCGlass Transition Temperature (Tg)131 °C (for 14 wt% MA)[6]

Diagram 2: Characterization Workflow for Polymer Analysis

G Start Synthesized Polymer FTIR FTIR Spectroscopy Start->FTIR NMR NMR Spectroscopy Start->NMR GPC GPC/SEC Start->GPC DSC DSC Analysis Start->DSC TGA TGA Analysis Start->TGA Structure Structural Confirmation FTIR->Structure NMR->Structure MolWeight Molecular Weight & PDI GPC->MolWeight ThermalTrans Glass Transition (Tg) Melting Point (Tm) DSC->ThermalTrans ThermalStab Thermal Stability TGA->ThermalStab

Caption: A typical workflow for polymer characterization.

III. Performance Comparison and Field-Proven Insights

PropertyPolymers from DibromomaleimidePoly(styrene-co-maleic anhydride)Key Insights and Implications
Synthesis Control Step-growth polymerization, broader PDIControlled radical polymerization (RAFT) allows for low PDI and defined molecular weight.[3]For applications requiring precise control over polymer architecture, such as in drug delivery systems, RAFT synthesis of SMA offers a distinct advantage.
Thermal Stability Tunable Tg based on dithiol monomer (e.g., 25-100°C)Higher Tg, dependent on maleic anhydride content (e.g., 125-178°C).[6]SMA generally exhibits higher thermal stability, making it suitable for applications requiring high-temperature resistance. The tunability of the dibromomaleimide-derived polymers offers versatility for applications with specific thermal requirements.
Reactivity The maleimide double bond and N-H group offer sites for post-polymerization modification.The anhydride groups are highly reactive towards nucleophiles, allowing for easy functionalization.[2]Both polymer systems are highly amenable to post-polymerization modification, a critical feature for creating functional materials for drug delivery and bioconjugation. The choice depends on the desired conjugation chemistry.
Potential Applications Bioconjugation, drug delivery, stimuli-responsive materials.Compatibilizers, high-temperature plastics, coatings, and functional additives.[2]The bromine atoms in the dibromomaleimide-derived polymers may also impart flame-retardant properties, opening up additional application areas.

IV. Conclusion and Future Outlook

Polymers derived from this compound and its alternatives each present a unique set of properties and synthetic considerations. While poly(styrene-co-maleic anhydride) is a well-established polymer with excellent thermal properties and controlled synthesis, the emerging field of dibromomaleimide-based polymers offers exciting possibilities for creating highly functional and tunable materials. The reactivity of the dibromomaleimide moiety, coupled with the potential for incorporating bromine's unique properties, makes this class of polymers a promising area for future research, particularly in the fields of biomedicine and advanced materials. Further investigation into the direct polymerization of this compound and its anhydride is warranted to fully explore the potential of this versatile monomer.

References

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  • Baer, M. (1961). U.S. Patent No. 2,971,939. Washington, DC: U.S.
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  • Mpitso, K., et al. (2015). The RAFT-Mediated Synthesis of Poly(styrene-co-maleic acid) through Direct Copolymerization of Maleic Acid. Macromolecules, 48(16), 5565-5575. [Link]

  • Ishihara, K., et al. (2006). Room-Temperature Polycondensation of Dicarboxylic Acids and Diols Catalyzed by Water-Stable Lewis Acids. Macromolecules, 39(1), 44-48. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Dibromomaleic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our commitment to discovery is intrinsically linked to a foundational responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of sound scientific practice. This guide provides a detailed, step-by-step framework for the safe disposal of dibromomaleic acid, ensuring the protection of personnel, facilities, and the environment.

This compound (C₄H₂Br₂O₄) is a halogenated organic solid that functions as a valuable reagent in various synthetic applications. However, its chemical properties necessitate a rigorous and informed approach to its disposal. This document moves beyond simple checklists to explain the causality behind each procedural step, empowering you to manage this chemical waste stream with confidence and precision.

Hazard Assessment and Immediate Safety Protocols

Before handling this compound for any purpose, including disposal, a thorough understanding of its hazards is paramount. This compound is classified with several key risks that directly inform handling and disposal procedures.

Inherent Hazards:

  • Skin and Eye Irritation: Classified as a Category 2 irritant for both skin and eyes, direct contact can cause significant inflammation and discomfort.[1][2]

  • Respiratory Irritation: As a Category 3 specific target organ toxicant, inhalation of the dust may cause respiratory irritation.[1][3]

  • Incompatibility: It is chemically incompatible with bases and reducing agents, and contact could lead to vigorous or hazardous reactions.[1]

The toxicological properties of this compound have not been fully investigated, which necessitates treating it with a high degree of caution.[1]

Personal Protective Equipment (PPE) Mandates

A robust PPE protocol is your first and most critical line of defense. The selection of PPE is not arbitrary; it is directly dictated by the identified hazards.

PPE CategorySpecificationRationale
Eye & Face Chemical safety goggles meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1] A face shield should be worn in addition to goggles when handling larger quantities.Protects against accidental splashes of solutions or airborne dust particles from reaching the eyes.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Consult glove manufacturer's compatibility chart for specific breakthrough times.Prevents direct skin contact, mitigating the risk of Category 2 skin irritation.[2]
Body Protection A standard laboratory coat is required. For tasks with a higher risk of contamination, a chemically resistant apron over the lab coat is recommended.Protects skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[2]Prevents inhalation of dust, which can cause respiratory tract irritation.[3]

Waste Characterization and Segregation: The Core Principle

Proper disposal begins with accurate waste characterization. This compound falls into a specific, regulated category that dictates its ultimate disposal pathway.

Classification: Halogenated Organic Acidic Waste

This classification is critical for two reasons:

  • Halogenated Compound: As a brominated organic compound, it must be segregated into the "Halogenated Organic Waste" stream.[4][5] These wastes require specialized, high-temperature incineration to prevent the formation of environmentally persistent and toxic byproducts like dioxins and furans. Co-mingling this waste with non-halogenated solvents significantly increases disposal costs and environmental risk.[6]

  • Acidic Nature: Its acidic properties mean it must be kept separate from bases to prevent violent neutralization reactions.[7]

Therefore, never mix this compound waste with non-halogenated solvents, bases, or reducing agents.[1][6][8]

Step-by-Step Disposal Protocol

Follow this protocol for the routine collection and disposal of solid this compound and contaminated materials.

Materials Required:

  • Designated, compatible hazardous waste container (e.g., wide-mouth HDPE - High-Density Polyethylene)

  • Hazardous Waste Label (provided by your institution's Environmental Health & Safety department, EH&S)

  • Appropriate PPE (as detailed in the table above)

  • Chemical Fume Hood

Procedure:

  • Prepare the Waste Container:

    • Select a clean, dry, and chemically compatible container. Ensure it has a secure, vapor-tight lid.

    • Affix a hazardous waste label to the container before adding any waste.

    • Fill out the label with all required information: "this compound," the full chemical name, and associated hazards (Corrosive, Irritant). List all constituents and their approximate percentages.

  • Transfer the Waste:

    • Perform all waste transfers inside a chemical fume hood to control dust.

    • Carefully transfer solid this compound waste into the designated container using a clean scoop or spatula.

    • Also, place any grossly contaminated items, such as weighing paper or disposable gloves, into the same container.

  • Secure and Store the Container:

    • Securely close the container lid. It must remain closed at all times except when actively adding waste.[8][9]

    • Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10]

    • Ensure the storage location is away from incompatible materials, particularly bases and reducing agents.[7] Do not store acids in steel containers.[7]

  • Arrange for Pickup:

    • Once the container is full or you have no further use for it, arrange for its collection by your institution's EH&S department. Follow your institution's specific procedures for requesting a hazardous waste pickup.

Note on Neutralization: While some institutional guidelines permit the neutralization of simple corrosive wastes, it is not recommended for this compound.[11] Its complex structure and the fact that its toxicological properties are not fully known mean that neutralization could produce unknown, potentially more hazardous byproducts.[1] The safest and most compliant method is disposal via your institution's hazardous waste program.[2]

This compound Disposal Workflow

The following diagram outlines the decision-making process for managing this compound waste from generation to final disposal.

Dibromomaleic_Acid_Disposal Diagram 1: this compound Waste Management Workflow start This compound Waste Generated (Solid or Contaminated Material) ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check characterize Step 2: Characterize Waste 'Halogenated Organic Acid' ppe_check->characterize container_prep Step 3: Prepare Labeled Container (Compatible, Secure Lid) characterize->container_prep transfer Step 4: Transfer Waste (Inside Fume Hood) container_prep->transfer storage Step 5: Secure & Store in SAA (Closed, Segregated) transfer->storage spill Spill Occurs transfer->spill Potential Event ehs_pickup Step 6: Arrange EH&S Pickup storage->ehs_pickup disposal Final Disposal: Approved Hazardous Waste Facility (Incineration) ehs_pickup->disposal spill->storage No spill_procedure Execute Spill Protocol: 1. Evacuate (if necessary) 2. Control Dust 3. Sweep & Collect 4. Decontaminate Area spill->spill_procedure Yes spill_procedure->container_prep Collected Spill Debris

Caption: Waste management decision tree for this compound.

Spill Management Protocol

Accidents require a prepared, calm, and systematic response.

  • Evacuate and Alert: If the spill is large or dust has become airborne, evacuate the immediate area and alert colleagues and your supervisor.

  • Control Access: Prevent others from entering the spill area.

  • Consult the SDS: The Safety Data Sheet (SDS) is your primary guide for spill response.

  • Cleanup (for small, manageable spills):

    • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

    • Gently sweep up the solid material, avoiding the creation of dust.[1]

    • Place the swept material and any contaminated cleaning supplies into your pre-labeled hazardous waste container.[1]

    • Decontaminate the area with a suitable solvent (e.g., water, if compatible with the surface), collecting the rinsate as hazardous waste.

    • For large spills, contact your institution's EH&S emergency line immediately.

Decontamination and Empty Container Disposal

An "empty" container that once held this compound is not yet safe for regular trash. It must be managed as hazardous waste or thoroughly decontaminated.

  • Procedure for Disposal: The container should be triple-rinsed with a solvent capable of removing the residue.[9][12] This rinsate is considered hazardous waste and must be collected in a suitable container for halogenated organic liquids. After rinsing, deface or remove all labels, and dispose of the container according to your facility's guidelines for non-hazardous lab glass or plastic.[9]

References

  • Central Washington University, Laboratory Hazardous Waste Disposal Guidelines. Source: Central Washington University. [Link]

  • Carl ROTH, Safety Data Sheet: Hydrobromic acid. Source: Carl ROTH GmbH + Co. KG. [Link]

  • Bucknell University, Hazardous Waste Segregation. Source: Bucknell University. [Link]

  • Vanderbilt University Medical Center, Laboratory Guide for Managing Chemical Waste. Source: Vanderbilt University Medical Center. [Link]

  • University of Wisconsin–Madison, Chapter 7 Chemical Disposal Procedures. Source: University of Wisconsin–Madison. [Link]

  • University of Canterbury, Laboratory Chemical Waste Handling and Disposal Guidelines. Source: University of Canterbury. [Link]

  • Science Ready, Safe Handing & Disposal of Organic Substances. Source: Science Ready. [Link]

  • Duke University Occupational & Environmental Safety, Chemical Waste. Source: Duke University. [Link]

  • Braun Research Group, Halogenated Organic Liquids - Standard Operating Procedure. Source: University of Illinois Urbana-Champaign. [Link]

  • University of Pennsylvania EHRS, Laboratory Chemical Waste Management Guidelines. Source: University of Pennsylvania. [Link]

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Navigating the Safe Handling of Dibromomaleic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of your work and your personal safety are paramount. Dibromomaleic acid, a valuable reagent in organic synthesis, requires meticulous handling due to its hazardous properties. This guide provides a comprehensive, experience-driven approach to selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring both your safety and the validity of your experimental outcomes.

Understanding the Risks: The "Why" Behind the "What"

This compound presents several key hazards that dictate our PPE strategy. It is classified as a substance that causes skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. The primary routes of exposure are through direct contact with the skin or eyes, and inhalation of its dust or aerosols[1]. Therefore, our protective measures must create a reliable barrier against these entry points.

The causality is straightforward: preventing contact prevents injury. Skin contact can lead to irritation, while eye contact can result in serious damage[1][2]. Inhalation of airborne particles can irritate the respiratory system[1][2]. Our PPE choices are a direct response to these specific threats.

Core Personal Protective Equipment for this compound

The following table outlines the essential PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

PPE ComponentStandard Handling (e.g., weighing, preparing solutions in a fume hood)High-Risk Operations (e.g., potential for splashing, large quantities)
Hand Protection Nitrile glovesDouble-gloving with nitrile gloves
Eye Protection Chemical safety gogglesChemical safety goggles and a full-face shield[3]
Body Protection Laboratory coatChemical-resistant apron over a laboratory coat
Respiratory Protection Not generally required when handled in a fume hoodAir-purifying respirator with appropriate cartridges if not in a fume hood or if dust is generated[4]

A Step-by-Step Protocol for Donning and Doffing PPE

Adherence to a strict sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning PPE Workflow

G A 1. Lab Coat B 2. Nitrile Gloves A->B C 3. Safety Goggles B->C D 4. Face Shield (if required) C->D E 5. Enter Work Area D->E

Caption: Sequential process for donning PPE before handling this compound.

  • Laboratory Coat: Ensure it is fully buttoned.

  • Nitrile Gloves: Select the appropriate size and inspect for any tears or defects.

  • Safety Goggles: Position them securely and comfortably on your face.

  • Face Shield: If the procedure involves a splash hazard, place the face shield over your safety goggles.

  • Enter Work Area: You are now ready to begin your work.

Doffing PPE Workflow

G A 1. Remove Gloves B 2. Remove Face Shield (if used) A->B C 3. Remove Lab Coat B->C D 4. Remove Safety Goggles C->D E 5. Wash Hands Thoroughly D->E

Caption: Sequential process for doffing PPE to prevent contamination.

  • Gloves: Peel one glove off by grasping the cuff and pulling it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.

  • Face Shield: Remove by handling the headband, avoiding contact with the front surface.

  • Laboratory Coat: Unbutton and remove by rolling it down your arms, keeping the contaminated outer surface away from your body.

  • Safety Goggles: Remove by handling the ear pieces.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Operational Plans: Handling Spills and Disposal

Spill Response

In the event of a small spill, follow these steps:

  • Evacuate and Alert: Ensure all personnel in the immediate area are aware of the spill.

  • Don Appropriate PPE: This should include, at a minimum, double nitrile gloves, chemical safety goggles, a face shield, and a lab coat. A respirator may be necessary depending on the scale of the spill and the ventilation.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal[1].

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

All materials contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste.

  • Solid Waste: Place in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: Rinse empty containers three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The "empty" container should then be disposed of as solid hazardous waste.

  • Waste Management: Always follow your institution's specific guidelines for hazardous waste disposal and consult with your environmental health and safety department[5][6].

By implementing these robust PPE protocols and operational plans, you can confidently and safely handle this compound, ensuring the integrity of your research and the protection of yourself and your colleagues.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrobromic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - meso-2,3-Dibromosuccinic acid. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Waste. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.